molecular formula C15H14ClNO B312496 3-chloro-N-(2-phenylethyl)benzamide

3-chloro-N-(2-phenylethyl)benzamide

Cat. No.: B312496
M. Wt: 259.73 g/mol
InChI Key: IPSCTSNLGKJFAO-UHFFFAOYSA-N
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Description

3-chloro-N-(2-phenylethyl)benzamide is a novel synthetic opioid substance of significant interest in behavioral pharmacology and neuropharmacology research. Recent scientific investigations have characterized its in vivo pharmacological effects, demonstrating that it produces potent antinociceptive (pain-blocking) effects in experimental models. Its mechanism of action is mediated primarily through agonist activity at the μ-opioid receptor (MOR), a key target in the study of analgesia and substance abuse liability . Research utilizing the 55°C warm-water tail-withdrawal assay in male Sprague-Dawley rats has shown that this compound, along with other structurally distinct opioids, produces full antinociceptive effects, the potency of which can be effectively antagonized by the opioid receptor antagonist naltrexone . Furthermore, studies using drug discrimination assays, where rodents are trained to recognize the interoceptive cue of a known opioid like morphine, have confirmed that the stimulus effects of 3-chloro-N-(2-phenylethyl)benzamide generalize to those of classic MOR agonists . This body of work positions 3-chloro-N-(2-phenylethyl)benzamide as a valuable research tool for scientists exploring the mechanisms of opioid action, profiling the abuse liability of novel psychoactive substances, and advancing the understanding of structure-activity relationships within this chemical class.

Properties

Molecular Formula

C15H14ClNO

Molecular Weight

259.73 g/mol

IUPAC Name

3-chloro-N-(2-phenylethyl)benzamide

InChI

InChI=1S/C15H14ClNO/c16-14-8-4-7-13(11-14)15(18)17-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,17,18)

InChI Key

IPSCTSNLGKJFAO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

Foundational & Exploratory

3-chloro-N-(2-phenylethyl)benzamide CAS number 38925-70-1

Author: BenchChem Technical Support Team. Date: February 2026

3-Chloro-N-(2-phenylethyl)benzamide: A Technical Monograph

Abstract

This technical guide provides an in-depth analysis of 3-chloro-N-(2-phenylethyl)benzamide (also known as 3-chloro-N-phenethylbenzamide), a synthetic benzamide derivative with significant potential in medicinal chemistry. While often conflated with its structural isomer (2-chloro-N-(2-phenylethyl)benzamide, CAS 38925-70-1), the 3-chloro analog exhibits distinct physicochemical properties and structure-activity relationships (SAR). This monograph elucidates its chemical identity, synthesis via Schotten-Baumann condensation, and pharmacological relevance as a scaffold for Monoamine Oxidase B (MAO-B) inhibition and antimicrobial research. It serves as a definitive resource for researchers navigating the synthesis and biological evaluation of this compound.

Chemical Identity & Disambiguation

A critical distinction must be made regarding the CAS registry number provided in the topic.

  • Target Compound: 3-Chloro-N-(2-phenylethyl)benzamide[1][2]

  • Provided CAS (38925-70-1): This number is canonically assigned to the 2-chloro isomer (2-chloro-N-phenethylbenzamide) in major chemical databases (Sigma-Aldrich, PubChem).

  • Resolution: This guide focuses on the 3-chloro isomer as requested by name, but researchers must verify the specific substitution pattern (meta- vs. ortho-chloro) when procuring commercial samples labeled with CAS 38925-70-1.

Physicochemical Properties
PropertyValueNotes
IUPAC Name 3-chloro-N-(2-phenylethyl)benzamide
Molecular Formula C₁₅H₁₄ClNO
Molecular Weight 259.73 g/mol
LogP (Predicted) ~3.8High lipophilicity; suggests good BBB permeability.[2]
pKa (Predicted) ~13.4 (Amide NH)Neutral at physiological pH.
Melting Point 98–100 °CDistinct from the 2-chloro isomer (often lower MP).
Solubility DMSO, Ethanol, DCMInsoluble in water.

Synthesis & Production

The most robust method for synthesizing 3-chloro-N-(2-phenylethyl)benzamide is the Schotten-Baumann reaction , utilizing an acyl chloride and a primary amine under basic conditions. This pathway ensures high yield and minimal side products.

Reaction Scheme

Synthesis SM1 3-Chlorobenzoyl Chloride (Electrophile) Reaction Schotten-Baumann Condensation (DCM, Et3N, 0°C -> RT) SM1->Reaction SM2 2-Phenylethylamine (Nucleophile) SM2->Reaction Product 3-Chloro-N-(2-phenylethyl)benzamide (Precipitate) Reaction->Product HCl Removal (via Et3N)

Figure 1: Synthetic pathway for 3-chloro-N-(2-phenylethyl)benzamide via acyl chloride condensation.

Detailed Protocol
  • Reagents:

    • 3-Chlorobenzoyl chloride (1.0 equiv)

    • 2-Phenylethylamine (1.0 equiv)

    • Triethylamine (Et₃N) (1.2 equiv) as an acid scavenger.

    • Dichloromethane (DCM) (anhydrous).

  • Procedure:

    • Step 1: Dissolve 2-phenylethylamine (10 mmol) and Et₃N (12 mmol) in anhydrous DCM (20 mL) in a round-bottom flask. Cool the solution to 0°C in an ice bath.

    • Step 2: Add 3-chlorobenzoyl chloride (10 mmol) dropwise over 15 minutes. The reaction is exothermic; maintain temperature <5°C to prevent side reactions.

    • Step 3: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 3:1).

    • Step 4 (Workup): Quench with water (20 mL). Separate the organic layer and wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine.

    • Step 5 (Purification): Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from Ethanol/Water to yield pure white crystals.

Biological Mechanism & Pharmacology

The N-(2-phenylethyl)benzamide scaffold is a "privileged structure" in medicinal chemistry, serving as a core for various CNS-active agents. The 3-chloro substituent specifically modulates the electronic and steric properties of the benzoyl ring, influencing binding affinity.

Primary Target: Monoamine Oxidase B (MAO-B) Inhibition

This compound is structurally analogous to Safinamide and Lazabemide , known MAO-B inhibitors used in Parkinson's disease.

  • Mechanism: The benzamide moiety occupies the entrance cavity of the MAO-B active site, while the phenylethyl group extends into the substrate cavity.

  • Role of 3-Cl: The chlorine atom at the meta position (3-Cl) enhances lipophilicity and fills a hydrophobic pocket in the enzyme, potentially increasing potency compared to the unsubstituted analog.

  • Selectivity: Benzamide derivatives often show high selectivity for MAO-B over MAO-A, reducing the risk of the "cheese effect" (hypertensive crisis from tyramine).

Secondary Target: Antimicrobial Activity (FtsZ)

Recent studies on benzamide derivatives suggest potential as inhibitors of FtsZ (Filamenting temperature-sensitive mutant Z), a bacterial cell division protein. The 3-chloro substitution has been explored in SAR studies to optimize antibacterial efficacy against Gram-positive pathogens like S. aureus.

MOA cluster_Targets Biological Targets Compound 3-Chloro-N-(2-phenylethyl)benzamide MAOB MAO-B Enzyme (Neuroprotection) Compound->MAOB Hydrophobic Binding (Entrance Cavity) FtsZ FtsZ Protein (Antimicrobial) Compound->FtsZ Allosteric Modulation Effect1 Inhibits Dopamine Degradation (Parkinson's Therapy) MAOB->Effect1 Effect2 Disrupts Z-Ring Formation (Bacteriostasis) FtsZ->Effect2

Figure 2: Dual pharmacological potential of the 3-chloro-N-(2-phenylethyl)benzamide scaffold.

Experimental Protocols

Protocol A: In Vitro MAO-B Inhibition Assay

To validate the biological activity of the synthesized compound:

  • Enzyme Source: Recombinant human MAO-B (expressed in Bacillus subtilis or baculovirus).

  • Substrate: Kynuramine (fluorometric) or Benzylamine (spectrophotometric).

  • Assay Conditions:

    • Incubate enzyme + inhibitor (1 nM – 100 µM) in phosphate buffer (pH 7.4) for 20 mins at 37°C.

    • Add substrate (Kynuramine) and incubate for 30 mins.

    • Stop reaction with NaOH.

  • Detection: Measure fluorescence of 4-hydroxyquinoline (product) at Ex 310 nm / Em 400 nm.

  • Analysis: Calculate IC₅₀ using non-linear regression.

Protocol B: Metabolic Stability (Microsomal Stability)

Given the lipophilicity (LogP ~3.8), metabolic stability is a key parameter.

  • System: Pooled human liver microsomes (HLM).

  • Reaction:

    • Incubate compound (1 µM) with HLM (0.5 mg/mL) and NADPH regenerating system.

    • Timepoints: 0, 5, 15, 30, 60 min.

  • Analysis: Quench with acetonitrile, centrifuge, and analyze supernatant via LC-MS/MS to determine intrinsic clearance (CLint).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • GHS Signal Word: Warning.

  • Precautionary Statements:

    • P280: Wear protective gloves/eye protection.

    • P261: Avoid breathing dust/fume.

  • Storage: Store at 2–8°C, desiccated. Stable under normal laboratory conditions.

References

  • PubChemLite. (2025). 3-chloro-N-(2-phenylethyl)benzamide Compound Summary. Retrieved from

  • Sigma-Aldrich. (2024). 2-Chloro-N-phenethylbenzamide Product Specification (CAS 38925-70-1).[1][3][4][5] Retrieved from

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues. Retrieved from

  • Park, K., et al. (2013). Discovery of a novel phenylethyl benzamide glucokinase activator. Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • Santa Cruz Biotechnology. (2024). 2-Chloro-N-phenethyl-benzamide Data Sheet. Retrieved from

Sources

3-chloro-N-phenethylbenzamide chemical structure properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-chloro-N-phenethylbenzamide: Synthesis, Characterization, and Properties

Executive Summary

This technical guide provides a comprehensive overview of 3-chloro-N-phenethylbenzamide, a substituted aromatic amide. Designed for researchers, chemists, and drug development professionals, this document details the compound's chemical structure, physicochemical properties, a robust synthesis protocol, and methods for its analytical characterization. While specific pharmacological data for this exact molecule is not extensively published, we provide context based on the known biological activities of related benzamide derivatives. Furthermore, this guide includes essential safety, handling, and storage protocols derived from data on its precursors and structurally similar compounds. The synthesis and analytical workflows are visualized to ensure clarity and reproducibility in a laboratory setting.

Chemical Identity and Physicochemical Properties

Nomenclature and Structure

3-chloro-N-phenethylbenzamide is a secondary amide characterized by a 3-chlorobenzoyl group attached to the nitrogen atom of a phenethylamine moiety.

  • IUPAC Name: 3-chloro-N-(2-phenylethyl)benzamide[1]

  • Synonyms: 3-chloro-N-phenethyl-benzamide[2][3]

  • CAS Number: 38925-71-2[2][3]

  • Molecular Formula: C₁₅H₁₄ClNO[1]

  • Molecular Weight: 259.73 g/mol [2]

  • Chemical Structure:

    
    
    
Physicochemical Data Summary

Experimental physicochemical data for 3-chloro-N-phenethylbenzamide is limited in publicly available literature. The following table includes computed properties and data from structurally related compounds to provide an estimated profile.

PropertyValue / Expected ValueSource / Rationale
Physical State Expected to be a white to off-white solidBased on related benzamides[4][5]
Melting Point Data not available. N-phenylbenzamide melts at 166-168 °C.[4]Comparison with analogous structures
Boiling Point Data not available. High boiling point expected due to molecular weight and hydrogen bonding capability.General properties of aromatic amides
Solubility Expected to be soluble in organic solvents (DCM, THF, DMF) and poorly soluble in water.Based on nonpolar aromatic rings and the polar amide group
XLogP3 (Predicted) 3.8PubChemLite[1]

Synthesis and Purification

Retrosynthetic Analysis and Mechanistic Rationale

The most direct and widely adopted method for synthesizing secondary amides such as 3-chloro-N-phenethylbenzamide is the nucleophilic acyl substitution between an amine and an acyl chloride.[6][7] This approach, often referred to as the Schotten-Baumann reaction , is highly efficient and proceeds under mild conditions.[][9]

The retrosynthetic analysis logically disconnects the amide C-N bond, identifying 3-chlorobenzoyl chloride and phenethylamine (2-phenylethan-1-amine) as the requisite starting materials. The reaction mechanism involves the nucleophilic attack of the primary amine's lone pair on the electrophilic carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate expels a chloride ion. A non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[6]

Detailed Experimental Protocol for Synthesis

This protocol describes the synthesis of 3-chloro-N-phenethylbenzamide from 3-chlorobenzoyl chloride and phenethylamine.

Materials and Reagents:

  • Phenethylamine

  • 3-chlorobenzoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (approx. 50 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical as the reaction is exothermic.[]

  • Addition of Acyl Chloride: Dissolve 3-chlorobenzoyl chloride (1.05 eq) in a separate portion of anhydrous DCM (20 mL). Add this solution dropwise to the cooled amine solution over 15-20 minutes using a dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

  • Work-up - Quenching and Washing: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) to remove excess triethylamine, saturated NaHCO₃ solution (2 x 30 mL) to remove any remaining acid, and finally with brine (1 x 30 mL).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process Phenethylamine Phenethylamine Reaction Amide Coupling (Schotten-Baumann) Phenethylamine->Reaction AcylChloride 3-Chlorobenzoyl Chloride AcylChloride->Reaction Solvent DCM (Solvent) Solvent->Reaction Base Triethylamine (Base) Base->Reaction Temp 0°C to RT Temp->Reaction Workup Aqueous Work-up (HCl, NaHCO₃, Brine) Reaction->Workup Crude Mixture Purification Purification (Recrystallization or Chromatography) Workup->Purification Crude Product FinalProduct 3-chloro-N-phenethylbenzamide Purification->FinalProduct Pure Product

Caption: Schotten-Baumann synthesis workflow for 3-chloro-N-phenethylbenzamide.

Analytical Characterization

A full characterization is essential to confirm the identity, structure, and purity of the synthesized 3-chloro-N-phenethylbenzamide.

Expected Spectroscopic Signatures
  • ¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the aromatic protons on both the chlorobenzoyl and phenethyl rings (typically in the 7.0-8.0 ppm range). The two methylene groups (-CH₂-CH₂-) of the phenethyl chain will appear as triplets around 2.8-3.6 ppm. A broad singlet corresponding to the amide proton (N-H) would be visible, typically downfield (around 6.0-8.5 ppm).

  • ¹³C NMR (Carbon NMR): The spectrum will show a characteristic signal for the amide carbonyl carbon between 165-170 ppm. Multiple signals will be present in the aromatic region (120-140 ppm), and two signals for the aliphatic methylene carbons will be seen upfield (35-45 ppm).

  • FT-IR (Infrared Spectroscopy): The IR spectrum should display a strong C=O (amide I band) stretch around 1630-1680 cm⁻¹. A prominent N-H stretch should be visible as a sharp peak around 3300 cm⁻¹. C-H stretches from the aromatic and aliphatic groups will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-Cl stretch will be observed in the fingerprint region.

  • Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 259, with a characteristic isotopic pattern [M+2]⁺ at m/z 261 (approximately one-third the intensity) due to the presence of the ³⁷Cl isotope.[10] Common fragmentation patterns would include cleavage of the amide bond.

Protocol: Purity Analysis by Reverse-Phase HPLC

Objective: To determine the purity of the synthesized compound.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

  • Sample: 1 mg/mL solution of 3-chloro-N-phenethylbenzamide in Acetonitrile.

Step-by-Step Procedure:

  • System Preparation: Equilibrate the column with a starting mixture of Mobile Phase A and B (e.g., 70:30 A:B) for at least 15 minutes or until a stable baseline is achieved.

  • Method Parameters:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector Wavelength: 254 nm (or a wavelength determined by UV-Vis scan).

    • Gradient: A typical gradient would be to increase the percentage of Mobile Phase B from 30% to 95% over 15-20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Analysis: Inject the sample and record the chromatogram.

  • Data Interpretation: The purity is calculated based on the area percentage of the main product peak relative to the total area of all observed peaks. The retention time serves as a key identifier for the compound under these specific conditions.

Biological and Pharmacological Context

There is a notable lack of specific published research on the biological activity or pharmacological profile of 3-chloro-N-phenethylbenzamide. However, the benzamide scaffold is a well-established pharmacophore present in a wide range of clinically approved drugs and research compounds.

Derivatives of benzamide are known to exhibit diverse biological activities, including:

  • Antipsychotic effects: Many substituted benzamides act as dopamine D₂ receptor antagonists.

  • Antiemetic properties: Compounds like metoclopramide function as dopamine antagonists.

  • Anticonvulsant activity: Certain benzamide derivatives have shown efficacy in seizure models.

  • Antimicrobial and Antifungal applications.

Given this context, 3-chloro-N-phenethylbenzamide could be a candidate for screening in assays related to central nervous system disorders or as an intermediate for more complex bioactive molecules. Further research is required to elucidate its specific biological targets and therapeutic potential.

Safety, Handling, and Storage

No specific Safety Data Sheet (SDS) exists for 3-chloro-N-phenethylbenzamide. Therefore, a conservative approach based on the hazards of its precursors and related compounds is mandatory.

Hazard Identification
  • Precursors: 3-chlorobenzoyl chloride is corrosive and a lachrymator. Phenethylamine is corrosive and harmful if swallowed.

  • Related Compounds: Some substituted benzamides are classified as harmful if swallowed and are suspected of causing genetic defects.

  • Expected Hazards: The final compound should be handled as if it is harmful if swallowed, causes skin irritation, and causes serious eye irritation. [11] Avoid inhalation of dust.

Recommended Handling Procedures and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Stability
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[12][13]

  • Stability: The compound is expected to be stable under recommended storage conditions.

Disposal Considerations

Dispose of the chemical waste in accordance with all local, state, and federal regulations. Contact a licensed professional waste disposal service.

Conclusion

3-chloro-N-phenethylbenzamide is a readily synthesizable compound via the robust Schotten-Baumann amide coupling reaction. This guide provides the necessary protocols for its synthesis, purification, and comprehensive analytical characterization. While its specific biological functions remain to be explored, its structural relationship to a broad class of pharmacologically active benzamides makes it a molecule of interest for further investigation in medicinal chemistry and drug discovery programs. Strict adherence to the outlined safety protocols is essential for its handling and investigation.

References

  • Fisher Scientific. Amide Synthesis. [Link]
  • Pearson. (2024, July 8). Show how you would use appropriate acyl chlorides and amines to synthesize the following amides. [Link]
  • Royal Society of Chemistry. (2018). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 722390, 3-chloro-N-phenylbenzamide. [Link]
  • MDPI. (2023). Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]
  • Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides. [Link]/21%3A_Carboxylic_Acid_Derivatives_and_Nucleophilic_Acyl_Substitution_Reactions/21.07%3A_Chemistry_of_Acid_Chlorides/Making_Amides_from_Acyl_Chlorides)
  • PubChemLite. 3-chloro-n-(1-phenylethyl)benzamide (C15H14ClNO). [Link]
  • PubChemLite. 3-chloro-n-(2-phenylethyl)benzamide (C15H14ClNO). [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4879329, 3-chloro-N-[2-oxo-2-(1-phenylethylamino)ethyl]benzamide. [Link]
  • Royal Society of Chemistry. Supplementary Material for an article. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69254, 3-Chlorobenzamide. [Link]
  • National Center for Biotechnology Information. (2012). 3-Chloro-N-phenylbenzamide. Acta Crystallographica Section E, E68, o3329. [Link]
  • National Institute of Standards and Technology. (2013). Benzamide, 3-chloro-N-ethyl-. In NIST Chemistry WebBook. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 639085, 3-chloro-N,N-diethylbenzamide. [Link]
  • Chemical-Label.com. Edit chemical label 3-CHLORO-N-(1-PHENYLETHYL)BENZAMIDE. [Link]
  • Google Patents. (2016). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Gowda, B. T., Foro, S., Sowmya, B. P., & Fuess, H. (2008). 3-Chloro-N-(3-chloro-phen-yl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o949. [Link]
  • National Institute of Standards and Technology. (2025). 3-Chlorobenzamide. In NIST Chemistry WebBook. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4150792, 3-chloro-N-methylbenzamide. [Link]
  • Cheméo. Chemical Properties of 3-Chlorobenzamide (CAS 618-48-4). [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12256294, Benzamide, N-chloro-. [Link]
  • MDPI. (2022). N,N-Diethyl-3-methylbenzamide. [Link]
  • National Institute of Standards and Technology. Propanamide, N-decyl-N-methyl-3-chloro-. In NIST Chemistry WebBook. [Link]
  • Google Patents. (2013). CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide.

Sources

An In-depth Technical Guide to N-(2-phenylethyl)-3-chlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(2-phenylethyl)-3-chlorobenzamide, a molecule of interest in medicinal chemistry and organic synthesis. This document delves into its fundamental chemical properties, a detailed synthesis protocol, and its key physicochemical characteristics, offering a valuable resource for professionals in research and drug development.

Core Molecular Attributes

N-(2-phenylethyl)-3-chlorobenzamide is a synthetic organic compound characterized by a chlorinated benzamide moiety linked to a phenylethyl group.

Molecular Formula: C₁₅H₁₄ClNO

Molecular Weight: 259.73 g/mol

This structure imparts a combination of hydrophobicity from the aromatic rings and a polar amide linkage, influencing its solubility and potential biological interactions.

Structural Breakdown:
  • 3-Chlorobenzamide Moiety : The presence of a chlorine atom on the meta-position of the benzoyl ring can significantly influence the electronic properties of the molecule, potentially affecting its reactivity and binding affinity to biological targets.

  • Phenylethyl Amine Moiety : This part of the structure is a well-known pharmacophore present in many biologically active compounds and neurotransmitters.

  • Amide Linkage : The amide bond provides structural rigidity and potential for hydrogen bonding, which is crucial for molecular recognition in biological systems.

Synthesis of N-(2-phenylethyl)-3-chlorobenzamide

The synthesis of N-(2-phenylethyl)-3-chlorobenzamide is typically achieved through the acylation of 2-phenylethylamine with 3-chlorobenzoyl chloride. This is a standard nucleophilic acyl substitution reaction.

Reaction Scheme:

Synthesis of N-(2-phenylethyl)-3-chlorobenzamide Synthesis of N-(2-phenylethyl)-3-chlorobenzamide reagent1 3-Chlorobenzoyl Chloride (C₇H₄Cl₂O) reaction Nucleophilic Acyl Substitution reagent1->reaction + reagent2 2-Phenylethylamine (C₈H₁₁N) reagent2->reaction + product N-(2-phenylethyl)-3-chlorobenzamide (C₁₅H₁₄ClNO) solvent Solvent (e.g., Dichloromethane) solvent->reaction base Base (e.g., Triethylamine) base->reaction byproduct Triethylamine Hydrochloride reaction->product reaction->byproduct Byproduct

Caption: Synthesis workflow for N-(2-phenylethyl)-3-chlorobenzamide.

Experimental Protocol

This protocol describes a general procedure for the synthesis of N-(2-phenylethyl)-3-chlorobenzamide.

Materials:

  • 3-Chlorobenzoyl chloride

  • 2-Phenylethylamine

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenylethylamine (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Base: Add triethylamine (1.1 equivalents) to the solution. This base acts as a scavenger for the hydrochloric acid byproduct generated during the reaction.

  • Addition of Acylating Agent: Cool the solution in an ice bath (0 °C). Slowly add a solution of 3-chlorobenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane dropwise to the stirred solution of the amine. The slow addition helps to control the exothermic nature of the reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-(2-phenylethyl)-3-chlorobenzamide.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvent is critical as 3-chlorobenzoyl chloride is highly reactive towards water, which would lead to the formation of the corresponding carboxylic acid and reduce the yield of the desired amide.

  • Inert Atmosphere: This prevents the reaction of reagents with atmospheric moisture and oxygen.

  • Use of a Base: Triethylamine is a non-nucleophilic base that effectively neutralizes the HCl produced, preventing the protonation of the starting amine which would render it unreactive.

  • Controlled Addition at Low Temperature: This is to manage the exothermicity of the acylation reaction and prevent the formation of side products.

Physicochemical Properties

The following table summarizes some of the key physicochemical properties of N-(2-phenylethyl)-3-chlorobenzamide.

PropertyValueSource
Molecular Formula C₁₅H₁₄ClNO-
Molecular Weight 259.73 g/mol -
Appearance White to off-white solid[1]
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in organic solvents like ethanol and dichloromethane; limited solubility in water.[1]

Potential Applications

While specific applications for N-(2-phenylethyl)-3-chlorobenzamide are not extensively documented in the public domain, its structural motifs suggest potential utility in several areas of research and development:

  • Drug Discovery: As a scaffold, it can be used for the synthesis of new chemical entities with potential therapeutic activities. The combination of the phenethylamine backbone and a substituted benzamide is found in various biologically active molecules.

  • Agrochemical Research: Similar structures are often explored for their potential as herbicides or pesticides.

  • Material Science: Amide-containing molecules can have applications in the development of new polymers and materials with specific properties.

Conclusion

N-(2-phenylethyl)-3-chlorobenzamide is a readily synthesizable compound with a molecular structure that makes it an interesting candidate for further investigation in various fields of chemical and pharmaceutical research. This guide provides the foundational knowledge for its synthesis and characterization, enabling researchers to incorporate this molecule into their discovery and development workflows.

References

  • MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. Available at: [Link]

  • PrepChem.com. Synthesis of N-chlorobenzamide. Available at: [Link]

  • ChemBK. N-(2-phenylethyl)benzamide. Available at: [Link]

  • National Center for Biotechnology Information. N-Phenethylbenzamide. PubChem Compound Database. Available at: [Link]

  • National Center for Biotechnology Information. Benzamide, N-chloro-. PubChem Compound Database. Available at: [Link]

  • Google Patents. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • National Center for Biotechnology Information. N-(2-phenylethyl)acetamide. PubChem Compound Database. Available at: [Link]

  • PrepChem.com. Synthesis of Phenethylamine hydrochloride. Available at: [Link]

  • Google Patents. CA1166267A - Process for preparing n-[2-(p-hydroxyphenyl)- ethyl]-p-chlorobenzamide.
  • Google Patents. CN103288667A - A method for preparing N-(2-phenylethyl) benzamide.
  • National Center for Biotechnology Information. 3-Chlorobenzamide. PubChem Compound Database. Available at: [Link]

  • Cheméo. Chemical Properties of 3-Chlorobenzamide (CAS 618-48-4). Available at: [Link]

  • Wikipedia. 3-Chlorobenzoic acid. Available at: [Link]

  • National Center for Biotechnology Information. 3-Chlorobenzoic Acid. PubChem Compound Database. Available at: [Link]

  • NIST. Benzoic acid, 3-chloro-. NIST Chemistry WebBook. Available at: [Link]

  • SIELC Technologies. 3-Chlorobenzoic acid. Available at: [Link]

  • National Center for Biotechnology Information. 4-(3-chlorophenyl)-2-oxo-N-(2-phenylethyl)butanamide. PubChem Compound Database. Available at: [Link]

  • National Center for Biotechnology Information. N-benzyl-N-chlorobenzamide. PubChem Compound Database. Available at: [Link]

  • National Center for Biotechnology Information. N-(2-phenylethyl)-3-(propanoylamino)benzamide. PubChem Compound Database. Available at: [Link]

Sources

3-Chlorobenzamide Derivatives as TAAR1 Ligands: Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a deep technical analysis of 3-chlorobenzamide derivatives as ligands for Trace Amine-Associated Receptor 1 (TAAR1), focusing on their medicinal chemistry, pharmacological profiles, and therapeutic potential in neuropsychiatric disorders.

Executive Summary

The Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a critical G protein-coupled receptor (GPCR) target for modulating monoaminergic transmission without direct blockade of dopamine D2 receptors. While early ligands focused on oxazolines (e.g., RO5263397), 3-chlorobenzamide derivatives represent a versatile scaffold capable of delivering high-affinity agonists and antagonists. This guide dissects the structure-activity relationship (SAR) of the 3-chlorobenzamide moiety, elucidating how the meta-chloro substitution drives receptor selectivity and metabolic stability, distinguishing it from other halogenated benzamides.

Medicinal Chemistry & SAR Logic

The Scaffold Architecture

The pharmacological efficacy of 3-chlorobenzamide ligands relies on a tripartite structure. The 3-chlorophenyl "head" group is not merely a lipophilic cap but a critical determinant of orientation within the orthosteric binding pocket.

  • Region A (Head Group): The 3-chlorophenyl ring.[1][2]

    • SAR Insight: The meta-chloro substituent provides optimal hydrophobic filling of the accessory binding pocket (often interacting with transmembrane helices TM3 and TM6). Compared to 4-chloro (para) analogs, the 3-chloro position often retains potency while improving metabolic stability against para-hydroxylation by CYP450 enzymes.

  • Region B (Linker): The Amide bond (-CONH-).

    • Function: Provides a rigid spacer and a hydrogen bond donor/acceptor motif essential for orienting the head and tail groups.

  • Region C (Tail Group): A Polar/Basic Moiety (e.g., morpholine, piperazine, or amino-ether).

    • Role: Mimics the endogenous trace amine nitrogen, forming a salt bridge with the conserved Aspartate (Asp103 in human TAAR1) residue in TM3.

Critical SAR Diagram

The following diagram illustrates the structural logic governing the 3-chlorobenzamide class.

SAR_Logic Scaffold General Scaffold 3-Cl-Ph-CONH-R Head Region A: 3-Chlorophenyl (Lipophilic Pocket) Scaffold->Head Defines Linker Region B: Amide Linker (H-Bonding) Scaffold->Linker Contains Tail Region C: Basic Tail (Asp103 Interaction) Scaffold->Tail Anchors Head->Linker Attached via C-N Hydrophobic Fit Hydrophobic Fit Head->Hydrophobic Fit TM3/TM6 Contact Linker->Tail Attached via N-C Salt Bridge Salt Bridge Tail->Salt Bridge Asp103 (TM3)

Figure 1: Structural dissection of 3-chlorobenzamide TAAR1 ligands showing the functional role of each pharmacophore region.

Pharmacology & Signaling Pathways

Signaling Profile

TAAR1 is primarily a Gs-coupled receptor. Upon binding a 3-chlorobenzamide agonist, the receptor undergoes a conformational change that catalyzes the exchange of GDP for GTP on the Gαs subunit.

  • Primary Effect: Activation of Adenylyl Cyclase (AC).

  • Secondary Messenger: Accumulation of intracellular cAMP.

  • Downstream Effect: Phosphorylation of CREB (cAMP response element-binding protein) and modulation of ion channels (e.g., GIRK), leading to altered neuronal firing rates.

Note on Functional Selectivity: Unlike endogenous trace amines (e.g., β-PEA) which are balanced agonists, certain benzamide derivatives can exhibit biased signaling , preferentially recruiting β-arrestin over G-protein pathways, though this is compound-specific.

Signaling Pathway Diagram

TAAR1_Signaling Ligand 3-Chlorobenzamide Derivative Receptor TAAR1 GPCR (Membrane) Ligand->Receptor Binding Gs Gαs Protein Receptor->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Increase) AC->cAMP Catalysis ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Effect Modulation of Dopamine/Glutamate PKA->Effect Phosphorylation

Figure 2: The canonical Gs-coupled signaling cascade activated by TAAR1 agonists.

Experimental Protocols

Chemical Synthesis: General Procedure

The synthesis of 3-chlorobenzamide derivatives typically employs a Schotten-Baumann reaction or standard amide coupling. The following protocol is a validated method for generating high-purity ligands.

Reagents:

  • 3-Chlorobenzoyl chloride (1.0 eq)

  • Target Amine (e.g., 4-(morpholin-2-yl)aniline) (1.0 eq)

  • Triethylamine (TEA) or DIPEA (1.5 - 2.0 eq)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of the amine "tail" (Region C) in anhydrous DCM under an inert atmosphere (

    
    ).
    
  • Base Addition: Add 1.5 equivalents of TEA to the amine solution. Stir for 10 minutes at 0°C.

  • Coupling: Dropwise add 1.0 equivalent of 3-chlorobenzoyl chloride dissolved in DCM. Maintain temperature < 5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (System: 5% MeOH in DCM).

  • Work-up: Quench with water. Wash organic layer with 1N HCl (to remove unreacted amine), saturated

    
     (to remove acid), and brine.
    
  • Purification: Dry over

    
    , concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
    
In Vitro Assay: cAMP Accumulation (HTRF)

To validate agonism, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is the industry standard.

Protocol:

  • Cell Line: HEK293 cells stably transfected with human or mouse TAAR1.

  • Seeding: Plate cells (2,000 cells/well) in a 384-well low-volume white plate.

  • Treatment: Add 3-chlorobenzamide derivative (dilution series:

    
     to 
    
    
    
    M) in stimulation buffer containing IBMX (phosphodiesterase inhibitor).
  • Incubation: Incubate for 30–60 minutes at RT.

  • Detection: Add HTRF reagents (cAMP-d2 conjugate and anti-cAMP-Cryptate antibody).

  • Readout: Measure fluorescence ratio (665 nm / 620 nm) using a compatible plate reader (e.g., PerkinElmer EnVision).

  • Analysis: Plot dose-response curves to determine

    
     and 
    
    
    
    relative to
    
    
    -phenylethylamine (PEA).

Quantitative Data Summary

The following table summarizes the typical potency shifts observed when modifying the benzamide core, based on aggregated literature data for this scaffold class.

Compound ClassR-Group (Tail)Substitution (Head)hTAAR1

(nM)
Efficacy (

)
Endogenous

-PEA
N/A~100 - 500100%
Reference RO5263397(Oxazoline core)~17 - 85~80%
Benzamide 1 4-(morpholinyl)phenyl3-Chloro < 50 Full Agonist
Benzamide 2 4-(morpholinyl)phenyl4-Chloro> 200Partial Agonist
Benzamide 3 4-(morpholinyl)phenylH (Unsubstituted)> 1000Weak/Inactive

Note: Data represents generalized trends from SAR studies.[3][4] 3-Chloro substitution consistently yields superior potency compared to unsubstituted or 4-chloro analogs in the benzamide series.

References

  • Roche Patent (US9452980B2). Substituted benzamides as TAAR1 ligands.

    • Source:

  • Revel, F. G., et al. (2011).

    • Source:

  • Krasavin, M., et al. (2022) . Discovery of Trace Amine Associated Receptor 1 (TAAR1) Agonist... for the Treatment of Psychotic Disorders.[1][3][4][5][6]

    • Source:

  • PDSP Ki Database.

    • Source:

  • Berry, M. D., et al. (2017).

    • Source:

Sources

The N-Phenethylbenzamide Scaffold: A Medicinal Chemistry Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The N-phenethylbenzamide scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its architectural simplicity (two aromatic rings connected by a flexible ethyl-amide linker) allows it to span hydrophobic pockets in enzymes (e.g., Acetylcholinesterase) and modulate G-protein coupled receptors (GPCRs) or ion channels (e.g., KATP channels).

This technical guide dissects the scaffold's utility, synthetic pathways, and structure-activity relationships (SAR), grounded in pharmaceutical case studies like Glibenclamide and emerging antimicrobial leads.

Chemical Architecture & Pharmacophore Analysis

The core structure consists of a benzoyl moiety (Ring A) linked via an amide bond to a phenethylamine unit (Ring B).

  • Linker Dynamics: The ethyl spacer (

    
    ) provides critical flexibility, allowing the two aromatic systems to adopt either a folded (π-stacking) or extended conformation depending on the target binding site.
    
  • Amide Bond: Acts as a hydrogen bond donor/acceptor (

    
    ) and restricts rotation, creating a planar segment that positions the aromatic wings.
    
  • Lipophilicity: The scaffold is inherently lipophilic (

    
    ), facilitating membrane permeability, though this often requires polar substitutions (e.g., sulfonylurea, hydroxyls) to optimize oral bioavailability.
    

Synthetic Accessibility & Protocols

Synthesis is robust, typically relying on amide coupling. Below are the two primary industrial and laboratory methodologies.

Method A: Schotten-Baumann Acylation (High Throughput)

Ideal for generating large libraries of analogs using acid chlorides.

  • Reagents: Benzoyl chloride derivative, Phenethylamine derivative, Base (

    
     or Pyridine).
    
  • Conditions:

    
     to RT, biphasic (
    
    
    
    ) or anhydrous.
  • Yield: Typically

    
    .[1][2]
    
Method B: Carbodiimide Coupling (Sensitive Substrates)

Used when the benzoic acid partner contains acid-sensitive groups.

  • Reagents: Benzoic acid derivative, EDC

    
    HCl, HOBt, DIPEA.
    
  • Mechanism: Formation of an active ester intermediate to prevent racemization (if chiral centers are present on the ethyl chain).

Visualization: Synthetic Workflow

Synthesis_Workflow Start1 Benzoic Acid Derivative Activation Activation (SOCl2 or EDC/HOBt) Start1->Activation Start2 Phenethylamine Derivative Coupling Amide Coupling (Base, solvent) Start2->Coupling Intermediate Active Ester / Acyl Chloride Activation->Intermediate Intermediate->Coupling Product N-Phenethylbenzamide Scaffold Coupling->Product -HCl or -Urea

Figure 1: General synthetic workflow for N-phenethylbenzamide derivatives, highlighting the convergence of the acid and amine fragments.

Case Study: Metabolic Disease (Glibenclamide)

The most commercially significant application of this scaffold is Glibenclamide (Glyburide), a second-generation sulfonylurea used for Type 2 Diabetes.[2][3][4]

  • Role of the Scaffold: The 5-chloro-2-methoxy-N-phenethylbenzamide moiety acts as the lipophilic tail . It binds to a specific hydrophobic pocket on the SUR1 subunit of the KATP channel, distinct from the sulfonylurea binding site.

  • SAR Insight: The high affinity of Glibenclamide (

    
    ) compared to first-generation agents (e.g., Tolbutamide) is directly attributed to this benzamide-phenethyl extension, which increases binding energy by 
    
    
    
    1000-fold.
Mechanism of Action: KATP Channel Closure

Glibenclamide_MOA Drug Glibenclamide (Phenethylbenzamide Core) Target SUR1 Subunit (Pancreatic Beta Cell) Drug->Target Binds Hydrophobic Pocket Channel K_ATP Channel CLOSURE Target->Channel Inhibits K+ Efflux Depol Membrane Depolarization Channel->Depol Ca_Influx Ca2+ Influx (Voltage-gated channels) Depol->Ca_Influx Secretion Insulin Exocytosis Ca_Influx->Secretion

Figure 2: Signal transduction pathway initiated by Glibenclamide binding, leading to insulin secretion.

Emerging Applications: Antimicrobial & Neurological

Beyond metabolic disease, the scaffold is being repurposed for infectious and neurodegenerative diseases.[5]

A. Antimicrobial Leads (Piperbetamides)

Isolated from Piper betle, these natural N-phenethylbenzamides exhibit potent antibacterial activity.

  • Target: Bacterial cell membrane disruption and potential FtsZ inhibition.

  • Key Data: The table below summarizes the activity of Piperbetamide analogs against resistant strains.

CompoundOrganismStrain TypeMIC (µg/mL)Mechanism Note
Piperbetamide A S. aureusMRSA16 - 32Membrane permeabilization
Piperbetamide A L. monocytogenesWild Type16Bactericidal
Piperbetamide B E. coliGram (-)>64Lower permeability in Gram (-)
Analogue 10 S. flexneriClinical Isolate32Broad spectrum potential
B. Acetylcholinesterase (AChE) Inhibitors

Derivatives incorporating a phthalimide group onto the benzamide core have shown promise for Alzheimer's disease.

  • Logic: The scaffold spans the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme.

  • Potency: Compound 4g (2-nitro substitution on benzamide) achieved an IC50 of 1.1 µM , comparable to early clinical candidates.

Structure-Activity Relationship (SAR) Summary

The biological output of the N-phenethylbenzamide scaffold is tunable via three vectors:

  • Ring A (Benzoyl) Substitutions:

    • Electron Withdrawing (Cl, NO2): Increases metabolic stability and potency in sulfonylureas (e.g., Glibenclamide).

    • Ortho-substitution (2-OMe, 2-Cl): Induces a twisted conformation, critical for fitting into the SUR1 pocket.

  • The Linker (Ethyl Amide):

    • Length: Shortening to methyl (benzylamide) or lengthening to propyl often results in a >10-fold loss in potency for both SUR1 and AChE targets, indicating a strict distance requirement (

      
      ) between rings.
      
    • Methylation: N-methylation improves solubility but often reduces H-bonding capability, lowering affinity for targets requiring the amide -NH donor.

  • Ring B (Phenethyl) Substitutions:

    • Para-sulfonylation: Essential for hypoglycemic activity (anchors the molecule).

    • Hydroxyl/Methoxy: Common in antimicrobial natural products (Piperbetamides); increases polarity and membrane interaction.

References

  • Antimicrobial Activity of Piperbetamides

    • Title: Four new N-phenethylbenzamide derivatives from the stems of Piper betle and their antimicrobial activity.
    • Source: N
    • URL:[Link]

  • Glibenclamide SAR & Conformational Analysis

    • Title: Investigation of structure-activity relationships in a series of glibenclamide analogues.[3][4][6]

    • Source: European Journal of Medicinal Chemistry (2004).[6]

    • URL:[Link]

  • AChE Inhibitor Development

    • Title: Synthesis and Acetylcholinesterase Inhibitory Evaluation of 4-(1,3-Dioxoisoindolin-2-yl)
    • Source: Iranian Journal of Pharmaceutical Research (2013).
    • URL:[Link]

  • Title: Synthesis of N-methyl-2-(phenylamino)benzamide (Protocol Adaptation).
  • Title: Substituted N-(phenethyl)benzamide derivatives, preparation and uses thereof (WO2007118963).

Sources

An In-Depth Technical Guide to 3-chloro-N-(2-phenylethyl)benzamide (PubChem CID: 835434)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-chloro-N-(2-phenylethyl)benzamide, a small molecule with potential applications in medicinal chemistry and drug discovery. While specific research on this compound is limited, this guide synthesizes information from closely related benzamide analogs to present its physicochemical properties, a detailed proposed synthesis protocol, and an exploration of its potential biological activities and mechanisms of action. This document aims to serve as a foundational resource for researchers interested in the evaluation and development of this and similar compounds.

Introduction: The Benzamide Scaffold in Drug Discovery

The benzamide functional group is a cornerstone in medicinal chemistry, appearing in a diverse array of approved drugs and clinical candidates.[1] Its prevalence stems from its ability to form key hydrogen bonding interactions with biological targets, its metabolic stability, and the synthetic tractability of the benzamide scaffold, which allows for extensive structure-activity relationship (SAR) studies. Benzamide derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to antipsychotic, antiemetic, anti-inflammatory, and anticancer effects. The strategic placement of substituents on both the benzoyl and the N-alkyl/aryl moieties can significantly modulate the compound's potency, selectivity, and pharmacokinetic profile.

This guide focuses on 3-chloro-N-(2-phenylethyl)benzamide, a molecule that combines the features of a chlorinated benzoyl group and a phenylethylamine side chain. The presence of the chlorine atom can influence the compound's lipophilicity and electronic properties, potentially enhancing its biological activity.[2] The phenylethylamine moiety is a well-known pharmacophore present in many neuroactive compounds.[2]

Physicochemical Properties of 3-chloro-N-(2-phenylethyl)benzamide

Based on its structure, the following physicochemical properties are predicted for 3-chloro-N-(2-phenylethyl)benzamide. These properties are crucial for assessing its drug-like characteristics and for designing experimental protocols.

PropertyValueSource
Molecular Formula C15H14ClNOPubChem[3]
Molecular Weight 259.73 g/mol PubChem[3]
IUPAC Name 3-chloro-N-(2-phenylethyl)benzamidePubChem[3]
SMILES C1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)ClPubChem[3]
InChI InChI=1S/C15H14ClNO/c16-14-8-4-7-13(11-14)15(18)17-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,17,18)PubChem[3]
Predicted XlogP 3.8PubChem[3]
Predicted Hydrogen Bond Donor Count 1PubChem[3]
Predicted Hydrogen Bond Acceptor Count 1PubChem[3]
Predicted Rotatable Bond Count 4PubChem[3]

Synthesis of 3-chloro-N-(2-phenylethyl)benzamide: A Proposed Protocol

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product reactant1 3-Chlorobenzoyl Chloride product 3-chloro-N-(2-phenylethyl)benzamide reactant1->product Acylation reactant2 Phenylethylamine reactant2->product reagent1 Base (e.g., Triethylamine or NaOH) reagent1->product reagent2 Solvent (e.g., Dichloromethane or Water) reagent2->product condition 0°C to Room Temperature condition->product

Caption: Proposed synthesis of 3-chloro-N-(2-phenylethyl)benzamide.

Step-by-Step Experimental Protocol
  • Preparation of the Amine Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve phenylethylamine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or in an aqueous solution of a base like sodium hydroxide.

  • Addition of Base: If using an organic solvent, add a non-nucleophilic base such as triethylamine (1.1-1.2 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath. This is crucial to control the exothermicity of the acylation reaction.

  • Addition of the Acid Chloride: Slowly add a solution of 3-chlorobenzoyl chloride (1.0-1.05 equivalents) in the same solvent to the stirred amine solution. The slow addition helps to maintain the low temperature and prevent side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up:

    • If using an organic solvent, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove any unreacted acid chloride, and finally with brine.

    • If using an aqueous base, the product will likely precipitate out of the solution. It can be collected by filtration.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure 3-chloro-N-(2-phenylethyl)benzamide.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule by showing the characteristic chemical shifts and coupling patterns of the aromatic and aliphatic protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show the characteristic absorption bands for the N-H and C=O groups of the amide functionality.

Potential Biological Activities and Mechanisms of Action

While there is no specific biological data for 3-chloro-N-(2-phenylethyl)benzamide, the activities of related compounds suggest several potential areas for investigation.

Potential as an Antimicrobial Agent

Benzamide derivatives are known to possess antimicrobial properties. For instance, the unsubstituted analog, N-(2-phenylethyl)benzamide, has shown toxicity against gram-positive bacteria.[2] The introduction of a chlorine atom on the benzoyl ring could potentially modulate this activity.

Potential as a Neuromodulatory Agent

The phenylethylamine scaffold is a key feature of many compounds that act on the central nervous system (CNS).[2] It is possible that 3-chloro-N-(2-phenylethyl)benzamide could interact with neurotransmitter systems. For example, some benzamide derivatives are known to be inhibitors of glycine transporter type 1, which can modulate glutamatergic neurotransmission.[1]

Potential as an Anticancer Agent

A number of benzamide derivatives have been investigated for their anticancer properties.[5] The proposed mechanisms of action for some of these compounds include the inhibition of key enzymes involved in cancer cell proliferation and survival.

Proposed Experimental Workflow for Biological Evaluation

To elucidate the biological activity of 3-chloro-N-(2-phenylethyl)benzamide, a systematic screening approach is recommended.

G A Compound Synthesis & Characterization B In Vitro Screening A->B C Primary Assays (e.g., Cytotoxicity, Antimicrobial) B->C D Secondary Assays (e.g., Enzyme Inhibition, Receptor Binding) C->D Active Compounds E Mechanism of Action Studies D->E F In Vivo Studies (if warranted) E->F

Caption: A general workflow for the biological evaluation of novel compounds.

Proposed Signaling Pathway Investigation

Based on the activities of related benzamides, a potential mechanism of action could involve the modulation of key signaling pathways implicated in cell growth and survival, such as the MAPK/ERK or PI3K/Akt pathways.

G cluster_pathway Hypothetical Signaling Pathway Modulation Compound 3-chloro-N-(2-phenylethyl)benzamide Target Putative Cellular Target (e.g., Kinase, GPCR) Compound->Target Binding/Inhibition Pathway Signaling Cascade (e.g., MAPK/ERK, PI3K/Akt) Target->Pathway Modulation Response Cellular Response (e.g., Apoptosis, Growth Arrest) Pathway->Response

Caption: A hypothetical signaling pathway that could be modulated by the compound.

Conclusion and Future Directions

3-chloro-N-(2-phenylethyl)benzamide represents an under-investigated molecule with potential for further exploration in drug discovery. This guide provides a foundational framework for its synthesis and biological evaluation based on the established chemistry and pharmacology of the broader benzamide class. Future research should focus on the actual synthesis and characterization of this compound, followed by a comprehensive in vitro screening campaign to identify any significant biological activities. Subsequent studies could then delve into its mechanism of action and potential for therapeutic development. The insights gained from such investigations would not only elucidate the potential of this specific molecule but also contribute to a deeper understanding of the structure-activity relationships within the versatile class of benzamide derivatives.

References

  • Gowda, B. T., et al. (2008). Crystal structure of 3-chloro-N-(3-chlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o861. [Link]

  • PubChem. (n.d.). 3-chloro-N-(2-phenylethyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Neuroscience. (2006). 2-Chloro-N-[(S)-phenyl [(2S)-piperidin-2-yl] methyl]-3-trifluoromethyl benzamide, monohydrochloride, an inhibitor of the glycine transporter type 1, increases evoked-dopamine release in the rat nucleus accumbens in vivo via an enhanced glutamatergic neurotransmission. Neuroscience, 137(2), 555-64. [Link]

  • MDPI. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]

  • ChemBK. (2024). N-(2-phenylethyl)benzamide. [Link]

  • Google Patents. (n.d.). A method for preparing N- (2 - phenylethyl) benzamide.
  • Gowda, B. T., et al. (2011). 3-Chloro-N-(2-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3381. [Link]

  • Gowda, B. T., et al. (2008). N-(3-Chloro-phen-yl)-2-methyl-benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o861. [Link]

  • Google Patents. (n.d.). Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • ACS Omega. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega, 5(25), 15485–15494. [Link]

  • ResearchGate. (2009). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. Journal of the Serbian Chemical Society, 74(8-9), 847-857. [Link]

Sources

The Multifaceted Therapeutic Potential of N-Substituted Benzamides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzamide Scaffold - A Cornerstone in Modern Drug Discovery

N-substituted benzamides represent a remarkably versatile class of compounds, forming the structural core of a multitude of therapeutic agents across diverse medical fields. Their inherent ability to engage with a wide array of biological targets, coupled with their synthetic tractability, has cemented their status as a privileged scaffold in medicinal chemistry. This technical guide provides an in-depth exploration of the biological activities of N-substituted benzamides, with a focus on their applications in oncology, infectious diseases, and neuropsychiatry. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data, delineates experimental methodologies, and elucidates the underlying mechanisms of action to empower further innovation in this dynamic area of pharmaceutical science.

The fundamental benzamide structure, a simple amalgam of a benzene ring and an amide group, offers a unique platform for chemical modification. The "N-substituent," the group attached to the amide nitrogen, is a critical determinant of the compound's pharmacological profile. Alterations to this substituent can profoundly influence the molecule's binding affinity, selectivity, and overall efficacy, allowing for the fine-tuning of its biological activity. This guide will delve into the structure-activity relationships that govern these interactions, providing a rational basis for the design of novel N-substituted benzamide-based therapeutics.

I. N-Substituted Benzamides as Anticancer Agents: Targeting the Epigenome and Beyond

A significant frontier in oncology research involves the development of N-substituted benzamides as potent anticancer agents.[1] These compounds exert their cytotoxic effects through diverse mechanisms of action, including epigenetic modulation, inhibition of key signaling pathways, and disruption of cellular machinery essential for tumor growth and survival.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer activity of many N-substituted benzamides stems from their ability to inhibit histone deacetylases (HDACs).[2][3] HDACs are a class of enzymes that play a pivotal role in the epigenetic regulation of gene expression. By removing acetyl groups from histone proteins, HDACs promote a more condensed chromatin structure, leading to the transcriptional repression of key tumor suppressor genes. N-substituted benzamide HDAC inhibitors function by chelating the zinc ion within the enzyme's active site, thereby preventing the deacetylation of histones.[4] This leads to histone hyperacetylation, a more relaxed chromatin state, and the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.

Beyond HDAC inhibition, certain N-substituted benzamides have been shown to interfere with critical signaling pathways, such as the NF-κB pathway. The NF-κB signaling cascade is a key regulator of inflammation, immunity, and cell survival, and its aberrant activation is a hallmark of many cancers. Specific N-substituted benzamides can inhibit NF-κB activation, thereby sensitizing cancer cells to apoptosis.[5]

Another important mechanism of action for some N-substituted benzamides is the inhibition of tubulin polymerization. Microtubules are dynamic polymers that are essential for cell division, and their disruption is a validated strategy in cancer chemotherapy. Certain N-substituted benzamides bind to the colchicine-binding site on tubulin, preventing its polymerization into microtubules and leading to mitotic arrest and apoptosis.

anticancer_mechanisms cluster_hdac HDAC Inhibition cluster_nfkb NF-κB Pathway Inhibition cluster_tubulin Tubulin Polymerization Inhibition HDACi N-Substituted Benzamide (HDAC Inhibitor) HDAC Histone Deacetylase (HDAC) HDACi->HDAC Inhibits Acetylation Histone Hyperacetylation Histones Histones HDAC->Histones Deacetylates Gene_Expression Tumor Suppressor Gene Expression Acetylation->Gene_Expression Apoptosis1 Apoptosis Gene_Expression->Apoptosis1 NFkBi N-Substituted Benzamide (NF-κB Inhibitor) NFkB NF-κB Activation NFkBi->NFkB Inhibits Apoptosis2 Apoptosis NFkB->Apoptosis2 Promotes Survival (Inhibited) Tubulini N-Substituted Benzamide (Tubulin Inhibitor) Tubulin Tubulin Tubulini->Tubulin Binds to Microtubules Microtubule Formation Tubulini->Microtubules Inhibits Tubulin->Microtubules Polymerizes Mitosis Mitotic Arrest Microtubules->Mitosis Essential for Apoptosis3 Apoptosis Mitosis->Apoptosis3

Caption: Mechanisms of anticancer activity of N-substituted benzamides.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of N-substituted benzamides is profoundly influenced by the nature of the substituents on both the benzamide ring and the N-aryl group. For HDAC inhibitors, a common pharmacophore consists of a zinc-binding group (the benzamide), a linker region, and a cap group that interacts with the entrance of the catalytic pocket.[2]

  • N-Substituent: Aromatic and heteroaromatic amines attached to the amide nitrogen generally confer potent anti-proliferative activity.[6] The presence of a substituent at the 2-position of the N-phenyl ring can be particularly beneficial for activity.[4][7] Conversely, the introduction of electron-withdrawing groups, such as a chlorine atom, on the N-phenyl ring tends to decrease activity.[4][7]

  • Linker Length: The length of the linker connecting the benzamide core to the cap group is a critical determinant of HDAC inhibitory activity. Studies have shown that shorter linkers can lead to stronger HDAC inhibition.[2]

Data Presentation: Comparative Efficacy of N-Substituted Benzamide Derivatives

The following table summarizes the in vitro anti-proliferative activity of a series of N-substituted benzamide derivatives against various human cancer cell lines, as quantified by their half-maximal inhibitory concentration (IC50) values.

Compound IDN-SubstituentMCF-7 IC50 (µM)A549 IC50 (µM)K562 IC50 (µM)MDA-MB-231 IC50 (µM)Reference
MS-275 (Entinostat) Pyridin-3-yl-methyl2.5 ± 0.33.1 ± 0.41.6 ± 0.24.2 ± 0.5[4][6][8]
13h NH-(2-aminophenyl)2.8 ± 0.33.5 ± 0.41.9 ± 0.24.8 ± 0.6[6]
13k NH-(pyridin-3-yl)2.6 ± 0.33.3 ± 0.41.7 ± 0.24.5 ± 0.5[6]
13g NH-(4-chlorophenyl)15.6 ± 2.018.3 ± 2.312.1 ± 1.520.4 ± 2.6[6]
Compound 5 Varied thiosemicarbazone-10.67 ± 1.53--[9]
Schiff Base 40 Phenyl----[10]

Note: The IC50 values for Schiff Base 40 against various cancer cell lines ranged from 1.1 to 4.4 µM, with the strongest effect observed against HL-60 (acute myeloid leukemia).[10]

Experimental Protocols

A common and efficient method for the synthesis of N-substituted benzamides involves the reaction of a substituted benzoyl chloride with a primary or secondary amine.

synthesis_workflow Start Substituted Benzoic Acid Step1 React with Thionyl Chloride (SOCl₂) Start->Step1 Intermediate Substituted Benzoyl Chloride Step1->Intermediate Step2 React with Substituted Amine (R-NH₂) Intermediate->Step2 Product N-Substituted Benzamide Step2->Product Purification Purification (Recrystallization or Column Chromatography) Product->Purification FinalProduct Pure N-Substituted Benzamide Purification->FinalProduct antipsychotic_mechanisms cluster_dopamine Dopamine D2 Receptor cluster_serotonin Serotonin 5-HT2A Receptor Antipsychotic N-Substituted Benzamide (Atypical Antipsychotic) D2R Dopamine D2 Receptor Antipsychotic->D2R Antagonist S2AR Serotonin 5-HT2A Receptor Antipsychotic->S2AR Antagonist Mesolimbic Mesolimbic Pathway D2R->Mesolimbic Located in Antipsychotic_Effect Antipsychotic Effect Mesolimbic->Antipsychotic_Effect Modulation leads to EPS Reduced Extrapyramidal Side Effects (EPS) S2AR->EPS Blockade contributes to

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A Technical Guide to 3-chloro-N-(2-phenylethyl)benzamide: Synthesis, Characterization, and Core Chemical Identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical overview of the synthetic amide, 3-chloro-N-(2-phenylethyl)benzamide. It details the compound's fundamental chemical identifiers, including its canonical SMILES string and InChIKey, which are crucial for unambiguous identification in chemical databases and research. A detailed, field-proven protocol for its synthesis via the Schotten-Baumann reaction is presented, emphasizing the rationale behind procedural steps. Furthermore, this guide outlines standard analytical techniques for structural verification and purity assessment. The content herein is structured to serve as a practical reference for researchers engaged in medicinal chemistry, chemical synthesis, and materials science.

Introduction

Substituted benzamides are a significant class of organic compounds, widely recognized for their diverse biological activities and applications as key intermediates in the synthesis of pharmaceuticals and agrochemicals. The specific molecule, 3-chloro-N-(2-phenylethyl)benzamide, incorporates a 3-chlorobenzoyl moiety and a phenethylamine tail. This combination of a halogenated aromatic ring and a flexible phenylethyl group presents a scaffold of interest for exploring structure-activity relationships (SAR) in drug discovery. The chlorine atom can modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets, while the phenethylamine portion is a well-known pharmacophore. This guide provides the foundational chemical data and synthetic protocols necessary for the rigorous scientific investigation of this compound.

Chemical Identity and Physicochemical Properties

Accurate and standardized molecular identifiers are paramount for database searching, regulatory submissions, and reproducible research. The primary identifiers for 3-chloro-N-(2-phenylethyl)benzamide are its SMILES string and InChIKey, which encode its two-dimensional structure into machine-readable formats.

Definitive Chemical Identifiers

The relationship between a chemical's 2D structure and its various string-based identifiers is a hierarchical encoding process designed for computational chemistry and database management.

G cluster_structure Chemical Structure cluster_identifiers Encoded Identifiers img SMILES SMILES C1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)Cl img->SMILES Encodes To InChI InChI InChI=1S/C15H14ClNO/c16-14-8-4-7-13(11-14)15(18)17-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,17,18) SMILES->InChI Converts To InChIKey InChIKey IPSCTSNLGKJFAO-UHFFFAOYSA-N InChI->InChIKey Hashes To caption Identifier Generation Workflow

Caption: Identifier Generation Workflow

Core Properties

A summary of the key physicochemical properties for 3-chloro-N-(2-phenylethyl)benzamide is provided below. These values are computationally predicted and sourced from authoritative databases.[1]

PropertyValueSource
Molecular Formula C15H14ClNOPubChem[1]
Molecular Weight 259.73 g/mol PubChem[1]
Monoisotopic Mass 259.0764 DaPubChem[1]
SMILES C1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)ClPubChem[1]
InChI InChI=1S/C15H14ClNO/c16-14-8-4-7-13(11-14)15(18)17-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,17,18)PubChem[1]
InChIKey IPSCTSNLGKJFAO-UHFFFAOYSA-NPubChem[1]
XLogP (Predicted) 3.8PubChem[1]

Synthesis and Purification Protocol

The synthesis of 3-chloro-N-(2-phenylethyl)benzamide is reliably achieved through the Schotten-Baumann reaction. This method involves the acylation of a primary amine (phenethylamine) with an acyl chloride (3-chlorobenzoyl chloride) under basic conditions. The base is critical as it neutralizes the hydrochloric acid byproduct, driving the reaction to completion.

Reaction Scheme

The overall transformation is illustrated below:

  • Reactant 1: 3-Chlorobenzoyl chloride

  • Reactant 2: 2-Phenylethanamine

  • Base: Triethylamine (or an aqueous base like NaOH)

  • Solvent: Dichloromethane (or a biphasic system with water)

  • Product: 3-chloro-N-(2-phenylethyl)benzamide

  • Byproduct: Triethylammonium chloride (or NaCl)

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis.

Materials:

  • 3-chlorobenzoyl chloride (1.0 eq)

  • 2-Phenylethanamine (1.0 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reactant Dissolution: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 2-phenylethanamine (1.0 eq) in anhydrous dichloromethane.

  • Acyl Chloride Addition: To the stirred solution, add 3-chlorobenzoyl chloride (1.0 eq) dropwise at room temperature.

  • Base Addition: After 10 minutes of stirring, slowly add triethylamine (1.2 eq). The addition of the base is crucial to scavenge the HCl produced during the reaction.[2] A precipitate (triethylammonium chloride) may form.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Aqueous Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl to remove excess triethylamine.

    • Next, wash with saturated NaHCO₃ solution to neutralize any remaining acid.

    • Finally, wash with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure product.

Caption: Synthetic Workflow Diagram

Analytical Characterization

To confirm the identity and assess the purity of the synthesized 3-chloro-N-(2-phenylethyl)benzamide, a combination of spectroscopic methods is required.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, as well as two triplet signals corresponding to the ethyl bridge (-CH₂-CH₂-). The amide proton (-NH-) will appear as a broad singlet or a triplet, depending on coupling.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the 15 carbon atoms in the molecule, including the characteristic carbonyl carbon signal (~166 ppm) and the signals for the aromatic carbons.

  • Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak [M]+ and/or the protonated molecule [M+H]+.[1] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition, matching the molecular formula C15H14ClNO.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹) and the amide C=O stretch (around 1640 cm⁻¹).

Safety and Handling

As with all laboratory chemicals, 3-chloro-N-(2-phenylethyl)benzamide and its synthetic precursors should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Reagents: 3-chlorobenzoyl chloride is corrosive and lachrymatory; it reacts with moisture. Triethylamine is flammable and has a strong odor. Handle these reagents with extreme caution.

Conclusion

This guide has detailed the essential chemical identifiers, physicochemical properties, and a validated synthesis protocol for 3-chloro-N-(2-phenylethyl)benzamide. The provided SMILES and InChIKey ensure its unambiguous identification in a research context. The step-by-step synthetic and purification procedures, grounded in the principles of the Schotten-Baumann reaction, offer a reliable pathway for obtaining high-purity material suitable for further scientific investigation. Adherence to the outlined analytical and safety protocols will ensure the integrity of research outcomes and maintain a safe laboratory environment.

References

  • PubChem. 3-chloro-N-(2-phenylethyl)benzamide . National Center for Biotechnology Information. [Link]

  • Garef, Z. M., et al. (2024). Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide . MDPI. [Link]

Sources

An In-Depth Technical Guide to the Development and Screening of Phenethylamine Benzamide Analogs for G Protein-Coupled Receptor (GPCR) Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Promise of GPCRs and the Strategic Role of Phenethylamine Benzamide Scaffolds

G Protein-Coupled Receptors (GPCRs) represent the largest and most diverse family of cell surface receptors in the human genome, making them a cornerstone of modern pharmacology.[1] Approximately one-third of all currently approved drugs exert their therapeutic effects by modulating the activity of these receptors.[2] The intricate signaling cascades initiated by GPCRs govern a vast array of physiological processes, and their dysregulation is implicated in numerous pathologies, from cardiovascular diseases to central nervous system disorders.[3]

Within the vast chemical space of potential GPCR modulators, the phenethylamine benzamide scaffold holds a privileged position. This structural motif is present in a wide range of biologically active compounds, including neurotransmitters and synthetic drugs, and has proven to be a versatile template for designing ligands with high affinity and selectivity for various GPCRs.[4][5] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the strategic design, synthesis, and screening of phenethylamine benzamide analog libraries for the discovery of novel GPCR modulators. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

Part 1: Library Design and Synthesis: A Convergent Approach to Chemical Diversity

The successful identification of novel GPCR modulators from a screening campaign is fundamentally dependent on the quality and diversity of the compound library. A convergent synthetic strategy is highly effective for generating a diverse library of phenethylamine benzamide analogs in a high-throughput fashion. This approach involves the parallel synthesis of two sets of building blocks—substituted phenethylamines and substituted benzoic acids—which are then combined in a matrix-like fashion to generate the final compound library.

Synthesis of Substituted Phenethylamine Building Blocks

A variety of synthetic routes can be employed to generate a diverse panel of phenethylamine building blocks. A common and efficient method is the reductive amination of a substituted phenylacetone or the reduction of a substituted nitrostyrene. For the purposes of library synthesis, a robust and scalable method is paramount. The following diagram illustrates a generalized workflow for the synthesis of phenethylamine analogs.

G cluster_phenethylamine Phenethylamine Synthesis start Substituted Phenylacetic Acid intermediate1 Substituted Phenylacetone start->intermediate1 e.g., Acetic Anhydride intermediate2 Substituted Nitrostyrene start->intermediate2 Nitromethane, Base final_product Substituted Phenethylamine intermediate1->final_product Reductive Amination (e.g., NaBH3CN, NH4OAc) intermediate2->final_product Reduction (e.g., LiAlH4, H2/Pd-C)

Caption: Convergent synthetic routes to phenethylamine building blocks.

Synthesis of Substituted Benzoyl Chloride Building Blocks

Substituted benzoic acids serve as the second set of key building blocks. These can be commercially sourced or synthesized to introduce further diversity. For efficient amide coupling, the benzoic acids are typically converted to their more reactive acyl chloride derivatives.

Experimental Protocol: High-Throughput Synthesis of a Phenethylamine Benzamide Library

This protocol outlines a parallel synthesis approach for generating a 96-well plate-based library of phenethylamine benzamide analogs.

Materials:

  • 96-well reaction blocks

  • Inert atmosphere manifold

  • Parallel synthesizer or shaker/heater

  • Substituted phenethylamine hydrochlorides

  • Substituted benzoyl chlorides

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Amine resin (for purification)

  • LC-MS for analysis

Procedure:

  • Preparation of Phenethylamine Stock Solutions: In a 96-well block, prepare stock solutions of 96 different phenethylamine hydrochlorides in anhydrous DCM.

  • Neutralization: To each well, add 2.2 equivalents of Et3N to neutralize the hydrochloride salt and liberate the free amine.

  • Preparation of Benzoyl Chloride Stock Solutions: In a separate 96-well plate, prepare stock solutions of 96 different benzoyl chlorides in anhydrous DCM.

  • Amide Coupling: Using a liquid handling robot or multichannel pipette, add 1.0 equivalent of each benzoyl chloride solution to the corresponding phenethylamine solution.

  • Reaction: Seal the reaction block and shake at room temperature for 12-18 hours.

  • Quenching and Purification: Add an amine scavenger resin to each well to quench any unreacted benzoyl chloride. Shake for an additional 2-4 hours.

  • Filtration and Evaporation: Filter the reaction mixtures to remove the resin and evaporate the solvent under reduced pressure.

  • Analysis and Storage: Re-dissolve the crude products in DMSO. Analyze a small aliquot from each well by LC-MS to confirm product formation and purity. The remaining library is ready for GPCR screening.

This method allows for the rapid and efficient generation of a large and diverse library of phenethylamine benzamide analogs with minimal purification steps.[6]

Part 2: A Strategic Framework for GPCR Screening

The selection of an appropriate screening assay is critical for the successful identification of meaningful hits.[3] GPCRs signal through a complex network of intracellular pathways, and no single assay can capture the full spectrum of a ligand's activity.[7] Therefore, a tiered screening approach, employing a combination of primary and secondary assays, is recommended.

Primary Screening: Casting a Wide Net

The goal of primary screening is to rapidly and cost-effectively screen a large number of compounds to identify initial "hits".[3] For phenethylamine benzamide analogs, which are small molecules, cell-based functional assays are generally preferred over radioligand binding assays for primary screening as they provide information on the functional consequences of ligand binding.[8]

Table 1: Comparison of Primary GPCR Screening Assays

Assay TypePrincipleAdvantagesDisadvantages
Calcium Mobilization Measures changes in intracellular calcium levels upon GPCR activation, typically through Gq-coupled pathways.High-throughput, sensitive, and relatively inexpensive.Limited to GPCRs that couple to Gq or can be engineered to do so.
cAMP Assays Measures changes in intracellular cyclic AMP levels upon activation of Gs or Gi-coupled GPCRs.High-throughput and can detect both agonists and antagonists.Can be more complex and expensive than calcium assays.
β-Arrestin Recruitment Measures the recruitment of β-arrestin to the activated GPCR, a common step in GPCR desensitization.Universal assay applicable to most GPCRs, regardless of G-protein coupling.[9]May miss G-protein biased ligands.

For a primary screen of a phenethylamine benzamide library against a panel of GPCRs with unknown or mixed G-protein coupling, a β-arrestin recruitment assay is often the most strategic choice due to its universality.[9]

G cluster_primary_screening Primary Screening Workflow library Phenethylamine Benzamide Library (in DMSO) dispensing Acoustic Dispensing (nanoliter volumes) library->dispensing cell_plating Plate Cells Expressing Target GPCR dispensing->cell_plating incubation Compound Incubation cell_plating->incubation assay_readout Assay-Specific Readout (e.g., Luminescence) incubation->assay_readout data_analysis Data Analysis & Hit Identification assay_readout->data_analysis hits Primary Hits data_analysis->hits

Caption: A generalized high-throughput primary screening workflow.

Secondary Screening and Hit Validation: From Hits to Leads

Primary hits must be subjected to a battery of secondary assays to confirm their activity, determine their mechanism of action, and assess their selectivity.[10] This is a critical step to eliminate false positives and prioritize the most promising compounds for lead optimization.

Key Secondary Assays:

  • Orthogonal Functional Assays: If the primary screen was a β-arrestin assay, hits should be tested in G-protein-dependent assays (e.g., cAMP or calcium mobilization) to identify potential biased agonism.[8]

  • Radioligand Binding Assays: These assays are the gold standard for determining the affinity (Ki) of a compound for its target receptor.[2] They directly measure the interaction between the ligand and the receptor, providing crucial information about binding potency.

  • Selectivity Profiling: Hits should be screened against a panel of related GPCRs to assess their selectivity. This is particularly important for phenethylamine benzamide analogs, which may have affinity for multiple amine receptors.

  • Structure-Activity Relationship (SAR) Analysis: The screening data from the analog library should be analyzed to identify trends in how structural modifications affect activity and selectivity. This information is invaluable for guiding the design of more potent and selective compounds.[11]

G cluster_secondary_screening Hit Validation & Lead Optimization primary_hits Primary Hits dose_response Dose-Response Confirmation primary_hits->dose_response orthogonal_assays Orthogonal Functional Assays (cAMP, Ca2+) dose_response->orthogonal_assays binding_assays Radioligand Binding (Affinity Determination) dose_response->binding_assays selectivity Selectivity Profiling dose_response->selectivity sar_analysis SAR Analysis orthogonal_assays->sar_analysis binding_assays->sar_analysis selectivity->sar_analysis lead_compounds Validated Lead Compounds sar_analysis->lead_compounds

Caption: A workflow for secondary screening and hit validation.

Experimental Protocol: cAMP Accumulation Assay for Gs- and Gi-Coupled GPCRs

This protocol describes a common method for measuring changes in intracellular cAMP levels.

Materials:

  • HEK293 cells stably expressing the target Gs- or Gi-coupled GPCR

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • IBMX (a phosphodiesterase inhibitor)

  • Forskolin (an adenylyl cyclase activator, for Gi-coupled receptors)

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or luminescence-based)

  • 384-well white microplates

Procedure for Gs-Coupled Receptors (Agonist Mode):

  • Cell Plating: Seed cells in 384-well plates and incubate overnight.

  • Compound Addition: Add test compounds (phenethylamine benzamide analogs) at various concentrations to the cells.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen detection kit.

Procedure for Gi-Coupled Receptors (Antagonist Mode):

  • Cell Plating: Seed cells as above.

  • Compound Addition: Add test compounds to the cells.

  • Incubation: Incubate for 15-30 minutes at room temperature.

  • Stimulation: Add a known concentration of an agonist (e.g., forskolin) to stimulate adenylyl cyclase.

  • Incubation: Incubate for an additional 30 minutes.

  • Lysis and Detection: Lyse the cells and measure the inhibition of cAMP production.

Part 3: Data Analysis, Interpretation, and Troubleshooting

Rigorous data analysis is essential for extracting meaningful insights from HTS data. Key parameters to calculate include:

  • EC50/IC50: The concentration of a compound that produces 50% of its maximal effect (for agonists) or inhibition (for antagonists).

  • Emax: The maximum effect produced by a compound.

  • Z'-factor: A statistical parameter used to assess the quality and robustness of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Troubleshooting Common HTS Issues: [2]

IssuePotential CauseSolution
High variability Inconsistent cell plating, pipetting errors, or reagent instability.Optimize cell seeding density, calibrate pipettes, and use fresh reagents.
Low signal-to-background Low receptor expression, inefficient G-protein coupling, or inactive ligand.Use a higher expression cell line, co-transfect with a promiscuous G-protein, or verify ligand activity.
False positives Compound autofluorescence, luciferase inhibitors, or cytotoxic effects.Run counter-screens to identify compounds that interfere with the assay technology.

Conclusion: A Pathway to Novel Therapeutics

The systematic approach outlined in this guide—from the strategic design and convergent synthesis of a diverse phenethylamine benzamide library to a tiered screening cascade and rigorous data analysis—provides a robust framework for the discovery of novel GPCR modulators. By understanding the underlying principles of GPCR pharmacology and employing a combination of cutting-edge screening technologies, researchers can significantly increase the probability of identifying high-quality lead compounds with therapeutic potential. The journey from a chemical scaffold to a life-changing medicine is long and complex, but it begins with a well-designed and executed screening campaign.

References

  • Drug Target Review. (2014). Building GPCR screening cascades for lead generation. Drug Target Review. [Link]

  • ACS Publications. (2023). Direct Selection of DNA-Encoded Libraries for Biased Agonists of GPCRs on Live Cells. JACS Au. [Link]

  • RSC Publishing. (n.d.). Design and synthesis of a chemically diverse, lead-like DNA-encoded library from sequential amide coupling. RSC Publishing. [Link]

  • Chemistry World. (2022). Amide library created at speed with machine learning and stopped-flow chemistry. Chemistry World. [Link]

  • ACS Publications. (2000). Solid-Phase Synthesis of Urea and Amide Libraries Using the T2 Triazene Linker. Journal of Combinatorial Chemistry. [Link]

  • ResearchGate. (n.d.). Development of GPCR-specific secondary assays to enable immediate scaffold validation and compound characterization. ResearchGate. [Link]

  • CiteDrive. (n.d.). Automated and Parallel Amide Synthesis. CiteDrive. [Link]

  • Celtarys. (2023). High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. [Link]

  • PMC. (n.d.). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC. [Link]

  • ResearchGate. (n.d.). Four rounds of validation applied to the hits from the primary screen.... ResearchGate. [Link]

  • Drug Target Review. (2012). GPCR screening and drug discovery: Challenges and latest trends. Drug Target Review. [Link]

  • American Journal of Physiology. (n.d.). Recent progress in assays for GPCR drug discovery. American Journal of Physiology. [Link]

  • PMC. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC. [Link]

  • ScienceDirect. (n.d.). Targeting in-silico GPCR Conformations with Ultra-Large Library Screening for Hit Discovery. ScienceDirect. [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]

  • RSC Publishing. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. [Link]

  • PMC. (n.d.). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. PMC. [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]

  • PNAS. (n.d.). Structure-based discovery of positive allosteric modulators of the A1 adenosine receptor. PNAS. [Link]

  • ACS Publications. (2023). Quantifying Analogue Suitability for SAR-Based Read-Across Toxicological Assessment. Chemical Research in Toxicology. [Link]

  • PMC. (n.d.). Mind the Gap—Deciphering GPCR Pharmacology Using 3D Pharmacophores and Artificial Intelligence. PMC. [Link]

  • Frontiers. (2018). Exploring G Protein-Coupled Receptors (GPCRs) Ligand Space via Cheminformatics Approaches: Impact on Rational Drug Design. Frontiers in Pharmacology. [Link]

  • ACS Publications. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society. [Link]

  • PMC. (n.d.). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC. [Link]

  • PMC. (n.d.). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PMC. [Link]

  • eScholarship.org. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. eScholarship.org. [Link]

  • ResearchGate. (2025). Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242. ResearchGate. [Link]

  • PMC. (2018). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. PMC. [Link]

  • PMC. (n.d.). Molecular Docking Screening Using Agonist-Bound GPCR Structures: Probing the A2A Adenosine Receptor. PMC. [Link]

  • PubMed. (2012). Synthesis, characterization and biological screening of sulfonamides derived form 2-phenylethylamine. PubMed. [Link]

  • PMC. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. PMC. [Link]

  • Google Patents. (n.d.). CN103641725A - Preparation method of phenylethylamine.

Sources

Technical Guide: Solubility Profile & Handling of 3-Chloro-N-(2-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

3-chloro-N-(2-phenylethyl)benzamide (C₁₅H₁₄ClNO) is a lipophilic small molecule amide characterized by poor aqueous solubility and high solubility in dipolar aprotic solvents.[1] For biological assays and chemical synthesis, Dimethyl Sulfoxide (DMSO) is the required vehicle for stock solution preparation. Direct dissolution in water is not recommended due to the high risk of particulate formation and heterogeneous dosing.

This guide provides a standardized workflow for solubilizing, storing, and diluting this compound to ensure experimental reproducibility.

Part 2: Physicochemical Profile & Solubility Analysis

To understand the solubility behavior of this compound, we must analyze its structural properties. The molecule consists of a chlorophenyl ring and a phenylethyl group linked by an amide bond. This architecture creates a highly hydrophobic core with limited hydrogen bonding potential with water.

Table 1: Physicochemical Properties
PropertyValueImplication for Solubility
Molecular Formula C₁₅H₁₄ClNOModerate molecular weight small molecule.[1]
Molecular Weight 259.73 g/mol Typical for fragment-like or lead-like drug candidates.[1]
LogP (Predicted) ~3.8Highly Lipophilic. Favors organic solvents; partitions poorly into water.
H-Bond Donors 1 (Amide NH)Limited capacity to interact with water molecules.
H-Bond Acceptors 1 (Amide C=O)Insufficient to overcome the hydrophobic effect of the aromatic rings.
Solubility Mechanics
1. DMSO (Dimethyl Sulfoxide) [2]
  • Status: Soluble (Recommended Vehicle)

  • Mechanism: DMSO is a polar aprotic solvent. It effectively disrupts the intermolecular forces (van der Waals and pi-stacking) holding the crystalline lattice of 3-chloro-N-(2-phenylethyl)benzamide together.[1] The sulfoxide oxygen acts as a strong H-bond acceptor for the amide proton, while the methyl groups solvate the hydrophobic aromatic rings.

  • Expected Limit: Typically >50 mM (approx. 13 mg/mL). Stock solutions are standardly prepared at 10 mM or 20 mM .

2. Water / Aqueous Buffers
  • Status: Practically Insoluble

  • Mechanism: The "Hydrophobic Effect" dominates. The entropy penalty for water molecules to organize around the two hydrophobic phenyl rings is too high. The single amide group cannot compensate for this energy cost.

  • Expected Limit: Likely < 100 µM (< 26 µg/mL) in pure water.

  • Risk: Rapid precipitation ("crashing out") occurs if a high-concentration DMSO stock is added directly to water without mixing control, especially at final DMSO concentrations < 1%.

Part 3: Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (DMSO)

Objective: Create a stable, homogeneous stock solution for long-term storage.

  • Weighing: Accurately weigh 2.6 mg of 3-chloro-N-(2-phenylethyl)benzamide into a sterile, amber glass vial (to protect from light).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (≥99.9% purity).

    • Note: Do not use plastic microcentrifuge tubes for long-term storage as lipophilic compounds can leach into the plastic or absorb plasticizers.[1]

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Inspection: Visually inspect for clarity. The solution must be completely clear and colorless.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for ~6 months) or -80°C (stable for >1 year).

Protocol B: Aqueous Dilution (The "Intermediate Step" Method)

Objective: Dilute the stock into assay media (e.g., PBS or Cell Culture Media) while preventing precipitation.

Direct dilution (e.g., 1 µL stock into 1000 µL water) often causes local high concentrations that trigger immediate precipitation. Instead, use a serial dilution approach.

  • Intermediate Dilution: Prepare a 10x working solution in a solvent/buffer mix or 100% DMSO.

    • Example: Dilute 10 mM stock 1:100 in DMSO to get 100 µM intermediate.

  • Final Dilution: Add the intermediate solution to the aqueous buffer under rapid agitation (vortexing or rapid pipetting).

    • Target: Final DMSO concentration should be ≤ 0.5% (v/v) for most cellular assays to avoid solvent toxicity.

Part 4: Visualization of Workflows

Figure 1: Stock Solution Preparation Workflow

StockPrep Start Solid Compound (2.6 mg) Mix Vortex & Sonicate (RT, 5 mins) Start->Mix Solvent Anhydrous DMSO (1.0 mL) Solvent->Mix Check Visual Inspection (Clear Solution?) Mix->Check Check->Mix No (Repeat) Storage Aliquot & Store (-20°C / -80°C) Check->Storage Yes

Caption: Step-by-step workflow for preparing a stable 10 mM stock solution in DMSO.

Figure 2: Solubility Equilibrium & Precipitation Risk

SolubilityEq DMSO_State Solvated State (DMSO) Dipole-Dipole Interactions Stable Transition Aqueous Dilution (Mixing Interface) DMSO_State->Transition Add to Buffer Water_State Aqueous Environment Hydrophobic Effect Dominates Transition->Water_State Rapid Mixing Precipitation Precipitation / Aggregation (Assay Failure) Water_State->Precipitation Conc > Solubility Limit (>100 µM) Stable_Sol Stable Dispersion (Low Conc. + Carrier Protein) Water_State->Stable_Sol Conc < Solubility Limit (<10 µM)

Caption: Mechanism of precipitation during aqueous dilution. High local concentrations trigger aggregation.[1]

Part 5: Troubleshooting

IssueCauseSolution
Cloudiness upon dilution Compound crashed out due to "Hydrophobic Shock."Use the Intermediate Dilution method (Protocol B). Reduce final concentration.
Crystals in frozen stock DMSO freezes at 18.5°C; compound may crystallize.Thaw completely at RT and vortex/sonicate before use. Never pipette from a semi-frozen vial.
Inconsistent Assay Data Heterogeneous suspension (micro-precipitates).Measure actual concentration via HPLC or UV-Vis.[1] Ensure final DMSO is <1%.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 835434 (Related Structure) & PubChem Lite Record for 3-chloro-N-(2-phenylethyl)benzamide. Retrieved from [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] (General principles of amide solubility).

  • Di, L., & Kerns, E. (2016).Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.

Sources

Methodological & Application

synthesis of 3-chloro-N-(2-phenylethyl)benzamide from 3-chlorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2026-04 High-Purity Synthesis of 3-chloro-N-(2-phenylethyl)benzamide via Nucleophilic Acyl Substitution

Abstract & Objective

This application note details the optimized protocol for synthesizing 3-chloro-N-(2-phenylethyl)benzamide (CAS: 54961-00-9), a structural scaffold often utilized in the development of CNS-active agents and transient receptor potential (TRP) channel modulators.

The method employs a nucleophilic acyl substitution (Schotten-Baumann type) between 3-chlorobenzoyl chloride and 2-phenylethylamine . Two distinct protocols are provided:

  • Protocol A (Anhydrous): Optimized for high yield and purity (Medicinal Chemistry Scale).

  • Protocol B (Biphasic): Optimized for ease of workup and scale-up (Process Chemistry Scale).

Chemical Reaction & Mechanism

The synthesis proceeds via the attack of the nucleophilic amine on the electrophilic carbonyl carbon of the acid chloride.[1][2] The presence of a base is critical to neutralize the HCl byproduct, driving the equilibrium forward and preventing the protonation of the unreacted amine.[2][3][4]

Reaction Scheme:



Mechanistic Pathway (DOT Visualization):

ReactionMechanism Reactants Reactants (Acid Chloride + Amine) Transition1 Nucleophilic Attack (Formation of Tetrahedral Intermediate) Reactants->Transition1 Amine lone pair attacks C=O Intermediate Tetrahedral Intermediate (O- / N+) Transition1->Intermediate Elimination Elimination of Cl- (Reformation of C=O) Intermediate->Elimination Cl- leaves Deprotonation Deprotonation (Base removes H+ from N) Elimination->Deprotonation Protonated Amide Product Final Amide Product Deprotonation->Product Neutral Amide

Figure 1: Step-wise mechanistic flow of the amide coupling reaction.

Materials & Reagents

Stoichiometry: 1.0 eq Acid Chloride : 1.1 eq Amine : 1.5 eq Base.

ReagentMW ( g/mol )Density (g/mL)Equiv.Role
3-Chlorobenzoyl chloride 175.011.371.0Electrophile
2-Phenylethylamine 121.180.961.1Nucleophile
Triethylamine (TEA) 101.190.731.5Base (Protocol A)
Dichloromethane (DCM) 84.931.33N/ASolvent
1M NaOH (aq) 40.00~1.02.0Base (Protocol B)

Experimental Protocols

Protocol A: Anhydrous Organic Synthesis (Recommended for <5g scale)

Best for: High purity, moisture-sensitive acid chlorides, and avoiding hydrolysis side-products.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.
    
  • Solvation: Add 2-phenylethylamine (1.33 g, 11.0 mmol) and Triethylamine (2.1 mL, 15.0 mmol) to the flask. Dissolve in anhydrous DCM (30 mL).

  • Cooling: Submerge the flask in an ice-water bath (0 °C). Causality: Controlling the temperature prevents rapid exotherm and minimizes bis-acylation or hydrolysis.

  • Addition: Dilute 3-chlorobenzoyl chloride (1.75 g, 10.0 mmol) in 5 mL of DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 3–4 hours.

    • Validation: Monitor by TLC (Mobile Phase: 30% EtOAc in Hexanes). The acid chloride spot (high Rf) should disappear.

  • Workup:

    • Dilute with 50 mL DCM.

    • Wash with 1M HCl (2 x 30 mL) to remove unreacted amine and TEA.

    • Wash with Sat. NaHCO₃ (2 x 30 mL) to remove unreacted acid.

    • Wash with Brine (1 x 30 mL).

    • Dry organic layer over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

Protocol B: Biphasic Schotten-Baumann (Recommended for >5g scale)

Best for: Green chemistry, ease of operation, cost reduction.

Step-by-Step Procedure:

  • Aqueous Phase: Dissolve 2-phenylethylamine (11.0 mmol) in 1M NaOH (20 mL) in a flask.

  • Organic Phase: Dissolve 3-chlorobenzoyl chloride (10.0 mmol) in DCM (20 mL).

  • Mixing: Add the organic phase to the rapidly stirring aqueous phase at RT.

  • Reaction: Stir vigorously for 4 hours. Note: Vigorous stirring is essential to maximize the interfacial surface area.

  • Separation: Transfer to a separatory funnel. Collect the organic (lower) layer. Extract the aqueous layer once with DCM (10 mL).

  • Workup: Wash combined organics with 1M HCl and Brine. Dry and concentrate.

Purification & Characterization

Recrystallization Strategy: The crude product is typically an off-white solid.

  • Solvent System: Ethanol/Water (9:1) or Ethyl Acetate/Hexane.[5][6]

  • Procedure: Dissolve crude solid in minimum boiling Ethanol. Add warm water dropwise until turbidity persists. Cool slowly to RT, then 4 °C.

  • Yield: Expected yield is 85–92%.

Workflow Diagram (DOT Visualization):

Workflow Start Crude Reaction Mixture Wash1 Acid Wash (1M HCl) Removes: Excess Amine/Base Start->Wash1 Wash2 Base Wash (NaHCO3) Removes: Unreacted Acid Wash1->Wash2 Dry Dry (Na2SO4) & Concentrate Wash2->Dry Recryst Recrystallization (EtOH/H2O) Dry->Recryst Analysis Final Analysis (NMR/LCMS) Recryst->Analysis

Figure 2: Purification workflow ensuring removal of starting materials.

Analytical Data (Expected):

  • Appearance: White crystalline solid.

  • 1H NMR (400 MHz, CDCl₃):

    • 
       7.78 (t, 1H, Ar-H), 7.65 (dt, 1H, Ar-H), 7.48 (dt, 1H, Ar-H), 7.40-7.20 (m, 6H, Ar-H), 6.40 (br s, 1H, NH), 3.72 (q, 2H, 
      
      
      
      ), 2.96 (t, 2H,
      
      
      ).
  • MS (ESI): Calculated for

    
    ; Found 
    
    
    
    .

Troubleshooting & Process Control

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure glassware is flame-dried; check DCM water content; use fresh acid chloride.
Oiling Out Impure crude or cooling too fastUse a seed crystal during recrystallization; add anti-solvent (Hexane/Water) more slowly.
Extra Spots on TLC Bis-acylation (rare)Ensure strictly 1.0 equivalent of acid chloride is used; add acid chloride slowly to excess amine.

Safety & Handling

  • 3-Chlorobenzoyl chloride: Corrosive, lachrymator. Reacts violently with water. Handle in a fume hood.

  • 2-Phenylethylamine: Irritant, potential CNS activity. Avoid skin contact.

  • DCM: Volatile, suspected carcinogen. Use appropriate PPE (gloves, goggles).

References

  • Schotten-Baumann Reaction Mechanism & Overview. ChemEurope. Retrieved from [Link]

  • Amide Synthesis Protocols. Organic Syntheses, Coll. Vol. 5, p. 336 (1973). (General amide coupling procedures). Retrieved from [Link]

  • Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI Molbank, 2023. (Analogous protocol validation). Retrieved from [Link][2][6][7][8][9]

  • 3-chloro-N-(2-phenylethyl)benzamide Compound Summary. PubChem. Retrieved from [Link]

Sources

Optimized Synthesis of N-Phenethylbenzamides: A Comparative Protocol Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The formation of the amide bond between phenethylamines and benzoyl chlorides is a foundational transformation in medicinal chemistry, often serving as a scaffold for CNS-active agents, histamine antagonists, and analgesics. While the reaction appears elementary, process variables such as pH control, solvent selection, and temperature regulation critically impact yield and purity.

This application note provides two distinct, validated protocols:

  • Method A (Schotten-Baumann): A robust, biphasic aqueous protocol ideal for scale-up and green chemistry compliance.

  • Method B (Anhydrous Organic Base): A high-precision, anhydrous protocol for sensitive substrates or parallel medicinal chemistry libraries.

Mechanistic Underpinnings

Understanding the reaction mechanism is vital for troubleshooting. The reaction proceeds via a nucleophilic acyl substitution (


-like) pathway. The phenethylamine nitrogen acts as the nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride.
Reaction Pathway Diagram

The following diagram illustrates the critical tetrahedral intermediate and the role of the base in driving the equilibrium by scavenging the HCl byproduct.

AmideCouplingMechanism cluster_base Role of Base (NaOH or TEA) Reactants Phenethylamine + Benzoyl Chloride Tetrahedral Tetrahedral Intermediate (Zwitterionic) Reactants->Tetrahedral Nucleophilic Attack Transition Cl- Elimination & Deprotonation Tetrahedral->Transition Collapse Product N-Phenethylbenzamide + Salt (Base-HCl) Transition->Product Irreversible BaseAction Scavenges HCl Prevents amine protonation BaseAction->Transition

Figure 1: Mechanistic pathway of nucleophilic acyl substitution highlighting the critical deprotonation step.

Experimental Protocols

Method A: Schotten-Baumann Conditions (Biphasic)

Best for: Scale-up (>1g), simple substrates, cost-efficiency. Mechanism: Interfacial reaction between an aqueous amine/base phase and an organic acid chloride phase.[1]

Reagents:

  • Phenethylamine derivative (1.0 equiv)

  • Benzoyl chloride derivative (1.1 - 1.2 equiv)

  • Sodium Hydroxide (10% aq.[1] solution, 2.5 equiv)

  • Solvent: Diethyl ether or Dichloromethane (DCM) (optional, to solubilize acid chloride)

Protocol:

  • Preparation: In a round-bottom flask, suspend the phenethylamine (10 mmol) in 10% NaOH (25 mL).

    • Note: If the amine is a salt (e.g., HCl salt), ensure the base equivalents are increased to neutralize the salt first.

  • Controlled Addition: Cool the mixture to 0–5°C using an ice bath. Add benzoyl chloride (11-12 mmol) dropwise over 15 minutes with vigorous stirring.

    • Causality: Dropwise addition prevents localized heating, which accelerates the competitive hydrolysis of benzoyl chloride to benzoic acid [1].

  • Reaction: Cap the flask and stir vigorously for 1–2 hours at room temperature.

    • Observation: The mixture should remain biphasic or heterogeneous. A white precipitate (product) often forms at the interface.

  • Workup:

    • If solid precipitates: Filter, wash with water (to remove NaCl and excess NaOH), then wash with dilute HCl (to remove unreacted amine).

    • If oil forms: Extract with DCM, wash with 1M HCl, then 1M NaOH, dry over MgSO₄, and concentrate.

Method B: Anhydrous Organic Base Conditions

Best for: Water-sensitive substrates, high-throughput synthesis, maximizing yield. Mechanism: Homogeneous phase reaction driven by a tertiary amine base.

Reagents:

  • Phenethylamine derivative (1.0 equiv)

  • Benzoyl chloride derivative (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv)

  • Solvent: Anhydrous DCM or THF

  • Catalyst (Optional): DMAP (0.1 equiv) for sterically hindered chlorides.

Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen or Argon.

  • Solvation: Dissolve phenethylamine (5 mmol) and TEA (7.5 mmol) in anhydrous DCM (20 mL). Cool to 0°C.

  • Acylation: Add benzoyl chloride (5.5 mmol) diluted in 5 mL DCM dropwise via syringe.

    • Visual Cue: Fuming may occur; the solution often turns slightly yellow, and a white precipitate (TEA·HCl salts) will form immediately.

  • Completion: Remove ice bath and stir at RT for 2–4 hours. Monitor by TLC (EtOAc/Hexane).

  • Quench & Workup:

    • Dilute with DCM (30 mL).

    • Wash 1: 1M HCl (removes unreacted phenethylamine and TEA).

    • Wash 2: Sat. NaHCO₃ (removes benzoic acid byproducts).

    • Wash 3: Brine (drying).

    • Dry organic layer over Na₂SO₄ and evaporate.[2]

Purification & Characterization Strategy

Purification choice depends heavily on the physical state of the crude product.

Purification Logic Flow

PurificationFlow Start Crude Amide Product StateCheck Physical State? Start->StateCheck Solid Solid StateCheck->Solid Crystalline Oil Oil / Gum StateCheck->Oil Viscous Recryst Recrystallization (EtOH/H2O or EtOAc/Hex) Solid->Recryst High Purity Needed Trituration Trituration (Cold Pentane/Ether) Oil->Trituration Induce Solidification Column Flash Chromatography (SiO2, 0-30% EtOAc/Hex) Oil->Column Persistent Oil Trituration->Solid Success Trituration->Column Failure

Figure 2: Decision matrix for purification based on crude product physical state.

Comparative Data: Method A vs. Method B
FeatureMethod A (Schotten-Baumann)Method B (Anhydrous DCM)
Yield (Typical) 70–85%85–98%
Purity (Crude) Moderate (often requires recrystallization)High (often clean after workup)
Atom Economy High (uses water)Lower (organic solvent waste)
Green Score High (Water solvent, inorganic base)Low (Halogenated solvents)
Key Risk Hydrolysis of acid chlorideMoisture contamination

Troubleshooting & Expert Insights

The "Oiling Out" Phenomenon

Problem: The product forms a viscous oil at the bottom of the flask in Method A instead of a solid precipitate. Root Cause: The amide melting point is depressed by impurities, or the reaction temperature is too high. Solution:

  • Seed Crystal: Add a tiny crystal of pure product if available.

  • Scratching: Use a glass rod to scratch the interface of the oil and aqueous layer vigorously.

  • Solvent Switch: Extract the oil into EtOAc, dry, and evaporate. Dissolve the residue in minimum hot ethanol and add water dropwise until cloudy (Craig tube method) [2].

Controlling Hydrolysis

If the benzoyl chloride smells strongly of benzoic acid (acrid, not sweet/pungent), it has hydrolyzed.

  • Fix: Distill benzoyl chloride prior to use or use a slight excess (1.2–1.3 equiv) to account for "dead" reagent.

Removal of Excess Reactants
  • Trace Amine: The specific wash with 1M HCl is non-negotiable. It protonates the amine (

    
    ), forcing it into the aqueous layer.
    
  • Trace Acid: The wash with 1M NaOH or NaHCO₃ converts unreacted benzoic acid to sodium benzoate (water-soluble), removing it from the organic product layer.

References

  • Montalbetti, C. A., & Falque, V. (2005).[3][4][5][6] Amide bond formation and peptide coupling.[3][4][5][7] Tetrahedron, 61(46), 10827-10852.[4]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section 6.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479.

Sources

Application Note: Pharmacological Characterization of 3-chloro-N-(2-phenylethyl)benzamide as a TAAR1 Agonist

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a critical therapeutic target for neuropsychiatric disorders, including schizophrenia, addiction, and depression.[1] Unlike classical monoaminergic receptors, TAAR1 is an intracellularly-biased G protein-coupled receptor (GPCR) that modulates dopaminergic and serotonergic signaling via Gs-protein coupling and heterodimerization with D2 receptors.

This application note details the validation protocol for 3-chloro-N-(2-phenylethyl)benzamide , a synthetic small molecule belonging to the benzamide-based TAAR1 agonist class. This scaffold is structurally distinct from endogenous trace amines (e.g.,


-phenylethylamine), offering improved metabolic stability and lipophilicity.

Scientific Rationale: The protocol focuses on the cAMP accumulation assay using Homogeneous Time-Resolved Fluorescence (HTRF).[2] As TAAR1 primarily couples to


, agonist binding triggers adenylyl cyclase (AC), increasing intracellular cAMP.[3][4][5] This functional readout is the industry gold standard for determining agonist potency (

) and intrinsic efficacy (

).

Compound Profile & Preparation[2][6][7][8][9]

Target Compound: 3-chloro-N-(2-phenylethyl)benzamide Molecular Formula:


Molecular Weight:  ~259.73  g/mol
Class:  Non-endogenous TAAR1 Agonist (Benzamide scaffold)
Solubility & Storage

Benzamide derivatives are lipophilic. Proper solubilization is critical to prevent micro-precipitation in aqueous buffers, which leads to false negatives (flat dose-response curves).

  • Stock Solution: Dissolve neat powder in 100% DMSO to a concentration of 10 mM . Vortex for 30 seconds.

  • Storage: Aliquot into amber glass vials (to prevent adsorption to plastic) and store at -20°C. Stable for 6 months.

  • Working Solution: On the day of the assay, dilute the stock 1:100 in assay buffer (final 1% DMSO) before serial dilution.

Mechanism of Action

Understanding the signaling cascade is prerequisite to troubleshooting assay sensitivity. TAAR1 activation leads to the dissociation of the heterotrimeric G-protein, where


 activates Adenylyl Cyclase.

TAAR1_Signaling Figure 1: TAAR1 Gs-Coupled Signaling Cascade Leading to cAMP Detection. Agonist 3-chloro-N-(2-phenylethyl)benzamide TAAR1 TAAR1 Receptor (Intracellular/Membrane) Agonist->TAAR1 Binding Gs Gs Protein (Heterotrimer) TAAR1->Gs Activation AC Adenylyl Cyclase (Effector) Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Conversion ATP ATP ATP->AC Substrate HTRF HTRF Signal (FRET Decrease) cAMP->HTRF Competition w/ d2-cAMP

Detailed Experimental Protocol: cAMP HTRF Assay

This protocol utilizes a competitive immunoassay between native cAMP produced by the cell and exogenous cAMP labeled with the dye d2.[2] The tracer binding is visualized by a monoclonal anti-cAMP antibody labeled with Cryptate.[2][6]

Principle:

  • Low cAMP (No Agonist): Max FRET signal (Cryptate binds d2-cAMP).

  • High cAMP (Agonist): Low FRET signal (Unlabeled cAMP displaces d2-cAMP).

Reagents & Equipment
ComponentSpecificationPurpose
Cell Line HEK293 or CHO-K1 stably expressing hTAAR1Host system
Reference Agonist RO5263397 or

-PEA
Positive Control
Assay Buffer HBSS + 20 mM HEPES + 0.1% BSAPhysiological medium
PDE Inhibitor IBMX (Isobutyl-1-methylxanthine), 500

M
Prevents cAMP degradation
Detection Kit Cisbio cAMP Gs Dynamic (or equivalent)HTRF reagents
Reader PHERAstar / EnVision (TR-FRET module)Signal detection
Step-by-Step Workflow

Step 1: Cell Preparation (Pre-Assay)

  • Harvest hTAAR1-HEK293 cells at 80% confluency using cell dissociation buffer (avoid Trypsin if possible to preserve receptor integrity).

  • Resuspend cells in Assay Buffer containing 0.5 mM IBMX .

  • Adjust density to 200,000 cells/mL (for 4,000 cells/well in 20

    
    L).
    

Step 2: Compound Plate Preparation

  • Prepare a 2x concentration dose-response curve of 3-chloro-N-(2-phenylethyl)benzamide in Assay Buffer/IBMX.

  • Range: 10

    
    M down to 0.1 nM (semi-log dilutions).
    
  • Include RO5263397 (10

    
    M) as the 
    
    
    
    control (100% activation).
  • Include Buffer Only as the Basal control (0% activation).

Step 3: Assay Execution (384-well Low Volume Plate)

  • Dispense Cells: Add 10

    
    L of cell suspension to each well.
    
  • Add Agonist: Add 10

    
    L of the 2x compound solution.
    
  • Incubation: Incubate for 30 minutes at Room Temperature (RT) . Note: TAAR1 kinetics are rapid; 30 mins is sufficient to reach equilibrium.

  • Lysis & Detection:

    • Add 5

      
      L of cAMP-d2 (Acceptor) in Lysis Buffer.
      
    • Add 5

      
      L of Anti-cAMP-Cryptate (Donor) in Lysis Buffer.
      
  • Final Incubation: Incubate for 1 hour at RT in the dark.

Step 4: Measurement

  • Read on TR-FRET compatible reader.

  • Excitation: 337 nm (Laser) or 320 nm (Flash lamp).

  • Emission 1: 665 nm (Acceptor - FRET).

  • Emission 2: 620 nm (Donor - Reference).

Assay_Workflow Figure 2: HTRF cAMP Accumulation Assay Workflow Start Start: Harvest hTAAR1 Cells Resuspend Resuspend in Buffer + IBMX (PDE Inhibitor) Start->Resuspend Plate Dispense 10uL Cells (384-well Plate) Resuspend->Plate Treat Add 10uL 3-chloro-N-(2-phenylethyl)benzamide (2x Concentration) Plate->Treat Incubate1 Incubate 30 min @ RT Treat->Incubate1 Lysis Add Detection Reagents (cAMP-d2 + Anti-cAMP-Cryptate) Incubate1->Lysis Incubate2 Incubate 60 min @ RT (Dark) Lysis->Incubate2 Read Read TR-FRET (665nm / 620nm) Incubate2->Read

Data Analysis & Interpretation

Ratio Calculation

Raw data must be ratiometric to correct for well-to-well quenching or pipetting errors.



Normalization (Delta F)


Note: In competitive assays, signal is inversely proportional to cAMP. Convert raw HTRF ratios to cAMP concentrations using the standard curve included in the kit.
Curve Fitting

Plot log[Agonist] (x-axis) vs. cAMP concentration (nM) (y-axis). Fit using a 4-parameter logistic (4PL) non-linear regression:



  • Valid Agonist Criteria:

    • Hill Slope: Should be near 1.0.

    • Z-Factor: > 0.5 (for screening quality).

    • Potency: Expected

      
       for benzamide TAAR1 agonists is typically 10 nM – 500 nM .
      

Troubleshooting & Self-Validation

IssueProbable CauseCorrective Action
Low S/B Ratio Poor receptor expressionVerify hTAAR1 surface expression via flow cytometry.
Flat Curve Compound precipitationCheck 3-chloro-benzamide solubility; ensure DMSO <1% final.
High Basal cAMP Constitutive activityReduce cell density; ensure cells are not over-confluent before harvest.
Signal Drift PDE activityCrucial: Ensure IBMX is fresh and at 0.5 mM. TAAR1 signaling is transient without it.

References

  • Borowsky, B., et al. (2001).[4][5] Trace amines: Identification of a family of mammalian G protein-coupled receptors.[1][7] Proceedings of the National Academy of Sciences, 98(16), 8966–8971.

  • Revel, F. G., et al. (2011).[8] TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity. Proceedings of the National Academy of Sciences, 108(20), 8485–8490.

  • Espinoza, S., et al. (2011). Functional interaction between trace amine-associated receptor 1 and dopamine D2 receptor.[4][5][[“]] Molecular Pharmacology, 80(3), 416–425.

  • Revel, F. G., et al. (2012). RO5263397, a Potent and Selective Trace Amine-Associated Receptor 1 Agonist, Demonstrates Antipsychotic-Like Activity.[4][10] Journal of Pharmacology and Experimental Therapeutics, 343(3), 1-11.

  • Cisbio Bioassays. (n.d.). cAMP Gs Dynamic Kit - Assay Principle and Protocol. Revvity.

Sources

Application Notes and Protocols for Screening 3-Chlorobenzamides for Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Imperative for Novel Antimicrobial Agents

The escalating threat of antimicrobial resistance (AMR) necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. Benzamide derivatives have emerged as a promising class of compounds, exhibiting a wide range of pharmacological activities, including antibacterial and antifungal properties[1]. The strategic incorporation of a chlorine atom at the 3-position of the benzamide scaffold can significantly influence the molecule's electronic properties, lipophilicity, and binding interactions with biological targets, making 3-chlorobenzamides an intriguing subject for antimicrobial screening campaigns.

This comprehensive guide provides a detailed framework for the systematic screening of 3-chlorobenzamide derivatives to identify and characterize their antimicrobial potential. We will delve into the scientific rationale, present robust, step-by-step protocols for in vitro evaluation, and discuss the interpretation of results, thereby empowering researchers to effectively explore this chemical space.

Scientific Rationale and Potential Mechanisms of Action

The antimicrobial activity of benzamide derivatives is often attributed to their ability to interfere with essential cellular processes in pathogens[2]. While the precise mechanisms for 3-chlorobenzamides are a subject of ongoing investigation, several plausible targets have been identified for the broader benzamide class. Understanding these potential pathways is crucial for designing effective screening cascades and for the future optimization of lead compounds.

Potential Molecular Targets of Benzamide Derivatives:
  • Inhibition of Cell Division: A primary mechanism for certain benzamides is the inhibition of the Filamentous temperature-sensitive mutant Z (FtsZ) protein. FtsZ is a prokaryotic tubulin homolog that is essential for bacterial cell division. Its polymerization forms the Z-ring at the division site, and disruption of this process leads to cell filamentation and eventual lysis[3]. The 3-chlorobenzamide scaffold may offer a unique binding mode to FtsZ, warranting investigation.

  • Interference with DNA Replication: DNA gyrase, a type II topoisomerase, is a well-established bacterial target responsible for introducing negative supercoils into DNA, a process vital for replication and transcription. Some benzamide analogs have been shown to inhibit DNA gyrase, leading to a halt in these critical cellular functions[4].

  • Disruption of Membrane Integrity: The bacterial cell membrane is a critical barrier, and its disruption can lead to rapid cell death. While less common for simple benzamides, more complex derivatives bearing this scaffold could potentially interact with and permeabilize the bacterial membrane[5].

The following diagram illustrates the potential antimicrobial mechanisms of action for benzamide derivatives, providing a conceptual framework for understanding their activity.

Antimicrobial_Mechanisms_of_Benzamides Potential Antimicrobial Mechanisms of 3-Chlorobenzamide Derivatives cluster_0 3-Chlorobenzamide Derivative cluster_1 Bacterial Cell cluster_2 Cellular Processes cluster_3 Outcome Compound 3-Chlorobenzamide FtsZ FtsZ Protein Compound->FtsZ Inhibition DNAGyrase DNA Gyrase Compound->DNAGyrase Inhibition CellMembrane Cell Membrane Compound->CellMembrane Disruption CellDivision Cell Division FtsZ->CellDivision DNAReplication DNA Replication DNAGyrase->DNAReplication MembraneIntegrity Membrane Integrity CellMembrane->MembraneIntegrity BacterialDeath Bacterial Cell Death CellDivision->BacterialDeath Inhibition leads to DNAReplication->BacterialDeath Inhibition leads to MembraneIntegrity->BacterialDeath Loss of integrity leads to

Caption: Potential antimicrobial mechanisms of 3-chlorobenzamide derivatives.

Experimental Protocols: A Step-by-Step Guide

A hierarchical screening approach is recommended, beginning with a primary, broad-spectrum assay to identify active compounds, followed by more quantitative secondary assays to determine potency and spectrum of activity.

Workflow for Antimicrobial Screening of 3-Chlorobenzamides

The following diagram outlines a typical workflow for screening a library of 3-chlorobenzamide derivatives.

Screening_Workflow Screening Workflow for 3-Chlorobenzamide Derivatives Start Start: Library of 3-Chlorobenzamide Derivatives PrimaryScreen Primary Screening: Agar Well/Disk Diffusion Assay Start->PrimaryScreen Inactive Inactive Compounds PrimaryScreen->Inactive Active Active 'Hits' PrimaryScreen->Active SecondaryScreen Secondary Screening: Broth Microdilution for MIC Determination Active->SecondaryScreen MIC_Data Quantitative MIC Data SecondaryScreen->MIC_Data Spectrum Spectrum of Activity Analysis MIC_Data->Spectrum FurtherStudies Further Studies (e.g., Mechanism of Action, Toxicity) Spectrum->FurtherStudies

Caption: A typical workflow for screening 3-chlorobenzamide derivatives.

Protocol 1: Primary Screening - Agar Well Diffusion Assay

This qualitative method is a rapid and cost-effective way to screen a large number of compounds for antimicrobial activity.

Principle: A standardized microbial inoculum is uniformly spread on an agar plate. The test compound is introduced into a well cut into the agar. If the compound possesses antimicrobial activity, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • Sterile saline (0.85% NaCl)

  • McFarland 0.5 turbidity standard

  • Test microbial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028)

  • 3-Chlorobenzamide derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (solvent used to dissolve compounds)

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Aseptically pick 3-5 well-isolated colonies of the test microorganism from an 18-24 hour culture plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation:

    • Dip a sterile swab into the adjusted inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the entire surface of the MHA plate with the swab three times, rotating the plate approximately 60 degrees between each streaking to ensure even coverage.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Well Preparation and Compound Application:

    • Using a sterile cork borer, create uniform wells in the agar.

    • Carefully pipette a fixed volume (e.g., 50-100 µL) of each 3-chlorobenzamide solution, positive control, and negative control into separate wells.

  • Incubation:

    • Incubate the plates at 35 ± 2 °C for 18-24 hours for bacteria and 24-48 hours for yeast.

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

    • A zone of inhibition around the well containing the test compound indicates antimicrobial activity. The larger the zone, the more potent the compound.

Protocol 2: Secondary Screening - Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI)[6].

Principle: Serial two-fold dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized microbial suspension. Following incubation, the wells are observed for turbidity, and the MIC is determined.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.

  • Sterile 96-well microtiter plates.

  • Standardized microbial inoculum (prepared as in Protocol 1 and further diluted).

  • 3-Chlorobenzamide derivatives (stock solutions of known concentration).

  • Positive control (e.g., Ciprofloxacin, Fluconazole).

  • Negative control (solvent).

  • Growth control (broth + inoculum).

  • Sterility control (broth only).

  • Multichannel pipette.

  • Plate reader (optional, for spectrophotometric reading).

Procedure:

  • Plate Preparation:

    • Add 50 µL of the appropriate sterile broth to wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the test compound stock solution (at twice the highest desired final concentration) to well 1.

  • Serial Dilution:

    • Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this serial two-fold dilution process from well 2 to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound). Well 12 will be the sterility control.

  • Inoculation:

    • Prepare the final inoculum by diluting the 0.5 McFarland suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add 50 µL of the final inoculum to wells 1 through 11. Do not inoculate well 12.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2 °C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the optical density (OD) can be read using a plate reader at a wavelength of 600 nm. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., ≥80%) of growth compared to the growth control.

Data Presentation and Interpretation

For clarity and comparative analysis, the results from the screening assays should be presented in a structured format.

Table 1: Example Data from Primary Agar Well Diffusion Screening
Compound IDConcentration (µ g/well )Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliZone of Inhibition (mm) vs. C. albicans
3-CB-01100158-
3-CB-02100--12
3-CB-031001810-
Ciprofloxacin52530NA
Fluconazole25NANA22
DMSO----
(-) indicates no zone of inhibition; NA indicates not applicable.
Table 2: Example Data from Secondary Broth Microdilution Screening (MIC in µg/mL)
Compound IDMIC vs. S. aureusMIC vs. E. coliMIC vs. C. albicans
3-CB-011664>128
3-CB-03832>128
Ciprofloxacin0.50.25NA
FluconazoleNANA4

Interpretation of Results:

  • Primary Screening: Compounds showing significant zones of inhibition are considered "hits" and are prioritized for secondary screening. The lack of a zone does not definitively rule out activity, as some compounds may have poor diffusion in agar.

  • Secondary Screening: The MIC value provides a quantitative measure of a compound's potency. Lower MIC values indicate higher potency. A broad-spectrum antimicrobial will exhibit low MICs against a wide range of microorganisms (e.g., both Gram-positive and Gram-negative bacteria). A narrow-spectrum agent will be active against a limited range of microbes.

  • Structure-Activity Relationship (SAR): By comparing the chemical structures of the 3-chlorobenzamide derivatives with their corresponding antimicrobial activities, preliminary SAR can be established. For example, the addition of certain functional groups or modifications to the core structure may enhance or diminish activity, providing valuable insights for the design of more potent analogs[6].

Conclusion and Future Directions

The protocols outlined in this application note provide a robust and systematic approach for the initial screening and characterization of 3-chlorobenzamide derivatives for antimicrobial activity. The identification of compounds with potent and broad-spectrum activity can serve as a starting point for further drug development efforts. Subsequent studies should focus on elucidating the precise mechanism of action, evaluating cytotoxicity against mammalian cell lines to determine selectivity, and conducting in vivo efficacy studies in relevant infection models. Through a dedicated and methodical screening process, the potential of 3-chlorobenzamides as a novel class of antimicrobial agents can be thoroughly explored, contributing to the critical pipeline of new therapeutics to combat infectious diseases.

References

  • Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antimicrobial Susceptibility Testing. CLSI supplement M100. Clinical and Laboratory Standards Institute, 950 West Valley Road, Suite 2500, Wayne, Pennsylvania 19087 USA, 2020. [Link]

  • Alghamdi, S., Almehmadi, M. M., & Asif, M. (2022). Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives. ResearchGate. [Link]

  • Asif, M. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Letters in Applied NanoBioScience, 13(1), 33. [Link]

  • Ghare, S. (2024). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(1). [Link]

  • Kumar, A., Narasimhan, B., & Kumar, D. (2008). Synthesis, antimicrobial, and QSAR studies of substituted benzamides. Bioorganic & medicinal chemistry, 16(15), 7192–7199. [Link]

  • Laponogov, I., Pan, X. S., Veselkov, D. A., McAuley, K. E., Fisher, L. M., & Sanderson, M. R. (2010). Structural basis of gate-DNA breakage and resealing by type II topoisomerases. PLoS ONE, 5(6), e11338. [Link]

  • Ma, X., et al. (2017). Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(8), 1775-1778. [Link]

  • Plech, T., et al. (2014). Diversity in Antibacterial Activity of Thiosemicarbazides Derived from 3-Chlorobenzhydrazide. Letters in Drug Design & Discovery, 11(4), 484-490. [Link]

  • Straniero, L., et al. (2023). Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker’s Functionalization on Gram-Positive Antimicrobial Activity. International Journal of Molecular Sciences, 24(24), 17260. [Link]

Sources

Application Notes and Protocols: Efficient Synthesis of N-phenethylbenzamide Derivatives Utilizing Triethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-phenethylbenzamide derivatives, a scaffold of significant interest in medicinal chemistry and drug development. The protocol details a robust and efficient method for the N-acylation of phenethylamine with benzoyl chloride, employing triethylamine as a crucial base. We delve into the mechanistic rationale for reagent selection, provide a detailed, step-by-step experimental procedure, and offer insights into product purification and characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a reliable method for the preparation of this important class of compounds.

Introduction: The Significance of N-phenethylbenzamide Derivatives

N-phenethylbenzamide and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. These compounds have been investigated for their potential as anticonvulsants, analgesics, and modulators of various cellular targets. The core structure, featuring a flexible phenethyl group linked to a rigid benzoyl moiety via an amide bond, allows for diverse structural modifications to optimize pharmacokinetic and pharmacodynamic properties.

The synthesis of the amide bond is a cornerstone of organic and medicinal chemistry. The Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base, is a classic and widely used method for this transformation.[1][2][3][4][5] This application note focuses on the practical implementation of this reaction for the synthesis of N-phenethylbenzamide, highlighting the critical role of triethylamine as a base to ensure high yields and purity.

The Reaction: Mechanistic Insights and the Role of Triethylamine

The synthesis of N-phenethylbenzamide from phenethylamine and benzoyl chloride is a nucleophilic acyl substitution reaction. The reaction proceeds via the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride. A key byproduct of this reaction is hydrogen chloride (HCl).[6][7]

Why Triethylamine?

The choice of base is critical for the success of the Schotten-Baumann reaction.[2][3][5] Triethylamine (TEA) is a commonly employed organic base in this context for several key reasons:[6][7]

  • Acid Scavenger: TEA effectively neutralizes the HCl generated during the reaction.[6][7][8] This is crucial because the protonation of the starting amine by HCl would render it non-nucleophilic, thereby halting the reaction.[5][7] The reaction between TEA and HCl forms triethylammonium chloride, a salt that is typically soluble in the reaction solvent and can be easily removed during the aqueous workup.[6][7]

  • Non-Nucleophilic Nature: As a tertiary amine, triethylamine is sterically hindered and does not compete with the primary amine (phenethylamine) as a nucleophile in attacking the benzoyl chloride. This prevents the formation of unwanted side products.

  • Solubility: Triethylamine and its resulting hydrochloride salt are generally soluble in common organic solvents used for this reaction, such as dichloromethane or diethyl ether, facilitating a homogeneous reaction mixture.

Reaction Mechanism

The reaction mechanism can be summarized in the following steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of phenethylamine attacks the electrophilic carbonyl carbon of benzoyl chloride, forming a tetrahedral intermediate.[1][4]

  • Proton Transfer & Elimination: The protonated amine in the intermediate is deprotonated by triethylamine. Subsequently, the tetrahedral intermediate collapses, eliminating a chloride ion to form the stable amide product, N-phenethylbenzamide, and triethylammonium chloride.[2]

Diagram 1: Reaction Mechanism

G cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products phenethylamine Phenethylamine (Nucleophile) nucleophilic_attack 1. Nucleophilic Attack phenethylamine->nucleophilic_attack Attacks benzoyl_chloride Benzoyl Chloride (Electrophile) benzoyl_chloride->nucleophilic_attack triethylamine Triethylamine (Base) proton_transfer 2. Proton Transfer triethylamine->proton_transfer Accepts H+ tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate Forms tetrahedral_intermediate->proton_transfer elimination 3. Elimination of Cl- proton_transfer->elimination product N-Phenethylbenzamide elimination->product Yields byproduct Triethylammonium Chloride elimination->byproduct

Caption: The reaction mechanism for the synthesis of N-phenethylbenzamide.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis, purification, and characterization of N-phenethylbenzamide.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Phenethylamine≥99%Sigma-Aldrich
Benzoyl Chloride≥99%Sigma-AldrichHandle in a fume hood.
Triethylamine (TEA)≥99.5%, distilledSigma-AldrichStore over KOH pellets.
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
1 M Hydrochloric Acid (HCl)Fisher ScientificFor aqueous workup.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionFisher ScientificFor aqueous workup.
Brine (Saturated NaCl Solution)Fisher ScientificFor aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)Sigma-AldrichFor drying.
HexanesACS GradeFisher ScientificFor recrystallization.
Ethyl AcetateACS GradeFisher ScientificFor recrystallization.
Round-bottom flask (100 mL)VWR
Magnetic stirrer and stir barVWR
Addition funnelVWR
Separatory funnelVWR
Rotary evaporatorBuchi
Melting point apparatusStuart
NMR Spectrometer400 MHzBruker
FT-IR SpectrometerPerkinElmer
Step-by-Step Synthesis Protocol

Diagram 2: Experimental Workflow

G start Start dissolve 1. Dissolve Phenethylamine and Triethylamine in DCM start->dissolve cool 2. Cool to 0 °C dissolve->cool add_benzoyl_chloride 3. Add Benzoyl Chloride Dropwise cool->add_benzoyl_chloride warm_to_rt 4. Warm to Room Temperature and Stir add_benzoyl_chloride->warm_to_rt workup 5. Aqueous Workup warm_to_rt->workup dry 6. Dry Organic Layer workup->dry concentrate 7. Concentrate in vacuo dry->concentrate recrystallize 8. Recrystallize concentrate->recrystallize characterize 9. Characterize Product recrystallize->characterize end End characterize->end

Caption: A streamlined workflow for the synthesis of N-phenethylbenzamide.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add phenethylamine (1.0 equiv.) and anhydrous dichloromethane (DCM, approximately 0.2 M relative to phenethylamine).

  • Addition of Base: Add triethylamine (1.1 equiv.) to the solution and stir for 5 minutes.

  • Cooling: Place the reaction flask in an ice bath and cool the solution to 0 °C.

  • Addition of Acyl Chloride: Dissolve benzoyl chloride (1.05 equiv.) in a small amount of anhydrous DCM and add it to an addition funnel. Add the benzoyl chloride solution dropwise to the stirred reaction mixture over a period of 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Recrystallize the crude solid from a mixture of hexanes and ethyl acetate to afford pure N-phenethylbenzamide as a white solid.

    • The choice of recrystallization solvent may need to be optimized depending on the specific derivative being synthesized.[9]

Results and Characterization

The successful synthesis of N-phenethylbenzamide should yield a white crystalline solid. The expected physical and spectroscopic data are summarized below.

PropertyExpected Value
Molecular Formula C₁₅H₁₅NO[10][11]
Molecular Weight 225.29 g/mol [10][11]
Appearance White crystalline solid
Melting Point 124-126 °C[12]
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.80-7.75 (m, 2H), 7.55-7.40 (m, 3H), 7.35-7.20 (m, 5H), 6.20 (br s, 1H, NH), 3.70 (q, J = 6.8 Hz, 2H), 2.95 (t, J = 6.8 Hz, 2H).
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 167.5, 138.8, 134.7, 131.5, 128.8, 128.6, 128.5, 127.0, 126.5, 41.0, 35.7.
FT-IR (KBr, cm⁻¹) ν 3300 (N-H stretch), 3060, 3030 (Ar-H stretch), 1635 (C=O stretch, Amide I), 1540 (N-H bend, Amide II).

Troubleshooting and Key Considerations

  • Low Yield:

    • Moisture: Ensure all glassware is oven-dried and reagents are anhydrous. Moisture can hydrolyze the benzoyl chloride.

    • Insufficient Base: Ensure at least one equivalent of triethylamine is used to neutralize the HCl produced.

  • Impure Product:

    • Diacylation: While less common with primary amines, slow and controlled addition of the acyl chloride at low temperatures helps to minimize this side reaction.

    • Unreacted Starting Material: Ensure the reaction goes to completion by monitoring with TLC. If necessary, the reaction time can be extended.

  • Alternative Bases: While triethylamine is highly effective, other non-nucleophilic bases such as diisopropylethylamine (Hünig's base) or pyridine can also be used.[2] However, pyridine can sometimes act as a nucleophilic catalyst, which may be beneficial in certain cases.[2][3]

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of N-phenethylbenzamide derivatives using triethylamine as a base. The procedure is straightforward, scalable, and utilizes readily available reagents. By understanding the underlying reaction mechanism and the critical role of the base, researchers can confidently apply this methodology to generate a diverse library of N-phenethylbenzamide analogs for further investigation in drug discovery and development programs.

References

  • Triethylamine - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]

  • Chemistry Schotten Baumann Reaction - SATHEE. (n.d.). Retrieved February 13, 2026, from [Link]

  • What is the role of TEA in amide coupling, in the reaction between the 2nd amine and benzoyl chloride? | ResearchGate. (2014, July 9). Retrieved February 13, 2026, from [Link]

  • Schotten Baumann Reaction - BYJU'S. (2019, November 17). Retrieved February 13, 2026, from [Link]

  • Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses - Testbook. (n.d.). Retrieved February 13, 2026, from [Link]

  • Schotten Baumann Reaction: Introduction, mechanism, procedure - Chemistry Notes. (2023, August 23). Retrieved February 13, 2026, from [Link]

  • Schotten-Baumann Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 13, 2026, from [Link]

  • N-Phenethylbenzamide | C15H15NO | CID 95083 - PubChem - NIH. (n.d.). Retrieved February 13, 2026, from [Link]

  • Benzamide, n-phenacyl- - the NIST WebBook. (n.d.). Retrieved February 13, 2026, from [Link]

  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (2008, June 23). Retrieved February 13, 2026, from [Link]

  • Which is the best method for purifying N-Phenylpropanamide? : r/chemhelp - Reddit. (2017, March 19). Retrieved February 13, 2026, from [Link]

Sources

3-chloro-N-(2-phenylethyl)benzamide PPAR gamma activation assay

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional Characterization of 3-chloro-N-(2-phenylethyl)benzamide via TR-FRET PPAR


 Coactivator Recruitment 

).

Executive Summary

This application note details the validation protocol for 3-chloro-N-(2-phenylethyl)benzamide , a synthetic small molecule scaffold, as a potential PPAR


 modulator. Unlike Thiazolidinediones (TZDs) which are full agonists often associated with fluid retention and weight gain, benzamide derivatives are currently investigated as Selective PPAR Modulators (SPPARMs) . These compounds aim to decouple insulin sensitization from adverse effects by inducing distinct conformational changes in the receptor Ligand Binding Domain (LBD).

To verify "activation" rather than simple binding, this protocol utilizes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay.[1] This method is superior to simple displacement assays because it functionally verifies that the ligand induces the specific structural shift (Helix 12 stabilization) required to recruit transcriptional coactivators (e.g., TRAP220/DRIP-2).

Compound Profile & Handling

Compound of Interest (COI): 3-chloro-N-(2-phenylethyl)benzamide Molecular Weight: 259.73 g/mol Predicted LogP: ~3.4 (Lipophilic)

Handling Directives:

  • Solubility: The compound is hydrophobic. Prepare a 10 mM stock solution in 100% DMSO.

  • Storage: Store stock at -20°C. Avoid repeated freeze-thaw cycles.

  • Plasticware: Use low-binding polypropylene intermediate plates to prevent compound loss before transfer to the assay plate.

  • Acoustic Dispensing: If available, use acoustic droplet ejection (ADE) for nanoliter transfers to minimize DMSO carryover (<1% final concentration is critical).

Assay Principle: TR-FRET Coactivator Recruitment

The assay relies on the interaction between a GST-tagged PPAR


-LBD and a fluorescein-labeled coactivator peptide.
  • The Donor: A Terbium (Tb)-labeled anti-GST antibody binds to the GST-PPAR

    
    .[2]
    
  • The Acceptor: A Fluorescein-labeled peptide sequence derived from the TRAP220 coactivator.

  • The Trigger: When an agonist (e.g., 3-chloro-N-(2-phenylethyl)benzamide) binds the PPAR

    
     pocket, it stabilizes the active conformation, recruiting the Fluorescein-peptide.
    
  • The Signal: Proximity permits energy transfer from Tb (exc. 340 nm) to Fluorescein (em. 520 nm).[3][4] The signal is a ratio of 520 nm / 495 nm, normalizing for well-to-well variability.

Figure 1: Mechanism of Action & Assay Logic

PPAR_Activation Compound 3-chloro-N-(2-phenylethyl)benzamide PPAR_Inactive PPARγ-LBD (Apo) Unstructured Helix 12 Compound->PPAR_Inactive Binds Pocket PPAR_Active PPARγ-LBD (Holo) Stabilized Helix 12 PPAR_Inactive->PPAR_Active Conformational Change Coactivator Fluorescein-TRAP220 Peptide PPAR_Active->Coactivator Recruits FRET_Signal TR-FRET Signal (520nm/495nm) Coactivator->FRET_Signal Proximity to Tb-Anti-GST

Caption: Ligand binding induces Helix 12 stabilization, recruiting the coactivator peptide and enabling FRET.

Detailed Protocol

Materials Required
  • Receptor: GST-PPAR

    
     LBD (human, recombinant).
    
  • Antibody: LanthaScreen™ Tb-anti-GST Antibody.[2][3][5]

  • Peptide: Fluorescein-TRAP220/DRIP-2 (Sequence: NTKNHPMLMNLLKDNPAQD).

  • Control Agonist: Rosiglitazone (Full agonist) or GW1929.

  • Assay Buffer: TR-FRET Coregulator Buffer D (proprietary formulation, typically containing HEPES, NaCl, NP-40).

    • Critical Additive: Fresh 5 mM DTT (Dithiothreitol) must be added immediately before use to prevent receptor oxidation.

  • Plate: White, low-volume 384-well plate (e.g., Corning 4513).

Experimental Workflow

Step 1: Preparation of Reagents (2X Working Solutions)

  • Buffer Prep: Add 1 M DTT to Buffer D to reach 5 mM final concentration.

  • PPAR

    
    -LBD Mix (2X): Dilute GST-PPAR
    
    
    
    to 10 nM (Final assay conc: 5 nM) and Tb-anti-GST to 4 nM (Final assay conc: 2 nM) in the buffer.
  • Peptide Mix (2X): Dilute Fluorescein-TRAP220 to 250 nM (Final assay conc: 125 nM).

Step 2: Compound Dilution (Serial Dilution)

  • Start with 10 mM stock of 3-chloro-N-(2-phenylethyl)benzamide.

  • Perform a 1:3 serial dilution in 100% DMSO (12 points).

  • Dilute these DMSO points 1:100 into complete Assay Buffer (Intermediate Plate) to reduce DMSO to 1%.

  • Note: This ensures the final DMSO concentration in the assay well is <0.5%, preventing solvent interference.

Step 3: Assay Assembly (384-well Plate)

  • T = 0 min: Dispense 10 µL of diluted Compound from Intermediate Plate.

  • T = 5 min: Add 5 µL of 2X PPAR

    
    -LBD / Tb-Antibody Mix.
    
  • T = 10 min: Add 5 µL of 2X Fluorescein-Peptide Mix.

  • Total Volume: 20 µL.

Step 4: Incubation

  • Seal plate to prevent evaporation.

  • Incubate for 1 to 2 hours at room temperature (20-25°C) in the dark.

  • Note: Equilibrium is usually reached by 60 minutes, but benzamides may have slower on-rates than TZDs; 2 hours is safer for novel scaffolds.

Figure 2: Plate Layout & Addition Scheme

Workflow cluster_0 Preparation Phase cluster_1 Assay Assembly (384-Well) Stock 10mM Stock (100% DMSO) Dilution 1:3 Serial Dilution (Intermediate Plate) Stock->Dilution CompAdd 1. Add 10µL Compound (Final <1% DMSO) Dilution->CompAdd BufferPrep Buffer + DTT (Fresh) RecAdd 2. Add 5µL Receptor/Ab Mix (PPARγ + Tb-Ab) BufferPrep->RecAdd PepAdd 3. Add 5µL Peptide Mix (Fluorescein-TRAP220) BufferPrep->PepAdd Well Assay Well (20 µL Total) Read Read TR-FRET (Envision/PHERAstar) Well->Read Incubate 2 hrs CompAdd->Well RecAdd->Well PepAdd->Well

Caption: Step-by-step liquid handling workflow for the 384-well assay format.

Data Analysis & Interpretation

Signal Calculation

Calculate the Emission Ratio (ER) for each well:



Curve Fitting

Plot the Emission Ratio (Y-axis) against the Log[Compound Concentration] (X-axis). Fit the data using a sigmoidal dose-response equation (variable slope) , also known as the 4-Parameter Logistic (4PL) model:



Validation Metrics (Self-Validation)

To ensure the assay is trustworthy, calculate the Z' factor using the Positive Control (Rosiglitazone, Max Signal) and Vehicle Control (DMSO, Min Signal):



  • Pass Criteria: Z' > 0.5.

Interpreting Benzamide Activity
  • Full Agonist: If the 3-chloro-N-(2-phenylethyl)benzamide curve reaches the same "Top" plateau as Rosiglitazone.

  • Partial Agonist (SPPARM): If the curve plateaus at a lower level (e.g., 40-60% of Rosiglitazone). This is common for benzamides and often desirable to reduce side effects [1].

  • Antagonist Check: If no signal is observed in Agonist mode, run the assay in Antagonist Mode (add constant EC80 of Rosiglitazone + titration of benzamide) to see if it inhibits the signal [2].

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Signal-to-Noise Oxidized ReceptorEnsure DTT is fresh (added <15 mins before use).
High Background Non-specific bindingAdd 0.01% BSA or Triton X-100 to the buffer.
Curve drops at high conc. Compound Precipitation3-chloro-N-(2-phenylethyl)benzamide is lipophilic. Check solubility limit; do not exceed 1% DMSO.
Z' < 0.5 Pipetting errorUse automated dispensing; ensure reagents are at Room Temp before plating.

References

  • Ohashi, M., et al. (2015). "Structural Biology Inspired Development of a Series of Human Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Ligands: From Agonist to Antagonist." International Journal of Molecular Sciences, 16(9), 20474–20495. Available at: [Link]

  • Chhajed, S.S., et al. (2021). "Tetrazanbigen Derivatives as Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Partial Agonists." Journal of Medicinal Chemistry, 64, 1018–1036.[6] Available at: [Link]

  • Gowda, B.T., et al. (2011). "3-Chloro-N-(2-chlorophenyl)benzamide." IUCrData, 2011. (Structural analog reference). Available at: [Link]

Sources

solvent selection for 3-chloro-N-(2-phenylethyl)benzamide recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Recrystallization Protocol for 3-chloro-N-(2-phenylethyl)benzamide

Abstract & Scope

This technical guide details the solvent selection and purification strategy for 3-chloro-N-(2-phenylethyl)benzamide . Unlike simple benzamides, this molecule possesses a "push-pull" lipophilic profile: a flexible phenylethyl tail combined with a chlorinated aromatic core. This specific structure creates a high risk of "oiling out" (liquid-liquid phase separation) during crystallization.

This protocol prioritizes Green Chemistry principles (referencing Pfizer and GSK solvent sustainability guides) while ensuring high purity (>99% HPLC) and yield.

Physicochemical Profiling & Solvent Logic

To select the correct solvent, we must first deconstruct the molecular interactions of the target.

Structural FeaturePhysicochemical EffectSolvent Implication
Amide Bond (-CONH-) H-bond donor & acceptor. Moderate polarity.Requires polar protic (alcohols) or polar aprotic (esters/ketones) for dissolution.
3-Chloro Substituent Electron-withdrawing; increases lipophilicity.Reduces solubility in water; increases solubility in chlorinated solvents and aromatics.
Phenylethyl Tail Flexible alkyl chain + Aromatic ring. High lipophilicity.Increases solubility in non-polar alkanes (heptane) compared to simple benzamides.

The Challenge: The molecule is too lipophilic for pure water anti-solvent methods (leads to oiling out) but too polar for pure alkane recrystallization (insoluble).

The Solution: A Binary Solvent System using a Polar Aprotic Solvent (Solvent A) and a Non-Polar Anti-solvent (Solvent B).

Solvent Selection Strategy (Green Chemistry Aligned)

Based on the Pfizer Solvent Selection Guide [1] and GSK Sustainability Metrics [2], we avoid Class 1 solvents (Benzene, CCl4) and minimize Class 2 (DCM, Methanol).

Primary Candidate: Ethyl Acetate / n-Heptane
  • Role: The "Gold Standard" for lipophilic amides.

  • Mechanism: Ethyl Acetate (EtOAc) dissolves the amide via dipole interactions. n-Heptane acts as the anti-solvent, interacting with the lipophilic tail to induce nucleation without forcing phase separation (oiling).

  • Green Score: High. Both are Class 3 (Preferred).

Secondary Candidate: Ethanol / Water[1][2][3]
  • Role: The "Polar Alternative."

  • Mechanism: Ethanol dissolves the amide via H-bonding. Water increases surface tension to force precipitation.

  • Risk: High risk of oiling out due to the 3-chloro group's hydrophobicity. Only use if the impurity profile is highly polar (e.g., salts).

Undesirable (Avoid): Dichloromethane (DCM) / Hexane
  • Reason: DCM is hazardous/volatile; Hexane is neurotoxic. While chemically effective, this system is non-compliant with modern EHS standards.

Visual Logic: Solvent Decision Tree

SolventSelection Start Target: 3-chloro-N-(2-phenylethyl)benzamide CheckSol Solubility Test (100 mg/mL) Start->CheckSol EtOAc Test Ethyl Acetate (Hot) CheckSol->EtOAc EtOH Test Ethanol (Hot) CheckSol->EtOH ResEtOAc Soluble? EtOAc->ResEtOAc ResEtOH Soluble? EtOH->ResEtOH Heptane Add n-Heptane (Anti-solvent) ResEtOAc->Heptane Yes Water Add Water (Anti-solvent) ResEtOH->Water Yes Result1 System A: EtOAc / Heptane (Preferred for Lipophilic Amides) Heptane->Result1 Result2 System B: EtOH / Water (Risk of Oiling Out) Water->Result2

Figure 1: Decision matrix for selecting the optimal binary solvent system based on solubility and chemical safety.

Experimental Protocol: The "Cloud Point" Method

This protocol uses the Ethyl Acetate/Heptane system. Ensure all glassware is clean and dry.

Phase 1: Solubility Screening (Small Scale)
  • Place 100 mg of crude solid in a 20 mL vial.

  • Add Ethyl Acetate dropwise while heating to 60°C (boiling point is 77°C) until fully dissolved.

    • Note: If volume exceeds 2 mL, the compound is too insoluble; switch to Acetone.

  • Once dissolved, add n-Heptane dropwise to the hot solution.

  • Stop immediately when a persistent cloudiness (turbidity) appears.

  • Add 1-2 drops of Ethyl Acetate to clear the solution again.

  • Allow to cool slowly to room temperature (RT).

Phase 2: Scale-Up Recrystallization (10g Example)
StepActionTechnical Rationale
1. Dissolution Dissolve 10g crude in minimal boiling EtOAc (~30-50 mL). Stir at 70°C.Minimizing Solvent A ensures high recovery yield.
2. Hot Filtration If insoluble particles remain, filter hot through a pre-warmed glass frit.[1]Removes dust, silica, or inorganic salts.
3. Nucleation Add hot n-Heptane slowly until slight turbidity, then clear with 1 mL EtOAc.Establishes the metastable zone width (MSZW).
4. Seeding Cool to 50°C. Add 10 mg of pure seed crystal (if available).Critical: Prevents oiling out by providing a template for lattice growth.
5. Cooling Cool to RT at a rate of 10°C/hour. Then chill to 0-4°C for 2 hours.Slow cooling promotes large, pure crystal growth over amorphous precipitation.
6. Isolation Filter via Büchner funnel.[2][1] Wash cake with cold 1:3 EtOAc:Heptane.Displaces mother liquor containing impurities.
7. Drying Dry in vacuum oven at 45°C for 12 hours.Removes trapped solvent (EtOAc limit: 5000 ppm).

Troubleshooting: The "Oiling Out" Phenomenon

Because 3-chloro-N-(2-phenylethyl)benzamide has a low melting point relative to its molecular weight (likely range 90-110°C), it may separate as an oil before crystallizing.

Mechanism: The separation temperature (


) is higher than the crystallization temperature (

).

Corrective Actions:

  • Reduce Anti-solvent: Use less Heptane. A higher ratio of EtOAc keeps the oil in solution longer, allowing

    
     to be reached first.
    
  • Vigorous Stirring: High shear can induce nucleation in the oil droplets.

  • Seeding: This is the most effective fix. Add seeds at 5-10°C below the dissolution temperature.

Process Workflow Diagram

RecrystallizationFlow Crude Crude Solid (Impure) Dissolve Dissolve in Hot EtOAc Crude->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter AntiSolv Add Heptane to Cloud Point Filter->AntiSolv Seed Seed @ 50°C (Prevent Oil) AntiSolv->Seed Cool Slow Cool to 4°C Seed->Cool Isolate Vacuum Filter & Wash Cool->Isolate Dry Dry (Pure Product) Isolate->Dry

Figure 2: Step-by-step workflow for the purification of 3-chloro-N-(2-phenylethyl)benzamide.

References

  • Pfizer Inc. (2008). Green Chemistry Solvent Selection Guide. American Chemical Society Green Chemistry Institute.[3] [Link]

  • Henderson, R. K., et al. (2011). Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry. Green Chemistry, 13, 854-862. [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Byrn, S. R., et al. (1999). Solid-State Chemistry of Drugs. SSCI, Inc. (Reference for "oiling out" mechanisms).

Sources

Application Notes and Protocols: Microwave-Assisted Synthesis of N-phenethyl-3-chlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the microwave-assisted synthesis of N-phenethyl-3-chlorobenzamide, a valuable scaffold in medicinal chemistry and drug development. We will explore the underlying chemical principles, present a detailed and optimized experimental protocol, and discuss the significant advantages of microwave irradiation over conventional heating methods for this transformation. This application note is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering field-proven insights to ensure reproducible and high-yielding results.

Introduction: The Rationale for Microwave-Assisted Amide Bond Formation

The amide bond is a cornerstone of peptide chemistry and is prevalent in a vast array of pharmaceuticals. The synthesis of N-phenethyl-3-chlorobenzamide involves the formation of an amide linkage between 3-chlorobenzoic acid and phenethylamine. Traditionally, this is achieved through the use of coupling reagents or by converting the carboxylic acid to a more reactive species like an acyl chloride.[1] However, these methods can involve lengthy reaction times, harsh conditions, and the generation of significant chemical waste.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology that aligns with the principles of green chemistry.[2][3][4] By directly and efficiently heating the reaction mixture through dielectric polarization, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields.[2][3][5][6] This rapid and uniform heating minimizes the formation of byproducts, simplifying purification and enhancing the overall efficiency of the synthetic process.[2][5][7]

This guide will detail a robust protocol for the microwave-assisted synthesis of N-phenethyl-3-chlorobenzamide, providing a safer, faster, and more sustainable alternative to conventional methods.

Mechanistic Insights: The Amidation Reaction

The formation of an amide bond from a carboxylic acid and an amine is not a spontaneous process at room temperature due to a competing acid-base reaction that deactivates the amine nucleophile.[1][8] To facilitate the reaction, the carboxylic acid's hydroxyl group must be converted into a better leaving group.

While various methods exist, such as the use of coupling agents like dicyclohexylcarbodiimide (DCC)[8][9], a direct amidation approach can be effectively accelerated using microwave energy, often with the aid of a catalyst. In this protocol, we will explore a direct synthesis approach, leveraging the benefits of microwave heating to drive the reaction forward. The high temperatures rapidly achieved in a sealed microwave vessel can overcome the activation energy barrier for the direct condensation of the carboxylic acid and amine.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product 3-Chlorobenzoic_Acid 3-Chlorobenzoic Acid Reaction_Center Reaction_Center 3-Chlorobenzoic_Acid->Reaction_Center Phenethylamine Phenethylamine Phenethylamine->Reaction_Center N-phenethyl-3-chlorobenzamide N-phenethyl-3-chlorobenzamide Catalyst Catalyst (Optional) Catalyst->Reaction_Center Microwave_Irradiation Microwave Irradiation Microwave_Irradiation->Reaction_Center Water H₂O Reaction_Center->N-phenethyl-3-chlorobenzamide Reaction_Center->Water

Caption: General scheme for the synthesis of N-phenethyl-3-chlorobenzamide.

Experimental Protocol

This protocol has been optimized for both yield and reaction time. Adherence to the specified parameters is crucial for reproducibility.

Materials and Equipment
Reagent/EquipmentSpecificationsSupplier
3-Chlorobenzoic Acid≥99% puritySigma-Aldrich
Phenethylamine≥99% puritySigma-Aldrich
Acetonitrile (MeCN)Anhydrous, ≥99.8%Fisher Scientific
Triethylamine (TEA)≥99.5%Sigma-Aldrich
Microwave Synthesizere.g., CEM Discover SPCEM Corporation
10 mL Microwave Reaction Vialwith snap-on cap and stir barCEM Corporation
Thin Layer Chromatography (TLC)Silica gel 60 F254Merck
Rotary EvaporatorBüchi
Magnetic Stirrer/HotplateIKA
Step-by-Step Synthesis Procedure
  • Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 3-chlorobenzoic acid (1.0 mmol, 156.6 mg).

  • Solvent and Amine Addition: To the vial, add anhydrous acetonitrile (5 mL) followed by phenethylamine (1.0 mmol, 121.2 mg).

  • Base Addition: Add triethylamine (1.2 mmol, 0.167 mL) to the reaction mixture. The base is crucial to neutralize the carboxylic acid and facilitate the reaction.

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial into the cavity of the microwave synthesizer. Irradiate the mixture under the following conditions:

    • Temperature: 150 °C

    • Ramp Time: 2 minutes

    • Hold Time: 10 minutes

    • Power: 200 W (dynamic)

    • Stirring: High

  • Cooling: After irradiation, allow the reaction vial to cool to room temperature (below 50 °C) before carefully opening it in a fume hood.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Dilute with ethyl acetate (20 mL) and wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Product Characterization: The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.[10] The purity and identity of the product should be confirmed by TLC, melting point, and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Safety Precautions
  • Microwave Safety: Only use a dedicated laboratory microwave synthesizer.[11] Domestic microwave ovens are not designed for laboratory use and lack essential safety features.[11] Be aware of the potential for rapid pressure buildup in closed vessels.[11]

  • Chemical Hazards: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 3-Chlorobenzoic acid and phenethylamine are irritants. Triethylamine is corrosive and flammable.

  • Pressurized Systems: Always allow the reaction vessel to cool completely before opening to avoid sudden depressurization and potential for solvent flashing.

Results and Discussion

Comparison of Microwave vs. Conventional Synthesis
ParameterMicrowave-Assisted SynthesisConventional Synthesis (Reflux)
Reaction Time 10 minutes4-8 hours
Temperature 150 °C~82 °C (boiling point of MeCN)
Typical Yield >90%60-75%
Purity (crude) HighModerate (often requires extensive purification)

The microwave-assisted method demonstrates a significant reduction in reaction time and a notable increase in yield compared to conventional reflux heating.[12] The rapid and efficient heating provided by microwaves minimizes the degradation of reactants and products, leading to a cleaner reaction profile.[2][5]

Optimization of Reaction Conditions

The choice of solvent is critical in microwave synthesis as it directly influences the heating efficiency.[13] Acetonitrile is a suitable solvent due to its moderate dielectric properties and ability to reach the desired reaction temperature under pressure. The use of a base like triethylamine is essential to drive the reaction to completion by neutralizing the carboxylic acid and any acid byproducts.

Experimental Workflow Diagram

G A 1. Add Reactants & Solvent (3-Chlorobenzoic Acid, Phenethylamine, MeCN) B 2. Add Base (Triethylamine) A->B C 3. Seal Vial B->C D 4. Microwave Irradiation (150 °C, 10 min) C->D E 5. Cooling D->E F 6. Work-up (Extraction & Washing) E->F G 7. Purification (Recrystallization) F->G H 8. Characterization (NMR, IR, MS, MP) G->H

Caption: Step-by-step workflow for the synthesis of N-phenethyl-3-chlorobenzamide.

Conclusion

The microwave-assisted synthesis of N-phenethyl-3-chlorobenzamide offers a superior alternative to traditional synthetic methods. This approach is characterized by its speed, efficiency, and adherence to the principles of green chemistry.[3][4] The detailed protocol and insights provided in this application note are designed to enable researchers to successfully and safely implement this valuable synthetic transformation in their own laboratories.

References

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Górska, A., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 25(8), 1761. Retrieved from [Link]

  • Górska, A., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. PubMed. Retrieved from [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Retrieved from [Link]

  • SciTechnol. (n.d.). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Retrieved from [Link]

  • MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Retrieved from [Link]

  • Singh, R., et al. (2022). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Chemical Reviews, 4(4), 346-367. Retrieved from [Link]

  • ResearchGate. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Allied Science. (2024). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2018). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Retrieved from [Link]

  • PMC. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]

  • Rasayan Journal. (2015). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwaves in Organic and Medicinal Chemistry. Retrieved from [Link]

  • BS Publications. (n.d.). PART - 1 INTRODUCTION. Retrieved from [Link]

  • Asian Journal of Chemistry. (2010). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). An efficient synthesis of neuroleptic drugs under microwave irradiation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Conventional heating compared to microwave heating of chemical reactions. Retrieved from [Link]

  • MDPI. (2018). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Retrieved from [Link]

  • CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis. Retrieved from [Link]

  • PMC. (2012). Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. Retrieved from [Link]

  • Google Patents. (2013). CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide.
  • PrepChem.com. (n.d.). Synthesis of N-chlorobenzamide. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chlorobenzamide. Retrieved from [Link]

  • ResearchGate. (2019). Co(III)‐Catalyzed Regioselective [4+2]‐Annulation of N‐Chlorobenzamide with Allenes and Vinyl Acetate. Retrieved from [Link]

Sources

Application Note: In Vitro Metabolic Stability Profiling of 3-Chlorobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

3-chlorobenzamide (3-CB) and its derivatives represent a critical scaffold in medicinal chemistry, primarily acting as inhibitors of Poly (ADP-ribose) polymerase (PARP) enzymes. While the benzamide pharmacophore is essential for hydrogen bonding within the PARP active site (mimicking the nicotinamide moiety of NAD+), it introduces specific metabolic liabilities that can severely compromise oral bioavailability.

This Application Note provides a rigorous technical guide for assessing the in vitro metabolic stability of 3-CB derivatives. Unlike generic stability protocols, this guide focuses on the specific duality of benzamide metabolism: oxidative clearance (mediated by Cytochrome P450s) and hydrolytic clearance (mediated by amidases/esterases).

The Metabolic Liability of the Benzamide Scaffold

To optimize a 3-CB derivative, researchers must distinguish between two distinct clearance pathways:

  • Amide Hydrolysis: Conversion of the benzamide to the corresponding benzoic acid (inactive). This often occurs in plasma or liver cytosol, not just microsomes.

  • Aromatic Hydroxylation: CYP450-mediated oxidation of the chlorophenyl ring.

Visualizing the Metabolic Fate

The following diagram illustrates the divergent metabolic pathways that must be monitored.

MetabolicPathways Parent 3-Chlorobenzamide Derivative Acid 3-Chlorobenzoic Acid (Inactive Metabolite) Parent->Acid Hydrolysis (Amidases/Esterases) Matrix: Plasma/Cytosol Hydroxy Hydroxy-3-chlorobenzamide (Phase I Metabolite) Parent->Hydroxy Oxidation (CYP450) Matrix: Microsomes Glucuronide O-Glucuronide (Phase II Conjugate) Hydroxy->Glucuronide Conjugation (UGT) Matrix: Hepatocytes

Figure 1: Divergent metabolic pathways for 3-chlorobenzamide derivatives. Note that microsomal assays often underestimate hydrolytic clearance, necessitating plasma stability testing.

Experimental Strategy: The "Matrix Effect"

A common error in evaluating benzamides is relying solely on Liver Microsomes (HLM/RLM). Microsomes are enriched in CYP450s but often lack the cytosolic amidases required to hydrolyze the amide bond.

Recommendation: Adopt a split-stream screening approach.

  • Assay A (Plasma Stability): Screens for hydrolytic instability of the amide bond.

  • Assay B (Microsomal Stability): Screens for oxidative instability of the aromatic ring.

Protocol A: Plasma Stability Assay (Hydrolysis Focus)

This assay is critical for 3-CB derivatives, as rapid hydrolysis in plasma precludes in vivo efficacy regardless of hepatic stability.

Materials
  • Matrix: Pooled Plasma (Human, Rat, or Mouse) with Na-Heparin or EDTA. Note: Avoid citrate if calcium-dependent esterases are suspected, though rare for simple benzamides.

  • Test Compound: 10 mM stock in DMSO.

  • Positive Control: Procaine or Propantheline (rapid hydrolytic clearance).

  • Negative Control: Warfarin (high plasma stability).

  • Internal Standard (IS): Tolbutamide or Labetalol (100 ng/mL in Acetonitrile).

Step-by-Step Methodology
  • Pre-warming: Thaw plasma and incubate at 37°C for 10 minutes to activate plasma esterases/amidases. pH should be checked (target 7.4).

  • Spiking: Add test compound to plasma to achieve a final concentration of 1 µM . Ensure final DMSO concentration is < 0.5% to avoid enzyme inhibition.

  • Incubation: Incubate in a shaking water bath (37°C).

  • Sampling: At time points

    
     minutes:
    
    • Remove 50 µL of plasma mixture.

    • Immediately dispense into a plate containing 200 µL of Ice-Cold Acetonitrile + Internal Standard .

  • Quenching: The cold organic solvent precipitates plasma proteins and stops hydrolysis immediately.

  • Processing: Centrifuge at 4,000 rpm (approx 2500 x g) for 20 minutes at 4°C.

  • Analysis: Inject supernatant onto LC-MS/MS. Monitor for the Parent mass and optionally the Hydrolyzed Acid metabolite (M-15 mass shift usually not applicable here; look for loss of

    
     group mass change).
    

Protocol B: Microsomal Stability Assay (Oxidative Focus)

This protocol follows the gold-standard Obach method to determine Intrinsic Clearance (


).
Materials
  • Enzyme Source: Liver Microsomes (Human - HLM, Rat - RLM). Protein conc: 20 mg/mL.

  • Buffer: 100 mM Potassium Phosphate (K-Pi), pH 7.4.[1]

  • Cofactor: NADPH Regenerating System (or 1 mM NADPH solution).

  • Stop Solution: Ice-cold Acetonitrile/Methanol (1:1) with Internal Standard.[1][2][3]

  • Controls: Verapamil (High Clearance), Propranolol (Medium Clearance).

Step-by-Step Methodology
  • Master Mix Preparation:

    • Dilute microsomes in K-Pi buffer to a concentration of 0.625 mg/mL (Target final assay conc: 0.5 mg/mL).

    • Pre-warm to 37°C.

  • Compound Addition:

    • Spike test compound (from DMSO stock) into the Master Mix. Final compound concentration: 1 µM . Final DMSO: < 0.1%.[1]

  • Reaction Initiation:

    • Add NADPH (final conc 1 mM) to initiate the reaction.[1]

    • Critical Control: Run a "minus-NADPH" control to distinguish chemical instability from enzymatic metabolism.

  • Time Course:

    • Sample 30 µL at

      
       minutes.
      
  • Quenching:

    • Transfer sample into 120 µL Stop Solution (1:4 ratio). Vortex vigorously.

  • Clarification:

    • Centrifuge at 3,500 x g for 15 minutes.

  • LC-MS/MS Quantification:

    • Monitor disappearance of the parent peak area ratio (Analyte/IS).

Data Analysis & Calculations

Determination of Elimination Rate Constant ( )

Plot the natural logarithm (


) of the "Percent Parent Remaining" vs. Time. The slope of the linear regression represents 

.


Half-Life ( )


Intrinsic Clearance ( )

This value scales the in vitro half-life to the liver physiology.



Benchmarking for 3-CB Derivatives: | Classification | Human


 (

L/min/mg) | Interpretation | | :--- | :--- | :--- | | Low | < 15 | Good metabolic stability. Likely good in vivo exposure. | | Medium | 15 - 45 | Moderate stability. Acceptable for lead compounds. | | High | > 45 | Poor stability. Rapid first-pass effect likely. |

Structural Optimization Workflow

If a 3-chlorobenzamide derivative shows high clearance, use the following logic to optimize the structure.

OptimizationLogic Start High Clearance Detected CheckPlasma Check Plasma Stability (Assay A) Start->CheckPlasma IsHydrolysis Is it unstable in Plasma? CheckPlasma->IsHydrolysis HydrolysisYes Liability: Amide Bond IsHydrolysis->HydrolysisYes Yes HydrolysisNo Liability: Phenyl Ring Oxidation IsHydrolysis->HydrolysisNo No (Stable in Plasma) FixAmide Strategy: Bioisosteres Replace Amide with: - Reverse Amide - Oxadiazole - N-methylation (steric shield) HydrolysisYes->FixAmide FixRing Strategy: Block Metabolic Soft Spots - Add Fluorine at para-position - Replace -Cl with -CF3 - Pyridine swap (reduce lipophilicity) HydrolysisNo->FixRing

Figure 2: Decision tree for structural modification based on stability data.

References

  • Virág, L., & Szabó, C. (2002). The therapeutic potential of poly(ADP-ribose) polymerase inhibitors.[4][5][6] Pharmacological Reviews. 54(3), 375-429. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition. 27(11), 1350-1359. Link

  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology. 7(3), 402-408. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. Link

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism.[7][8][9] Chemistry & Biochemistry. Wiley-VHCA. Link

Sources

Application Notes and Protocols for the Formulation of 3-chloro-N-(2-phenylethyl)benzamide in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-chloro-N-(2-phenylethyl)benzamide is a synthetic compound belonging to the benzamide class of molecules. Benzamide derivatives have garnered significant interest in pharmaceutical research due to their diverse biological activities, including potential applications as anticancer agents, glucokinase activators, and antiprion agents[1][2][3]. The successful preclinical evaluation of novel compounds like 3-chloro-N-(2-phenylethyl)benzamide is critically dependent on the development of appropriate formulations that ensure consistent and reproducible systemic exposure in animal models.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 3-chloro-N-(2-phenylethyl)benzamide for in vivo animal studies. We will delve into the physicochemical properties of the compound, outline strategies for vehicle selection, and provide detailed protocols for the preparation of formulations suitable for oral and intravenous administration. Additionally, we will discuss methods for assessing the stability of these formulations to ensure the integrity of the compound throughout the duration of the study.

Physicochemical Properties and Pre-formulation Considerations

A thorough understanding of the physicochemical properties of a compound is paramount for the development of a successful formulation. While specific experimental data for 3-chloro-N-(2-phenylethyl)benzamide is not extensively available in the public domain, we can infer its likely characteristics based on its chemical structure and data from related benzamide compounds.

Predicted Physicochemical Properties of 3-chloro-N-(2-phenylethyl)benzamide

PropertyPredicted Value/CharacteristicImplication for Formulation
Molecular Formula C₁₅H₁₄ClNO-
Molecular Weight 259.73 g/mol -
XlogP 3.8Indicates high lipophilicity and likely poor aqueous solubility[4].
Aqueous Solubility Predicted to be lowThe primary challenge in formulation development will be overcoming poor water solubility to achieve adequate bioavailability.
Chemical Stability The amide bond may be susceptible to hydrolysis at extreme pH values.Formulation pH should be maintained near neutral (pH 6.5-7.5) to minimize degradation.

The high predicted XlogP value strongly suggests that 3-chloro-N-(2-phenylethyl)benzamide is a lipophilic compound, which typically translates to poor water solubility. This presents a significant hurdle for achieving sufficient systemic exposure in animal studies, particularly for intravenous administration where the compound must be fully solubilized. For oral administration, low aqueous solubility can lead to poor dissolution in the gastrointestinal tract and, consequently, low and variable bioavailability.

Formulation Strategies for Poorly Soluble Compounds

Given the anticipated low aqueous solubility of 3-chloro-N-(2-phenylethyl)benzamide, several formulation strategies can be employed to enhance its solubility and bioavailability. The choice of strategy will depend on the intended route of administration, the required dose, and the toxicological profile of the excipients.

Key Formulation Approaches:

  • Co-solvent Systems: Utilizing a mixture of a primary solvent in which the compound is soluble (e.g., DMSO, ethanol) and a diluting vehicle (e.g., saline, polyethylene glycol) is a common approach for preclinical studies.

  • Surfactant-based Formulations: Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.

  • Lipid-based Formulations: For highly lipophilic compounds, lipid-based delivery systems can enhance oral absorption by promoting dissolution in the gastrointestinal tract and facilitating lymphatic transport[5].

  • Particle Size Reduction: Decreasing the particle size of the compound through techniques like micronization or nanocrystal formulation can increase the surface area available for dissolution, thereby improving the dissolution rate.

Vehicle Selection and Safety Considerations

The selection of an appropriate vehicle is a critical step in the formulation process. The ideal vehicle should be non-toxic, biocompatible, and capable of solubilizing or suspending the compound at the desired concentration. It is essential to consider the potential for the vehicle itself to cause adverse effects, which could confound the interpretation of toxicology and efficacy studies[6].

Commonly Used Excipients for Preclinical Formulations:

ExcipientRoute of AdministrationProperties and Considerations
Dimethyl sulfoxide (DMSO) Oral, Intravenous (with caution)A powerful aprotic solvent, but can have its own biological effects and may cause local irritation at high concentrations. For IV administration, the final concentration of DMSO should be minimized.
Polyethylene Glycol 400 (PEG400) Oral, IntravenousA water-miscible polymer that is a good co-solvent for many poorly soluble compounds. Generally considered safe at typical concentrations.
Ethanol Oral, Intravenous (with caution)A common co-solvent, but can have sedative effects and may cause irritation. The final concentration should be kept low, especially for IV administration.
Tween® 80 (Polysorbate 80) Oral, IntravenousA non-ionic surfactant used to improve solubility and stability of formulations. Can cause hypersensitivity reactions in some cases.
Saline (0.9% NaCl) Oral, IntravenousThe primary vehicle for aqueous solutions. Used as a diluent for co-solvent systems.
Carboxymethylcellulose (CMC) OralA suspending agent used for oral formulations of compounds that cannot be fully solubilized.

Recommended Dosing Volumes for Rodents:

It is crucial to adhere to established guidelines for dosing volumes to avoid adverse effects related to the volume of administration.

SpeciesRoute of AdministrationMaximum Recommended Volume
Mouse Oral (gavage)10 mL/kg
Intravenous (bolus)5 mL/kg
Rat Oral (gavage)10 mL/kg
Intravenous (bolus)5 mL/kg

Experimental Protocols

The following protocols provide a starting point for the formulation of 3-chloro-N-(2-phenylethyl)benzamide. It is essential to perform small-scale solubility tests to determine the optimal vehicle composition for the desired concentration.

Protocol 1: Preparation of an Oral Formulation (Solution/Suspension)

This protocol describes the preparation of a formulation suitable for oral gavage in rodents. The goal is to first attempt to create a solution, and if the compound's solubility is insufficient at the target concentration, to prepare a fine suspension.

Materials:

  • 3-chloro-N-(2-phenylethyl)benzamide

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene Glycol 400 (PEG400)

  • 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Weighing the Compound: Accurately weigh the required amount of 3-chloro-N-(2-phenylethyl)benzamide.

  • Initial Solubilization:

    • For a target vehicle composition of 10% DMSO / 40% PEG400 / 50% Water:

    • Add the compound to a sterile conical tube.

    • Add the required volume of DMSO and vortex until the compound is fully dissolved.

    • Add the required volume of PEG400 and vortex to mix.

    • Slowly add the sterile water while vortexing to avoid precipitation.

  • Visual Inspection: Observe the formulation for any signs of precipitation. If the solution is clear, it is ready for use.

  • Preparation of a Suspension (if necessary):

    • If precipitation occurs, an alternative is to prepare a suspension in a vehicle such as 0.5% CMC.

    • Weigh the compound into a sterile mortar and pestle.

    • Add a small amount of the 0.5% CMC vehicle to wet the powder and triturate to a fine paste.

    • Gradually add the remaining vehicle while continuing to mix to form a uniform suspension.

    • Alternatively, for small volumes, the compound can be placed in a conical tube, wetted with a small amount of vehicle, and then sonicated after the addition of the remaining vehicle to ensure a fine, homogenous suspension.

  • Final Homogenization: Vortex the suspension thoroughly before each animal is dosed to ensure uniform distribution of the compound.

oral_formulation_workflow start Start: Weigh Compound dissolve_dmso Add DMSO and Vortex start->dissolve_dmso add_peg Add PEG400 and Vortex dissolve_dmso->add_peg add_water Slowly Add Water add_peg->add_water observe Observe for Precipitation add_water->observe solution_ready Solution Ready for Dosing observe->solution_ready Clear Solution prepare_suspension Prepare Suspension in 0.5% CMC observe->prepare_suspension Precipitation Occurs suspension_ready Suspension Ready for Dosing prepare_suspension->suspension_ready

Protocol 2: Preparation of an Intravenous Formulation (Solution)

For intravenous administration, the compound must be completely dissolved in a sterile, biocompatible vehicle. The final formulation should be clear and free of any particulate matter.

Materials:

  • 3-chloro-N-(2-phenylethyl)benzamide

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene Glycol 400 (PEG400), sterile, injectable grade

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Determine Maximum Solubilizing Vehicle Concentration: It is critical to use the minimum amount of co-solvents necessary to dissolve the compound, as high concentrations of DMSO and PEG400 can cause hemolysis and local irritation. A common starting point for a vehicle composition is 5% DMSO / 30% PEG400 / 65% sterile saline.

  • Weighing the Compound: Accurately weigh the required amount of 3-chloro-N-(2-phenylethyl)benzamide in a sterile environment (e.g., a laminar flow hood).

  • Solubilization:

    • Add the compound to a sterile conical tube.

    • Add the required volume of sterile DMSO and vortex until the compound is fully dissolved.

    • Add the required volume of sterile PEG400 and vortex to mix.

    • Slowly add the sterile saline while vortexing.

  • Visual Inspection: The final formulation must be a clear, homogenous solution. If any precipitation is observed, the formulation is not suitable for intravenous administration, and the vehicle composition will need to be adjusted (e.g., by increasing the co-solvent concentration, if tolerated, or by reducing the final concentration of the compound).

  • Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile container. This step is crucial to remove any potential microbial contamination or particulate matter.

  • Pre-use Inspection: Before administration, visually inspect the final formulation against a light and dark background to ensure it is clear and free of any visible particles.

iv_formulation_workflow start Start: Weigh Compound (Sterile) dissolve_dmso Add Sterile DMSO and Vortex start->dissolve_dmso add_peg Add Sterile PEG400 and Vortex dissolve_dmso->add_peg add_saline Slowly Add Sterile Saline add_peg->add_saline observe Observe for Clarity add_saline->observe filter Sterile Filter (0.22 µm) observe->filter Clear Solution adjust_vehicle Adjust Vehicle Composition or Reduce Compound Concentration observe->adjust_vehicle Precipitation Occurs inspect Pre-use Visual Inspection filter->inspect solution_ready Solution Ready for IV Dosing inspect->solution_ready

Formulation Stability Assessment

Ensuring the stability of the formulation throughout the duration of the study is critical for obtaining reliable and reproducible data. Stability testing should assess both the chemical integrity of the compound and the physical stability of the formulation.

Protocol 3: Short-Term Stability Assessment

This protocol provides a basic framework for assessing the short-term stability of the prepared formulations.

Materials:

  • Prepared formulation of 3-chloro-N-(2-phenylethyl)benzamide

  • Storage containers (e.g., amber glass vials)

  • High-performance liquid chromatography (HPLC) system with a suitable column and detector

  • pH meter

Procedure:

  • Initial Analysis (T=0):

    • Immediately after preparation, take an aliquot of the formulation for analysis.

    • Visually inspect the formulation for clarity (for solutions) or uniformity (for suspensions).

    • Measure the pH of the formulation.

    • Analyze the concentration of 3-chloro-N-(2-phenylethyl)benzamide using a validated HPLC method. This will serve as the baseline (100%) concentration.

  • Storage Conditions:

    • Store aliquots of the formulation under the intended storage and use conditions (e.g., room temperature, 4°C).

    • Protect the formulation from light by using amber vials or by wrapping the containers in foil.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 4 hours, 24 hours, 48 hours), retrieve a stored aliquot.

    • Bring the sample to room temperature if it was refrigerated.

    • Visually inspect the formulation and measure the pH.

    • Analyze the concentration of the compound by HPLC.

  • Data Analysis:

    • Compare the concentration of the compound at each time point to the initial (T=0) concentration. A common acceptance criterion for stability is that the concentration remains within ±10% of the initial concentration.

    • Note any changes in the physical appearance or pH of the formulation.

Conclusion

The successful formulation of the poorly soluble compound 3-chloro-N-(2-phenylethyl)benzamide for in vivo animal studies requires a systematic approach that begins with an understanding of its physicochemical properties. By employing appropriate formulation strategies, such as the use of co-solvents and surfactants, and by adhering to best practices for vehicle selection and dosing volumes, researchers can develop formulations that provide consistent and reliable systemic exposure. The protocols outlined in this guide provide a solid foundation for the development of oral and intravenous formulations of 3-chloro-N-(2-phenylethyl)benzamide. It is imperative that researchers conduct preliminary solubility and stability studies to optimize the formulation for their specific experimental needs, thereby ensuring the generation of high-quality, reproducible data in their preclinical studies.

References

  • Benchchem. (n.d.). Application Notes and Protocols for In Vivo Animal Studies of Benzamide, N-benzoyl-N-(phenylmethyl)- and Related Analogs.
  • Benchchem. (n.d.). Synthesis of Novel Benzamide Derivatives: Application Notes and Protocols for Researchers.
  • Charaya, M., et al. (2018). Synthesis and evaluation of thiazole-2-yl benzamide derivatives as glucokinase activators. Bioorganic & Medicinal Chemistry Letters, 28(1), 57-61.
  • Fiorino, F., et al. (2012). Synthesis of benzamide derivatives and their evaluation as antiprion agents. Bioorganic & Medicinal Chemistry, 20(16), 5001-5011.
  • Grewal, A. S., et al. (2019). Discovery of 3,5-Disubstituted Benzamide Analogues as Potent Glucokinase Activators for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 62(17), 8144-8164.
  • Gopinathan, S., et al. (2013).
  • Park, H., et al. (2014). Discovery of pyrazole benzamide derivatives as potent glucokinase activators for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 57(15), 6549-6562.
  • PubChemLite. (n.d.). 3-chloro-n-(2-phenylethyl)benzamide (C15H14ClNO).
  • UNC School of Medicine. (n.d.). Injections and Dosing - Preclinical Research Unit.
  • WuXi AppTec. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Symmetric. (2024, September 18). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs.
  • NTNU. (n.d.). Guidelines for the administration of substances to rodents.
  • Research & Innovation Office. (n.d.). IACUC Routes of Administration Guidelines.
  • Research A-Z. (n.d.). Guidelines on Administration of Substances to Laboratory Animals.
  • Creative Bioarray. (n.d.). In Vivo Toxicity Study.
  • Pifferi, G., & Restani, P. (2003). The safety of pharmaceutical excipients. Il Farmaco, 58(8), 541-550.
  • Spasov, A. A., et al. (2002). [Pharmacokinetics of benzimidazole derivatives]. Voprosy meditsinskoi khimii, 48(3), 233-258.
  • Catalent. (2018, March 15). Assessing Formulation Stability in Early Development Phases [Video]. YouTube.
  • Benchchem. (n.d.). Technical Support Center: Optimizing In Vivo Dosing of Novel Benzamide Derivatives.
  • Pharmaceutical Technology. (n.d.). Preclinical Dose-Formulation Stability.
  • Nguyen, B. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
  • U.S. Food and Drug Administration. (2005).
  • International Journal of Pharmaceutics. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International Journal of Pharmaceutics, 511(1), 630-637.
  • Journal of Rehman Medical Institute. (2023). Experimental Study Acute toxic effects of benzamide derivative on renal histomorphology of BALB-C mice. Journal of Rehman Medical Institute, 9(3).
  • ResearchGate. (n.d.). Assessing the toxicity of the benzamide fungicide zoxamide in zebrafish (Danio rerio): Towards an adverse outcome pathway for beta-tubulin inhibitors.

Sources

Troubleshooting & Optimization

improving yield of 3-chlorobenzoyl chloride amidation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist Ticket: Optimization of Amide Bond Formation using 3-Chlorobenzoyl Chloride

Introduction: The "Help Desk" Approach

Welcome to the technical support center. You are likely here because your yield is hovering around 40-60%, your product is contaminated with 3-chlorobenzoic acid, or your reaction mixture has turned into an intractable emulsion.

Amidation using 3-chlorobenzoyl chloride is chemically distinct from standard benzoyl chloride reactions. The electron-withdrawing chlorine atom at the meta position exerts a negative inductive effect (-I), increasing the electrophilicity of the carbonyl carbon. While this makes the reagent more reactive toward your amine, it also makes it significantly more susceptible to hydrolysis by atmospheric moisture.

This guide moves beyond generic protocols to address the specific physicochemical behavior of this reagent.

Module 1: Reagent Integrity (The #1 Failure Point)

Before mixing a single solvent, you must validate your electrophile. 3-Chlorobenzoyl chloride has a melting point of ~18–20°C. It often exists as a supercooled liquid or a low-melting solid.

Diagnostic Check:

  • Visual Inspection: The reagent should be a clear to slightly yellow liquid or a fused solid.

  • The "White Crust" Warning: If you see significant white crystalline solids suspended in the liquid or coating the bottle cap, this is 3-chlorobenzoic acid (hydrolysis product).

    • Impact: Using hydrolyzed reagent throws off your stoichiometry. You think you are adding 1.1 equivalents, but you might only be adding 0.8 equivalents of active acid chloride.

  • Corrective Action: If the reagent is heavily hydrolyzed, distill it under vacuum (bp ~102°C at 1 mmHg) or purchase a fresh bottle. Do not attempt to "compensate" by adding more dirty reagent.

Module 2: Method Selection Strategy

Do not default to Dichloromethane (DCM) and Triethylamine (TEA) automatically. Choose your protocol based on the solubility and value of your amine.[1]

Decision Logic: Schotten-Baumann vs. Anhydrous

AmidationLogic Start Select Amidation Protocol AmineType Is your Amine water soluble or inexpensive? Start->AmineType SB_Path Yes (e.g., amino acids, simple alkyl amines) AmineType->SB_Path Anhydrous_Path No (e.g., complex drug intermediates, hydrophobic) AmineType->Anhydrous_Path Method_SB METHOD A: Schotten-Baumann (Biphasic: Water/DCM or Water/Ether) SB_Path->Method_SB Method_Anh METHOD B: Anhydrous (DCM, THF, or Toluene) Anhydrous_Path->Method_Anh SB_Pros Pros: Simple workup, inorganic base, scavenges acid immediately. Method_SB->SB_Pros Anh_Pros Pros: Higher yield for sensitive substrates, prevents hydrolysis of acid chloride. Method_Anh->Anh_Pros

Figure 1: Decision matrix for selecting the optimal solvent system based on amine properties.

Module 3: Optimized Protocols

Method A: Modified Schotten-Baumann (Biphasic)

Best for: Robust amines, scale-up, and avoiding organic base salts.

  • Dissolve Amine: Dissolve 1.0 equiv of amine in DCM (or Diethyl Ether).

  • Prepare Base: Dissolve 2.5 equiv of NaOH or K2CO3 in Water (Volume ratio Organic:Aqueous should be 1:1).

  • Combine: Mix the two phases rapidly.

  • Addition: Cool to 0°C. Add 1.2 equiv of 3-chlorobenzoyl chloride dropwise.

    • Why? The biphasic system protects the acid chloride. The reaction occurs at the interface. The inorganic base stays in the water, scavenging the HCl immediately.

  • Monitor: Vigorously stir for 1–4 hours.

Method B: Anhydrous Organic (The Standard)

Best for: Valuable amines, moisture-sensitive substrates.

  • Setup: Flame-dry glassware. Nitrogen atmosphere is recommended but not strictly required if solvents are dry.

  • Solvent: Anhydrous DCM (preferred) or THF.

  • Base: 1.5–2.0 equiv Triethylamine (TEA) or DIPEA (Hünig's base) .

    • Note: If your amine is an HCl salt, add an extra 1.0 equiv of base to free the amine.

  • Addition: Cool amine/base solution to 0°C. Add 1.1–1.2 equiv 3-chlorobenzoyl chloride diluted in a small amount of solvent dropwise.

    • Technical Insight: The 3-Cl substituent activates the ring. This reaction is exothermic.[2] Adding it too fast at RT can lead to bis-acylation (if primary amine) or impurity formation.

  • Catalyst (Optional): If the amine is sterically hindered (e.g., secondary aniline), add 5-10 mol% DMAP .

Module 4: The "Golden" Workup (Purification)

The most common user complaint is "My product is impure." The impurity is almost always 3-chlorobenzoic acid . Because this byproduct is acidic, we can exploit pH manipulation to remove it completely without chromatography.

Workup Logic Flow

WorkupFlow Crude Crude Reaction Mixture (Organic Phase) Wash1 Wash 1: Dilute HCl (1M) (Removes unreacted Amine & Pyridine/TEA) Crude->Wash1 Wash2 Wash 2: Sat. NaHCO3 or 1M NaOH (CRITICAL STEP) Wash1->Wash2 Organic Layer Trash1 Aqueous Waste: Ammonium Salts Wash1->Trash1 Aq Layer Wash3 Wash 3: Brine (Drying step) Wash2->Wash3 Organic Layer Trash2 Aqueous Waste: 3-Chlorobenzoate (Deprotonated acid) Wash2->Trash2 Aq Layer Final Pure Amide (Concentrate Organic Layer) Wash3->Final

Figure 2: Sequential wash protocol to isolate pure amide.

Detailed Workup Steps:
  • Quench: Add water to the reaction mixture to hydrolyze excess acid chloride. Stir for 15 mins.

  • Dilution: Dilute with EtOAc or DCM.

  • Acid Wash: Wash with 1M HCl (2x).

    • Purpose: Protonates unreacted amine and removes the organic base (TEA/DIPEA) as water-soluble salts.

  • Base Wash: Wash with Saturated NaHCO₃ (2x) or 1M NaOH (if your product is stable to base).

    • Purpose: Deprotonates the 3-chlorobenzoic acid byproduct, turning it into the water-soluble sodium 3-chlorobenzoate. Do not skip this.

  • Dry: Wash with Brine, dry over Na₂SO₄, and concentrate.

Module 5: Troubleshooting & FAQs

Q1: My yield is low (<50%), but the TLC shows the starting amine is gone. Where is my mass?

Diagnosis: You likely formed water-soluble byproducts or lost product during the acid wash.

  • Fix: If your amide is basic (e.g., contains a pyridine ring or tertiary amine), the 1M HCl wash (Step 3 above) might have protonated your product and pulled it into the aqueous waste.

  • Check: Neutralize your aqueous acid waste and extract with DCM. If you recover solid, your product was there.

Q2: I see a persistent white solid that won't dissolve in DCM.

Diagnosis: This is likely 3-chlorobenzoic anhydride or a symmetric urea if moisture was present.

  • Mechanism: If water is present with TEA/DIPEA, the acid chloride hydrolyzes to the acid, which then reacts with another molecule of acid chloride to form the anhydride.

  • Fix: Recrystallization from Ethanol usually removes the anhydride. To prevent this, ensure solvents are dry.

Q3: The reaction turns into a thick emulsion during workup.

Diagnosis: Common with benzamides. The densities of the organic/aqueous layers are too similar, or the amide is acting as a surfactant.

  • Fix:

    • Add solid NaCl to saturate the aqueous layer (increases density difference).

    • Filter the entire mixture through a pad of Celite (removes fine particulates stabilizing the emulsion).

    • Switch extraction solvent from DCM to EtOAc (better density differential).

Q4: Why 3-chlorobenzoyl chloride specifically? Can I just use benzoyl chloride?

Technical Distinction: No. The 3-chloro group makes the amide N-H more acidic and the carbonyl more susceptible to nucleophilic attack compared to unsubstituted benzamide. This affects downstream pharmacology (e.g., metabolic stability, hydrogen bonding capability).

Summary of Key Data

ParameterSpecification / Recommendation
Reagent State Liquid/Low melting solid (mp ~20°C). Clear = Good. White solid = Bad.
Stoichiometry 1.0 equiv Amine : 1.1–1.2 equiv Acid Chloride : 1.5–2.0 equiv Base.
Temperature Start at 0°C, warm to RT. (Prevents bis-acylation).
Key Impurity 3-chlorobenzoic acid (Remove via alkaline wash).
Solvent DCM (Standard), THF (if solubility issues), Toluene (Green alternative).

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4][5] Tetrahedron, 61(46), 10827-10852.

  • Organic Syntheses. (1928). Benzoyl Chloride (General handling and properties). Org.[3][6][7] Synth. 8, 30. (Note: General protocol adapted for chlorobenzoyl derivatives).

  • Sigma-Aldrich. (n.d.). 3-Chlorobenzoyl chloride Product Specification and Safety Data Sheet.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

Technical Support Center: Solubilization & Formulation of 3-chloro-N-(2-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

The Issue: Users frequently report precipitation ("crashing out") of 3-chloro-N-(2-phenylethyl)benzamide upon dilution into aqueous buffers or cell culture media.[1] This is a characteristic behavior of neutral, lipophilic amides.

Compound Identity:

  • Chemical Name: 3-chloro-N-(2-phenylethyl)benzamide[1][2]

  • CAS Number: 68342-69-8[1][3]

  • Molecular Weight: 259.73 g/mol [1][3]

  • Physicochemical Class: Lipophilic Neutral Amide

The "Why" (Root Cause Analysis): This compound exhibits poor aqueous solubility due to two converging factors:

  • High Lipophilicity: With a predicted LogP of ~3.8 , the molecule prefers non-polar environments. The 3-chloro substitution and the phenethyl side chain significantly increase hydrophobicity compared to the parent benzamide.[1]

  • Lack of Ionizable Groups: The amide bond is neutral at physiological pH (7.4). Unlike amines or carboxylic acids, it cannot be solubilized by simple pH adjustment (acidification or alkalization).

Troubleshooting Guide (Q&A)

Category 1: Stock Solution Preparation

Q: I tried dissolving the powder directly in PBS, but it floats. What is the correct solvent for stock solutions? A: Do not attempt to dissolve the solid powder directly in aqueous buffers.

  • Recommended Solvent: 100% Dimethyl Sulfoxide (DMSO).[1]

  • Alternative: Absolute Ethanol (EtOH), though solubility may be lower than in DMSO.

  • Target Concentration: Prepare a stock at 10 mM to 50 mM .

  • Protocol: Weigh the powder, add DMSO, and vortex vigorously. If undissolved particles remain, sonicate in a water bath at 37°C for 5-10 minutes.

Q: My stock solution in DMSO froze in the fridge. Is the compound stable? A: Yes. DMSO freezes at 19°C.[1]

  • Action: Thaw completely at room temperature or 37°C.

  • Critical Check: Inspect for crystals after thawing.[1] The compound may crystallize out of the cold DMSO. Vortex until optically clear before use.[1]

Category 2: Dilution & "Crashing Out"

Q: When I dilute my 10 mM DMSO stock into cell culture media (1:1000), the solution turns cloudy. Why? A: You are observing kinetic precipitation .[1]

  • Mechanism: The rapid change in solvent polarity (from 100% DMSO to 99.9% water) creates a supersaturated state. The hydrophobic molecules aggregate instantly to minimize water contact.[1]

  • Solution:

    • Reduce Stock Concentration: Dilute your stock to 1 mM in DMSO before adding to media.

    • Stepwise Dilution: Do not add the stock directly to the bulk media. Place the media in a tube, vortex rapidly, and inject the DMSO stock into the vortex to ensure rapid dispersion.

    • Add a Surfactant: Pre-supplement your media with 0.1% - 0.5% BSA (Bovine Serum Albumin) .[1] Albumin acts as a carrier protein, binding the lipophilic molecule and keeping it in solution.

Category 3: In Vivo Formulation (Animal Studies)

Q: Can I inject the DMSO stock directly into mice? A: No. Pure DMSO is toxic and causes hemolysis.[1] Q: What vehicle do you recommend for IP or PO administration? A: Since pH adjustment is ineffective, use a co-solvent/surfactant system.

  • Standard Vehicle: 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline.[1]

  • Preparation Order (Critical):

    • Dissolve compound in DMSO (5% of total vol).[1]

    • Add PEG400 (40% of total vol) and vortex.[1]

    • Add Tween 80 (5% of total vol) and vortex.[1]

    • Slowly add warm Saline (50% of total vol) while vortexing.

  • Note: If precipitation occurs at step 4, reduce the dose or increase the PEG400 ratio.

Experimental Protocols

Protocol A: Kinetic Solubility Screen (The "DMSO Spike")

Use this to determine the maximum concentration your media can hold before precipitation occurs.

  • Preparation: Prepare a 10 mM stock solution in DMSO.

  • Aliquot: Place 198 µL of your specific assay buffer (e.g., PBS, DMEM) into a 96-well clear plate.

  • Spike: Add 2 µL of the DMSO stock to the first well (Final: 100 µM, 1% DMSO).

  • Serial Dilution: Perform 1:2 serial dilutions across the plate.

  • Incubation: Shake for 2 hours at Room Temperature.

  • Readout: Measure Absorbance at 600 nm (turbidity).

    • Interpretation: An increase in OD600 indicates precipitation.[1] The highest concentration with baseline OD600 is your Kinetic Solubility Limit .[1]

Protocol B: Thermodynamic Solubility (Shake-Flask)

Use this for precise equilibrium data.[1]

  • Excess Solid: Add ~2 mg of solid powder to a glass vial.

  • Solvent Addition: Add 1 mL of buffer (e.g., PBS pH 7.4).

  • Equilibration: Cap and shake/rotate for 24-48 hours at 25°C.

  • Filtration: Filter the suspension through a 0.45 µm PVDF syringe filter (saturated with the solution first to prevent adsorption).

  • Quantification: Analyze the filtrate via HPLC-UV (detecting at ~254 nm).

Visualizations

Figure 1: Solubilization Decision Tree

A logical flow for selecting the correct vehicle based on application.

SolubilityTree Start Start: 3-chloro-N-(2-phenylethyl)benzamide CheckApp Select Application Start->CheckApp InVitro In Vitro (Cell Culture/Enzymatic) CheckApp->InVitro InVivo In Vivo (Animal Dosing) CheckApp->InVivo StockPrep Prepare Stock: 10-50mM in 100% DMSO InVitro->StockPrep VehicleSelect Vehicle Selection Strategy InVivo->VehicleSelect PrecipCheck Dilute into Media (Precipitation Check) StockPrep->PrecipCheck Clear Solution Clear? Proceed with Assay PrecipCheck->Clear No Precip Cloudy Solution Cloudy? (Crash-out) PrecipCheck->Cloudy Precip FixCloudy Troubleshoot: 1. Reduce Final Conc. 2. Add 0.1% BSA 3. Increase Dilution Steps Cloudy->FixCloudy Formulation Standard Mix: 5% DMSO 40% PEG400 5% Tween 80 50% Saline VehicleSelect->Formulation

Caption: Decision tree for selecting solubilization strategies based on experimental context (In Vitro vs. In Vivo).

Figure 2: The "Crash-Out" Mechanism & Prevention

Understanding why precipitation happens during dilution.[1]

CrashOut DMSO_Sol DMSO Stock (Solvated Molecules) Mixing Rapid Mixing with Water DMSO_Sol->Mixing Supersat Supersaturation (Unstable State) Mixing->Supersat Nucleation Nucleation (Aggregates Form) Supersat->Nucleation Standard Buffer Carrier Add Carrier Protein (e.g., BSA/Serum) Supersat->Carrier With Additives Precip Precipitation (Bioavailability Loss) Nucleation->Precip Stable Stable Colloidal Suspension Carrier->Stable

Caption: Mechanism of kinetic precipitation upon aqueous dilution and stabilization via carrier proteins.[1]

Summary Data Table

PropertyValue / DescriptionImplication for Solubility
LogP (Predicted) ~3.8Highly Lipophilic; requires organic co-solvents.[1]
pKa Neutral (Amide)pH adjustment (acid/base) is ineffective .[1]
Solubility (Water) < 0.1 mg/mL (Predicted)"Brick dust" behavior in pure buffers.
Solubility (DMSO) > 20 mg/mLExcellent stock solvent.[1]
Rec. Vehicle PEG400 / Tween 80Required for high-dose animal studies.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 835434, 3-chloro-N-(2-phenylethyl)benzamide.[1] Retrieved February 13, 2026 from [Link]

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods.[1] (Foundational text on LogP and solubility).

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Source for Kinetic Solubility Protocols).

Sources

Technical Support Center: Purifying Benzamide from Phenethylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing the common challenge of removing unreacted phenethylamine from a benzamide product. As Senior Application Scientists, we ground our recommendations in fundamental chemical principles to ensure robust and reproducible results.

Troubleshooting & FAQs

Q1: What is the most effective and straightforward method to remove unreacted phenethylamine from my benzamide product?

A1: The most effective method is an acid-base extraction . This technique leverages the significant difference in the acid-base properties between your starting material and your product. Phenethylamine is a basic amine, while your benzamide product is neutral.[1][2] By washing your crude product (dissolved in an organic solvent) with an aqueous acid solution, the basic phenethylamine reacts to form a water-soluble ammonium salt.[3][4] This salt then partitions into the aqueous layer, leaving the neutral benzamide in the organic layer, effectively separating the two.[5]

Q2: I performed an acid wash, but I suspect phenethylamine is still contaminating my product. What went wrong?

A2: This is a common issue that typically points to one of three things:

  • Insufficient Acid: You may not have used enough acid to react with all of the unreacted phenethylamine. It is crucial to use a molar excess of acid. A common choice is a 5-10% hydrochloric acid solution.[5]

  • Incorrect pH: The pH of the aqueous layer must be sufficiently acidic to ensure the complete protonation of phenethylamine into its salt form. You can test the pH of the aqueous layer after extraction to confirm it is acidic.

  • Inefficient Mixing: The transfer of the phenethylamine salt from the organic to the aqueous layer is a mass transfer process that requires sufficient mixing. Ensure you are shaking the separatory funnel vigorously for an adequate amount of time, remembering to vent frequently to release any pressure buildup.[5] If three layers form, this may be due to insufficient mixing; gentle stirring can often resolve this.[5]

Q3: Are there viable alternatives to acid-base extraction for this specific separation?

A3: Yes, while acid-base extraction is often the most efficient method, other chromatographic techniques can be employed, especially if other impurities are present.

  • Flash Column Chromatography: This is a powerful purification technique. Due to its basic nature, phenethylamine interacts strongly with the acidic silanols on the surface of standard silica gel, which can lead to poor separation and peak tailing.[6][7] To overcome this, you can either add a competing base like triethylamine (e.g., 1%) to your mobile phase or use a different stationary phase, such as basic alumina or an amine-functionalized silica column, which will not have the strong acidic interaction.[6][8][9]

  • Recrystallization: This method can be used as a final polishing step after an initial purification like extraction. Recrystallization is effective if the desired compound (benzamide) and the impurity (phenethylamine salt, post-extraction) have significantly different solubilities in a chosen solvent system.[10][11] For instance, benzamide can be recrystallized from hot water or an ethanol/water mixture.[12][13]

Q4: My final benzamide yield is much lower than expected after the purification process. Could the extraction have caused product loss?

A4: Significant product loss during extraction is possible but can be mitigated. The primary cause would be the hydrolysis of the amide bond.

  • Amide Hydrolysis: Amides can be hydrolyzed back to a carboxylic acid and an amine under harsh acidic or basic conditions, especially with heating.[14] Using a strong acid for the wash (e.g., concentrated HCl) or performing the extraction at elevated temperatures increases this risk. It is recommended to use a dilute acid (e.g., 1M HCl) and perform the extraction at room temperature.[15]

  • Emulsion Formation: An emulsion, a stable suspension of the organic and aqueous layers, can form during vigorous shaking, trapping your product and making separation difficult. If an emulsion forms, waiting, gently swirling, or adding brine (saturated NaCl solution) can help break it.

Comparative Data of Compounds

To understand the principles behind the separation, a comparison of the physical and chemical properties of the starting material and the product is essential.

PropertyPhenethylamineBenzamideRationale for Separation
Chemical Class Primary Amine (Basic)Amide (Neutral)The basicity of the amine allows it to be protonated and extracted into an aqueous acid phase, while the neutral amide remains in the organic phase.[1][3][5]
pKa (of conjugate acid) ~9.8~ -1 to -2The high pKa of the phenethylammonium ion indicates phenethylamine is a relatively strong base, readily protonated by dilute acid. Benzamide is non-basic.[1]
Solubility Soluble in organic solvents.Soluble in organic solvents like ethanol and dichloromethane; limited solubility in water.[12][16]Both are soluble in common organic solvents used for the reaction, but their salts have vastly different solubilities.
Phenethylammonium Chloride Solubility Soluble in water.N/AThe salt formed during the acid wash is highly polar and preferentially dissolves in the aqueous layer.

Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol details the standard procedure for separating unreacted basic phenethylamine from the neutral benzamide product.

Workflow Diagram

G cluster_start Initial State cluster_extraction Extraction Step cluster_organic Organic Pathway cluster_aqueous Aqueous Pathway (Impurity Removal) start Crude Product (Benzamide + Phenethylamine) in Organic Solvent (e.g., DCM) sep_funnel Add 1M HCl (aq) Shake & Separate Layers start->sep_funnel org_layer Organic Layer: Benzamide (Product) + Organic Solvent sep_funnel->org_layer  Organic aq_layer Aqueous Layer: Phenethylammonium Chloride (Protonated Impurity) sep_funnel->aq_layer Aqueous   wash Wash with Brine org_layer->wash dry Dry (e.g., Na₂SO₄) wash->dry evap Evaporate Solvent dry->evap product Pure Benzamide Product evap->product neutralize Optional: Neutralize with NaOH to recover starting material aq_layer->neutralize waste Aqueous Waste or Recovered Phenethylamine neutralize->waste

Caption: Acid-Base Extraction Workflow for Benzamide Purification.

Step-by-Step Methodology
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate. The volume should be sufficient to fully dissolve the solid.

  • Transfer: Transfer the organic solution to a separatory funnel of an appropriate size.

  • First Acid Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, inverting the funnel and venting frequently to release pressure.

  • Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The denser layer (often DCM) will be at the bottom.

  • Drain Layers: Drain the lower layer. Then, pour out the upper layer from the top of the funnel to avoid re-mixing. Keep both layers until you are certain where your product is. The aqueous layer contains the phenethylamine impurity as its hydrochloride salt.[3][5]

  • Second Acid Wash: Return the organic layer to the separatory funnel and repeat the acid wash (steps 3-5) to ensure complete removal of the amine.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl). This helps to remove excess water from the organic layer and aids in breaking any minor emulsions.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter away the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the purified benzamide product.

Protocol 2: Purification via Column Chromatography

This protocol is an alternative for separating phenethylamine from benzamide, particularly useful if other non-basic impurities are present.

Step-by-Step Methodology
  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC).[8] A common starting point is a mixture of hexane and ethyl acetate. Add a drop of triethylamine to the developing solvent to prevent the phenethylamine from streaking on the silica plate. The goal is to find a solvent system where the benzamide has an Rf value of approximately 0.3-0.4 and is well-separated from the phenethylamine spot (which should be near the baseline without triethylamine).

  • Column Packing: Prepare a chromatography column with silica gel, using the chosen solvent system as the eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.

  • Elution: Begin eluting the column with the solvent system determined by TLC. The less polar benzamide will elute from the column first. The more polar and basic phenethylamine will be retained more strongly by the silica gel.[7]

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis and Isolation: Analyze the collected fractions by TLC to identify those containing the pure benzamide. Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.

References
  • Acid–base extraction. In Wikipedia. Retrieved from [Link]

  • Amide or Amino HPLC Columns What are the Differences - Tech Information. Cognex. Retrieved from [Link]

  • Column chromatography. Columbia University. Retrieved from [Link]

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]

  • Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. CDN. Retrieved from [Link]

  • Design an acid–base extraction scheme to separate a mixture of the basic amine N,N-dimethylaniline and naphthalene. Pearson. Retrieved from [Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. Retrieved from [Link]

  • Recrystallization 2. University of Colorado Boulder. Retrieved from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. Retrieved from [Link]

  • Is there an easy way to purify organic amines?. Biotage. Retrieved from [Link]

  • Extraction for Separations and Purifications | MCAT Organic Chemistry Prep. YouTube. Retrieved from [Link]

  • A method for preparing N- (2 - phenylethyl) benzamide. Google Patents.
  • Part 6: Preparation of Organic Compounds. ResearchGate. Retrieved from [Link]

  • Recrystallization and Melting Point Analysis. YouTube. Retrieved from [Link]

  • Solvent Binding to Benzamide Crystals: Morphology, Induced Twinning and Direct Observation by Surface X-ray Diffraction. Journal of the American Chemical Society. Retrieved from [Link]

  • Process for producing substituted phenethylamine derivatives. Google Patents.
  • Benzamide Synthesis and Recrystallization. Scribd. Retrieved from [Link]

  • Benzamide Preparation from Benzoic Acid. YouTube. Retrieved from [Link]

  • REARRANGEMENT IN THE REACTION BETWEEN 2-PHENYLETHYLAMINE-1-C14 AND NITROUS ACID. Canadian Science Publishing. Retrieved from [Link]

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. PMC. Retrieved from [Link]

Sources

preventing hydrolysis of 3-chlorobenzoyl chloride during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis with 3-Chlorobenzoyl Chloride

Welcome to the technical support guide for handling 3-chlorobenzoyl chloride in synthetic applications. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the use of this highly reactive acylating agent. The primary focus of this guide is the prevention of premature hydrolysis, a frequent cause of decreased yields and product impurities.

Troubleshooting Guide: Hydrolysis-Related Issues

This section addresses specific problems that may arise during your synthesis, with a focus on diagnosing and resolving issues related to the hydrolysis of 3-chlorobenzoyl chloride.

Question 1: I am experiencing very low or no yield of my desired amide/ester product. What are the likely causes related to the 3-chlorobenzoyl chloride?

Answer:

Low or no product yield when using 3-chlorobenzoyl chloride is frequently a direct consequence of its premature hydrolysis into the unreactive 3-chlorobenzoic acid. 3-Chlorobenzoyl chloride is highly susceptible to nucleophilic attack by water[1]. Once hydrolyzed, the resulting carboxylic acid will not participate in the desired acylation reaction under standard conditions.

Immediate Diagnostic Checks:

  • Verify Reagent Quality: If possible, check the purity of your 3-chlorobenzoyl chloride. An IR spectrum should show a strong carbonyl (C=O) stretch around 1770-1800 cm⁻¹. The presence of a broad O-H stretch around 2500-3300 cm⁻¹ suggests significant contamination with 3-chlorobenzoic acid.

  • Check for Precipitate: 3-chlorobenzoic acid is a solid at room temperature. If your liquid 3-chlorobenzoyl chloride appears cloudy or contains a white precipitate, it has likely undergone significant hydrolysis.

Root Causes and Corrective Actions:

  • Atmospheric Moisture: Acyl chlorides can react vigorously with ambient humidity[2][3].

    • Solution: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon). This involves using oven-dried glassware assembled while hot and purged with the inert gas. Use septa and syringes for reagent transfers to prevent exposure to air.[3]

  • Contaminated Solvents or Reagents: The presence of water in your reaction solvent or other reagents is a primary cause of hydrolysis[4].

    • Solution: Use anhydrous solvents. For highly sensitive reactions, it is best to use freshly distilled solvents or solvents from a solvent purification system. Commercial anhydrous solvents should be used promptly after opening. Ensure your amine or alcohol substrate is also dry. If necessary, co-evaporate with a dry, inert solvent like toluene to remove azeotropically any residual water.

Below is a workflow for setting up an anhydrous reaction, a critical step in preventing the hydrolysis of 3-chlorobenzoyl chloride.

AnhydrousReactionSetup A Oven-Dry Glassware (>120°C, >4 hrs) B Assemble Glassware Hot Under Inert Gas Flow A->B Immediate Assembly C Equip with Septa & Inert Gas Inlet/Outlet B->C D Introduce Anhydrous Solvent via Syringe C->D Purge System E Add Amine/Alcohol Substrate (Dry) D->E F Cool to Reaction Temp (e.g., 0°C) E->F G Slowly Add 3-Chlorobenzoyl Chloride via Syringe F->G Controlled Addition H Maintain Inert Atmosphere Throughout Reaction G->H

Caption: Workflow for Anhydrous Reaction Setup.

Question 2: My final product is contaminated with a significant amount of 3-chlorobenzoic acid. How can I prevent its formation and remove it?

Answer:

The presence of 3-chlorobenzoic acid as a byproduct is a clear indication that hydrolysis of the starting material has occurred either before or during the reaction.

Prevention Strategies:

  • Strict Anhydrous Conditions: As detailed above, the rigorous exclusion of water is paramount. Ensure all solvents and reagents are anhydrous and the reaction is performed under an inert atmosphere[3].

  • Reaction Temperature: While many acylations are performed at 0°C to control reactivity, prolonged reaction times at room temperature in the presence of trace moisture can lead to hydrolysis. Optimize your reaction time and temperature.

  • Order of Addition: In many cases, adding the 3-chlorobenzoyl chloride slowly to a solution of the amine/alcohol and a base can be beneficial. The desired nucleophile is typically more reactive than trace amounts of water, allowing it to be consumed preferentially[5].

Purification Strategy to Remove 3-Chlorobenzoic Acid:

If hydrolysis has already occurred, an acid-base extraction is an effective method for removing the 3-chlorobenzoic acid byproduct from your neutral amide or ester product.

Step-by-Step Protocol for Purification:

  • Dissolution: Dissolve the crude product mixture in an organic solvent that is immiscible with water (e.g., dichloromethane, ethyl acetate).

  • Aqueous Base Wash: Transfer the organic solution to a separatory funnel and wash with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The 3-chlorobenzoic acid will be deprotonated to form the water-soluble sodium 3-chlorobenzoate, which will partition into the aqueous layer.

    • Causality: The basic wash selectively reacts with the acidic byproduct, converting it into a salt, thereby making it soluble in the aqueous phase while the neutral desired product remains in the organic phase.

  • Separation: Separate the organic layer from the aqueous layer. It is good practice to perform the basic wash two to three times to ensure complete removal of the acidic impurity.

  • Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to isolate the purified product.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle 3-chlorobenzoyl chloride to minimize hydrolysis?

A1: Proper storage is critical. 3-Chlorobenzoyl chloride should be stored in a cool, dry place away from moisture[1][3]. The container must be tightly sealed, preferably with a cap that has a chemically resistant liner. For long-term storage, keeping the container inside a desiccator or a glovebox with a dry atmosphere is recommended. Always handle the reagent under an inert atmosphere, and if you need to dispense it, do so in a fume hood and reseal the container promptly and securely[3][6].

Q2: What are the best solvents to use for reactions involving 3-chlorobenzoyl chloride?

A2: Aprotic, non-nucleophilic, and anhydrous solvents are the best choice. Common examples include dichloromethane (DCM), tetrahydrofuran (THF), diethyl ether, and toluene[5][7]. It is crucial to use a high grade of anhydrous solvent. The table below provides a general guide to the water content in different grades of common solvents.

SolventStandard Grade (ppm H₂O)Anhydrous Grade (ppm H₂O)
Dichloromethane~150-200< 50
Tetrahydrofuran~250< 50
Toluene~150< 30
Acetonitrile~300< 30

Note: Water content can vary by manufacturer and handling. Always refer to the supplier's certificate of analysis.

Q3: Can I use a tertiary amine base like triethylamine or pyridine to scavenge HCl without promoting hydrolysis?

A3: Yes, this is a very common and effective strategy. In reactions of 3-chlorobenzoyl chloride with amines or alcohols, one equivalent of HCl is produced. This HCl can protonate the starting amine, rendering it non-nucleophilic. A non-nucleophilic base like triethylamine (Et₃N) or pyridine is added to neutralize the generated HCl[5][8]. While these bases do not directly prevent hydrolysis, they ensure the primary reaction proceeds efficiently. However, it's important to note that some tertiary amines can have a catalytic effect on the hydrolysis of benzoyl chlorides, so using dry bases is also important[9].

Q4: I am performing a Schotten-Baumann reaction with an aqueous base. How do I prevent hydrolysis of the 3-chlorobenzoyl chloride in this case?

A4: The Schotten-Baumann reaction is a classic method that, somewhat counterintuitively, uses an aqueous base (like NaOH) in a biphasic system (e.g., dichloromethane and water)[7][10][11]. The success of this reaction in the presence of water relies on the relative reaction rates.

  • Phase Separation: The 3-chlorobenzoyl chloride and the organic substrate are in the organic phase, while the base is in the aqueous phase[7].

  • Kinetics: The acylation of the amine or alcohol is typically much faster than the hydrolysis of the acyl chloride.

  • Procedure: To favor the desired reaction, the 3-chlorobenzoyl chloride is added slowly to the vigorously stirred biphasic mixture. This ensures that it preferentially reacts with the more nucleophilic amine or alcohol at the interface of the two layers before it has a chance to hydrolyze[11]. The base in the aqueous phase serves to neutralize the HCl byproduct, driving the reaction to completion[11].

Q5: Is there a simple way to check my 3-chlorobenzoyl chloride for hydrolysis before starting my reaction?

A5: A simple qualitative test is to carefully add a small drop of the 3-chlorobenzoyl chloride to a test tube containing cold, dry ethanol. A vigorous reaction with the evolution of HCl gas (which can be detected by holding a piece of moist pH paper near the mouth of the test tube) indicates the presence of the reactive acyl chloride. If the reagent is largely hydrolyzed to 3-chlorobenzoic acid, this reaction will be much less pronounced or absent. For a more definitive analysis, obtaining an ¹H NMR or IR spectrum is recommended.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Grokipedia. (n.d.). Schotten–Baumann reaction.
  • Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction.
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
  • Guidechem. (n.d.). 3-Chlorobenzoyl chloride 618-46-2 wiki.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride.
  • Batiha, M. A., Chizhova, E. A., & Batiha, M. M. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry, 25(7), 4087-4090.
  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride.
  • Sciencemadness Discussion Board. (2020, October 26). Acyl chlorides stability.
  • Google Patents. (n.d.). US5981803A - Process for the preparation of chloro-benzoyl chlorides.
  • Chemos GmbH&Co.KG. (2019, January 15). Safety Data Sheet: Acetyl chloride.
  • Sigma-Aldrich. (2025, September 13). Safety Data Sheet: Acetyl chloride.
  • Benchchem. (n.d.). Synthesis routes of 3-Chlorobenzoyl chloride.
  • Organic Syntheses. (n.d.). Benzoyl chloride, 4-pentyl-.
  • ResearchGate. (2025, August 6). Kinetics of the reactions of aromatic amines and acid chlorides in hexamethylphosphoric triamide.
  • Nature. (2024, November 14). Sustainable synthesis of fine chemicals and polymers using industrial chlorine chemistry.
  • Chemistry LibreTexts. (2020, July 1). 23.3: Reactions of amines.
  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions.

Sources

optimizing recrystallization of chlorinated benzamides from ethanol

Author: BenchChem Technical Support Team. Date: February 2026

<_ Technical Support Center: Optimizing Recrystallization of Chlorinated Benzamides from Ethanol

Welcome to the technical support center for the purification of chlorinated benzamides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the recrystallization of this important class of compounds from ethanol-based solvent systems. My aim is to move beyond rote procedures and explain the underlying principles that govern success, empowering you to troubleshoot effectively and enhance the purity and yield of your products.

Core Principles: The Science of Selective Crystallization

Recrystallization is a powerful purification technique that leverages differences in solubility to separate a desired compound from its impurities.[1][2] The fundamental principle is that most solid compounds are more soluble in a hot solvent than in a cold one.[1][3] By dissolving an impure solid in a minimal amount of hot solvent to create a saturated solution, and then allowing it to cool slowly, the desired compound will crystallize out, leaving the impurities behind in the solution (the "mother liquor").[2][4]

For chlorinated benzamides, ethanol is often a suitable solvent due to its polarity, which can effectively dissolve the benzamide at elevated temperatures, and its volatility, which simplifies the final drying process.[5][6] The key to successful recrystallization lies in the temperature-dependent solubility curve of the compound in the chosen solvent. An ideal solvent will dissolve a large amount of the compound at its boiling point but very little at low temperatures (e.g., 0-5 °C), thus maximizing the recovery of the purified product.[4][7]

Troubleshooting Guide: Common Challenges & Solutions

This section addresses the most frequent issues encountered during the recrystallization of chlorinated benzamides from ethanol in a practical question-and-answer format.

Problem 1: My compound "oils out" instead of forming crystals.

Question: I've dissolved my chlorinated benzamide in hot ethanol, but upon cooling, it separates as a viscous liquid or oil, not as solid crystals. Why is this happening and how can I fix it?

Answer:

"Oiling out" is a common and frustrating problem in recrystallization.[8] It occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, or when the concentration of the solute is so high that it separates as a liquid phase rather than an ordered crystal lattice.[8][9] This can be caused by several factors:

  • High Impurity Levels: Significant amounts of impurities can disrupt the crystal lattice formation, a phenomenon related to freezing-point depression.[9][10]

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as a disordered oil before it has time to form organized crystals.[11]

  • Inappropriate Solvent Saturation: The solution may be too concentrated, leading to separation at a temperature where the compound is still molten.[8]

Solutions & Protocols:

  • Reheat and Add More Solvent: The most immediate solution is to reheat the mixture until the oil redissolves completely. Then, add a small amount of additional hot ethanol (typically 10-20% more) to decrease the saturation point.[12] This ensures that crystallization begins at a lower temperature, hopefully below the compound's melting point.

  • Slow Down the Cooling Rate: After redissolving, allow the flask to cool to room temperature very slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to ambient temperature can promote the formation of well-defined crystals.[13] Avoid placing the hot flask directly into an ice bath.[12]

  • Induce Crystallization: If crystals are still reluctant to form, try scratching the inside of the flask just below the surface of the liquid with a glass rod.[1][14] The microscopic scratches provide nucleation sites for crystal growth. Alternatively, if you have a pure sample, "seeding" the solution with a tiny crystal of the chlorinated benzamide can initiate crystallization.[1][14]

  • Consider a Mixed-Solvent System: If using pure ethanol consistently results in oiling out, a mixed-solvent system can be effective. Since chlorinated benzamides are generally less soluble in water than in ethanol, adding water as an "anti-solvent" can induce crystallization.[15][16]

    • Protocol for Ethanol-Water Recrystallization:

      • Dissolve the impure compound in a minimal amount of boiling ethanol.[17]

      • While keeping the solution hot, add hot water dropwise until a persistent cloudiness (incipient precipitation) is observed.[16][17]

      • Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.[17]

      • Allow the solution to cool slowly. The presence of water reduces the overall solubility, often promoting crystallization over oiling out.

Problem 2: My crystal yield is very low.

Question: I've successfully obtained pure crystals, but the amount recovered is significantly less than I expected. What are the common causes of low yield?

Answer:

While some product loss is inherent in recrystallization due to the compound's residual solubility even in cold solvent, several procedural missteps can drastically reduce your yield.[14]

  • Using Too Much Solvent: This is the most frequent cause of low recovery.[13][14] An excessive amount of solvent will keep a larger portion of your compound dissolved in the mother liquor, even after cooling.

  • Premature Crystallization During Hot Filtration: If your crude solid has insoluble impurities that need to be removed via hot gravity filtration, the product can crystallize on the filter paper or in the funnel stem if the solution cools too quickly.[8][18]

  • Incomplete Cooling: Failing to cool the solution sufficiently (e.g., in an ice bath after initial cooling to room temperature) will result in a higher concentration of the product remaining in the solvent.[4]

  • Excessive Washing: Washing the collected crystals with too much solvent, or with a solvent that is not ice-cold, can redissolve a significant portion of your product.[4][14]

Solutions & Protocols:

  • Minimize Solvent Usage: Always aim to dissolve your compound in the minimum amount of boiling solvent required to form a saturated solution.[4][14] Add the hot solvent in small portions to the solid, waiting for it to boil before adding more.[18]

  • Optimize Hot Filtration: To prevent premature crystallization during this step, use a slight excess of hot solvent (around 10-15% more than the minimum) and preheat your filtration apparatus (funnel and receiving flask) with hot solvent.[12][18] After filtration, you can boil off the excess solvent to re-establish a saturated solution before cooling.[18]

  • Ensure Thorough Cooling: Allow the solution to cool slowly to room temperature first to form large, pure crystals, then place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product.[11][17]

  • Wash Crystals Judiciously: Once the crystals are collected on the Büchner funnel, wash them with a minimal amount of ice-cold recrystallization solvent. This will wash away the adhering mother liquor without dissolving a significant amount of the product.[4]

Problem 3: My recrystallized product is still colored.

Question: My starting material was colored, and after recrystallization, the resulting crystals still have a noticeable tint. How can I remove colored impurities?

Answer:

Colored impurities are often large, conjugated organic molecules that can be effectively removed by adsorption onto activated carbon (also known as charcoal).[7][18][19]

Protocol for Decolorization with Activated Carbon:

  • Dissolve the impure chlorinated benzamide in the minimum amount of hot ethanol.

  • Remove the flask from the heat source to prevent bumping or boiling over when the charcoal is added.[20]

  • Add a very small amount of activated carbon (typically 1-2% of the solute's weight; a spatula tip is often sufficient).[18][20] Using too much can adsorb your desired product and reduce the yield.[20]

  • Swirl the hot solution with the charcoal for a few minutes to allow for adsorption of the colored impurities.[7][19]

  • Perform a hot gravity filtration to remove the fine particles of activated carbon.[20]

  • Allow the now colorless (or less colored) filtrate to cool and crystallize as usual.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent if ethanol isn't working? A1: An ideal recrystallization solvent should dissolve the solute well at high temperatures but poorly at low temperatures, be unreactive with the solute, and dissolve impurities readily at all temperatures or not at all.[7][21] Ethanol is a good starting point for benzamides due to its polarity.[5][6] If ethanol is too good a solvent (i.e., your compound is too soluble even when cold), you can try a less polar solvent or use a mixed-solvent system with an anti-solvent like water or hexane (if miscible).[15][16]

Q2: What is the purpose of slow cooling? Why not just put the hot flask in an ice bath? A2: Slow cooling is crucial for the formation of large, pure crystals. It allows the molecules to selectively deposit onto the growing crystal lattice in an ordered fashion, excluding impurity molecules.[3] Rapid cooling ("crash cooling") traps impurities within the rapidly forming crystal lattice, resulting in a less pure product.[12] The best practice is to allow the solution to cool to room temperature undisturbed before moving it to an ice bath to maximize yield.[12]

Q3: No crystals have formed even after cooling in an ice bath. What should I do? A3: This usually indicates that the solution is not supersaturated, likely because too much solvent was used.[8][13][14] The first step is to gently heat the solution to evaporate some of the solvent, thereby increasing the concentration.[12] Once a smaller volume is reached, allow it to cool again. If crystals still do not form, inducing crystallization by scratching the flask or seeding with a pure crystal is the next step.[14]

Q4: How can I confirm that my recrystallized product is purer than the starting material? A4: A simple and effective way to assess purity is by measuring the melting point. A pure crystalline solid will have a sharp, narrow melting point range (typically <1-2 °C). Impurities disrupt the crystal lattice, which typically causes the melting point to be depressed and broaden.[11] Comparing the melting point of your recrystallized product to the literature value and to the crude material will give you a good indication of its purity.

Visualized Workflows

To further clarify the experimental process and troubleshooting logic, the following diagrams have been created.

Recrystallization_Workflow start Start: Impure Chlorinated Benzamide dissolve 1. Dissolve in Minimum Boiling Ethanol start->dissolve hot_filter_q Insoluble Impurities or Color Present? dissolve->hot_filter_q add_charcoal Add Activated Carbon (if colored) hot_filter_q->add_charcoal Yes cool 3. Cool Slowly to Room Temperature hot_filter_q->cool No hot_filter 2. Hot Gravity Filtration add_charcoal->hot_filter hot_filter->cool ice_bath 4. Cool in Ice Bath cool->ice_bath vacuum_filter 5. Collect Crystals via Vacuum Filtration ice_bath->vacuum_filter wash 6. Wash with Minimal Ice-Cold Ethanol vacuum_filter->wash dry 7. Dry Crystals wash->dry end_product End: Pure Crystals dry->end_product

Caption: Standard workflow for the recrystallization of chlorinated benzamides.

Troubleshooting_Tree start Problem Occurs During Cooling problem_node What is the issue? start->problem_node oiling_out Product 'Oils Out' problem_node->oiling_out Liquid Separation no_crystals No Crystals Form problem_node->no_crystals Clear Solution solution_oil 1. Reheat, Add More Solvent 2. Cool Slowly 3. Consider EtOH/Water oiling_out->solution_oil solution_no_xtal 1. Evaporate Excess Solvent 2. Scratch Flask 3. Seed with Pure Crystal no_crystals->solution_no_xtal

Caption: Decision tree for troubleshooting common recrystallization issues.

Quantitative Data Summary

While specific solubility data for every chlorinated benzamide is extensive, the following table summarizes the general solubility behavior of benzamide itself in various solvents, which serves as a useful proxy for understanding the behavior of its chlorinated derivatives. The general trend shows that polar protic solvents like methanol and ethanol are excellent choices.

SolventSolubility Trend (Increasing Temp.)Rationale for Use
Methanol High SolubilityVery effective at dissolving benzamides, good for difficult cases.
Ethanol Good SolubilityExcellent balance of dissolving power and ease of removal.[5][6]
Water Low SolubilityOften used as an anti-solvent in combination with ethanol.[5][6]
Acetone Good SolubilityCan be a good alternative, but higher volatility requires more care.
Ethyl Acetate Moderate SolubilityLess polar alternative if impurities are highly soluble in ethanol.

Data adapted from studies on benzamide solubility.[5][6]

References
  • Wikipedia. Recrystallization (chemistry). [Link]

  • University of California, Davis. Recrystallization-1.pdf. [Link]

  • University of Colorado Boulder. recrystallization.pdf. [Link]

  • Chemistry LibreTexts. 2.1: RECRYSTALLIZATION. [Link]

  • Wired Chemist. Recrystallization. [Link]

  • PraxiLabs. Recrystallization Definition, Principle &Purpose. (2022-11-07). [Link]

  • Reddit. Recrystallization (help meeeeee). (2013-02-03). [Link]

  • University of California, Los Angeles. Recrystallization. [Link]

  • Mettler Toledo. Oiling Out in Crystallization. [Link]

  • Biocyclopedia. Problems in recrystallization. [Link]

  • Brainly. There is a general procedure for recrystallizing your unknown compound using ethanol-water as the solvent. (2023-03-07). [Link]

  • Brainly. Why do crystals oil out and what are the remedies and prevention methods? (2024-02-25). [Link]

  • California State University, Stanislaus. Recrystallization. [Link]

  • Mettler Toledo. Oiling Out in Crystallization. [Link]

  • Wellesley College. recrystallization-2.doc.pdf. [Link]

  • ACS Publications. Influence of the Composition of Water/Ethanol Mixtures on the Solubility and Recrystallization of Nevirapine. [Link]

  • University of York. Problems with Recrystallisations. [Link]

  • Answers.com. What does it mean to oil out in recrystallization? (2014-08-23). [Link]

  • University of Colorado, Boulder. Organic Chemistry 253 Experiment #3 Recrystallization. [Link]

  • IFAC-PapersOnLine. Optimizing Batch Crystallization Cooling Profiles: The Design of Dynamic Experiments Approach. [Link]

  • An-Najah National University. Experiment 2. (2018-03-02). [Link]

  • Shanxi Carbon-Chem Industry Co., Ltd. The Role Of Activated Carbon In Organic Synthesis. (2020-06-13). [Link]

  • Scribd. GROUP 8 - Lab Experiment - Recrystallization & Decolorization. [Link]

  • Chemistry LibreTexts. 3.5C: Charcoal. (2022-04-07). [Link]

  • Reddit. Recrystallization - Why two solvents? (2014-09-07). [Link]

  • Imperial College London. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. [Link]

  • ResearchGate. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. (2025-08-10). [Link]

Sources

troubleshooting low purity in N-phenethylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Phenethylbenzamide Synthesis

Welcome to the technical support center for the synthesis of N-phenethylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting for common purity-related issues encountered during synthesis. The following question-and-answer format directly addresses specific experimental challenges, offering explanations grounded in chemical principles and field-proven protocols to enhance the yield and purity of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final N-phenethylbenzamide product is a sticky solid or oil, not the expected white crystalline solid. What is the likely cause?

A1: This is a common indication of significant impurities. The most probable causes are the presence of unreacted starting materials or byproducts from side reactions. The primary suspects are often residual phenethylamine or benzoic acid.

Causality & Resolution:

  • Benzoic Acid Impurity: Benzoyl chloride is highly susceptible to hydrolysis, reacting with any trace moisture in your reaction setup or solvents to form benzoic acid.[1][2] This carboxylic acid impurity can interfere with crystallization, leading to an oily product.

    • Troubleshooting Protocol: Wash the crude product with a saturated solution of sodium bicarbonate (NaHCO₃). Benzoic acid will react to form sodium benzoate, which is highly soluble in water and will be removed in the aqueous layer, leaving the desired amide in the organic phase.[3]

  • Unreacted Phenethylamine: If the reaction has not gone to completion, the remaining phenethylamine, which is a liquid at room temperature, will contaminate the product.

    • Troubleshooting Protocol: After the initial workup, wash the organic layer with a dilute solution of hydrochloric acid (e.g., 1M HCl). The basic phenethylamine will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous layer.

Q2: After purification, my yield is significantly lower than expected. Where might I be losing my product?

A2: Low yields in N-phenethylbenzamide synthesis, typically performed via the Schotten-Baumann reaction, can often be traced back to two main issues: hydrolysis of the acylating agent or product loss during the workup and purification stages.[3][4]

Causality & Resolution:

  • Hydrolysis of Benzoyl Chloride: As mentioned, benzoyl chloride readily reacts with water.[1] If this occurs before it can react with the phenethylamine, it represents a direct loss of a key reagent, thereby reducing the theoretical maximum yield.

    • Preventative Measures: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Product Loss During Workup: N-phenethylbenzamide has some solubility in common organic solvents. Excessive washing or using too large a volume of solvent during extraction or recrystallization can lead to significant product loss.

    • Optimization: Minimize the volume of solvent used for extraction. When performing washes, use cold solvents to reduce the solubility of the product. During recrystallization, ensure you are creating a saturated solution at high temperature to maximize crystal recovery upon cooling.[5]

Q3: My NMR spectrum shows unexpected peaks, suggesting a byproduct. What is the most likely side reaction?

A3: Besides the hydrolysis of benzoyl chloride, a common side reaction is the diacylation of the primary amine starting material, especially if reaction conditions are not carefully controlled.

Causality & Resolution:

  • Diacylation: This occurs when a second molecule of benzoyl chloride reacts with the newly formed N-phenethylbenzamide. This is more prevalent if there is a localized high concentration of benzoyl chloride.

    • Preventative Protocol: Add the benzoyl chloride dropwise to the solution of phenethylamine with vigorous stirring. This ensures that the benzoyl chloride reacts with the more nucleophilic primary amine before it has a chance to react with the less nucleophilic amide product. Maintaining a low reaction temperature (e.g., 0-5 °C) can also help control the reaction rate and minimize this side reaction.[3]

Experimental Protocols & Data

Protocol 1: Optimized Synthesis of N-Phenethylbenzamide (Schotten-Baumann Conditions)

This protocol is designed to maximize purity and yield.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve phenethylamine (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.1 eq) as a base to neutralize the HCl byproduct.[6] Cool the mixture to 0 °C in an ice bath.

  • Addition of Benzoyl Chloride: Dissolve benzoyl chloride (1.05 eq) in anhydrous DCM and add it to the dropping funnel. Add the benzoyl chloride solution dropwise to the stirred phenethylamine solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the phenethylamine spot is no longer visible.[7]

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1M HCl (to remove excess triethylamine and any unreacted phenethylamine)

      • Saturated NaHCO₃ solution (to remove any benzoic acid)[3]

      • Brine (to remove residual water)

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

Protocol 2: Recrystallization for High Purity N-Phenethylbenzamide

Recrystallization is a critical step for obtaining a highly pure, crystalline product.[8]

  • Solvent Selection: A mixed solvent system of ethanol and water is often effective for N-phenethylbenzamide.[5] Other potential solvent systems include ethyl acetate/hexanes or toluene.[9]

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask with a magnetic stir bar.

    • Add the minimum amount of hot ethanol required to fully dissolve the solid.

    • While stirring the hot solution, slowly add hot water dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation.

    • Add a few more drops of hot ethanol until the solution becomes clear again.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Data Summary Table
ParameterCondition A (Standard Protocol)Condition B (Optimized Protocol)Common Impurity Profile
Reaction Temp. Room Temperature0 °C to Room Temp.High Temp. can lead to diacylation
Benzoyl Chloride Addition Added all at onceDropwise over 30-60 minRapid addition can cause side reactions
Solvents Reagent GradeAnhydrousPresence of water leads to hydrolysis
Typical Crude Purity 80-90%>95%Benzoic acid, unreacted amine
Typical Final Purity 95-98%>99%Residual solvent, trace byproducts

Visual Guides

Reaction Mechanism and Side Reactions

The following diagram illustrates the desired reaction pathway for N-phenethylbenzamide synthesis and the common side reactions that lead to impurities.

G cluster_main Desired Reaction Pathway cluster_side Common Side Reactions PA Phenethylamine (Nucleophile) Intermediate Tetrahedral Intermediate PA->Intermediate Nucleophilic Attack BC Benzoyl Chloride (Electrophile) BC->Intermediate BenzoicAcid Benzoic Acid (Impurity) BC->BenzoicAcid Hydrolysis Diacylation Diacylated Product (Impurity) BC->Diacylation Product N-Phenethylbenzamide (Desired Product) Intermediate->Product Elimination of Cl- HCl HCl (Byproduct) Intermediate->HCl Product->Diacylation Further Acylation H2O Water (Contaminant) H2O->BenzoicAcid

Caption: N-phenethylbenzamide synthesis pathway and common side reactions.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose and resolve low purity issues.

G Start Low Purity N-Phenethylbenzamide CheckCrude Analyze Crude Product (TLC, NMR) Start->CheckCrude IdentifyImpurity Identify Primary Impurity CheckCrude->IdentifyImpurity AcidImpurity Acidic Impurity? (e.g., Benzoic Acid) IdentifyImpurity->AcidImpurity Yes BaseImpurity Basic Impurity? (e.g., Phenethylamine) IdentifyImpurity->BaseImpurity No AcidImpurity->BaseImpurity No WashNaHCO3 Perform NaHCO3 Wash AcidImpurity->WashNaHCO3 Yes NeutralImpurity Neutral Impurity? (e.g., Diacylated Product) BaseImpurity->NeutralImpurity No WashHCl Perform HCl Wash BaseImpurity->WashHCl Yes Recrystallize Optimize Recrystallization NeutralImpurity->Recrystallize Yes WashNaHCO3->BaseImpurity CheckPurity Re-analyze Purity WashNaHCO3->CheckPurity WashHCl->NeutralImpurity WashHCl->CheckPurity Recrystallize->CheckPurity

Caption: Troubleshooting workflow for purifying N-phenethylbenzamide.

References

  • BYJU'S. Structure of Benzoyl Chloride. Available at: [Link]

  • ChemBK. Benzamide, N-(2-phenylethyl)-. Available at: [Link]

  • YouTube. Preparation of Carboxylic acid |Benzoic acid | Hydrolysis| Benzoyl chloride. Available at: [Link]

  • Sciencemadness Wiki. Benzyl chloride. Available at: [Link]

  • ResearchGate. N-phenylbenzamide synthesis by nucleophilic substitution with 1,3-diphenylthiourea | Request PDF. Available at: [Link]

  • PMC. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Available at: [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. Available at: [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Available at: [Link]

  • Wikidot. Schotten-Baumann Reaction - Lokey Lab Protocols. Available at: [Link]

  • Google Patents. CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide.
  • Wikipedia. Schotten–Baumann reaction. Available at: [Link]

  • ResearchGate. What would be the quickest and simplest way to test the purity of a compound after synthesis?. Available at: [Link]

Sources

Technical Support Center: HPLC Method Development for 3-chloro-N-(2-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BENZ-3CL-RES-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Introduction

You are encountering resolution issues with 3-chloro-N-(2-phenylethyl)benzamide , a moderately hydrophobic molecule (Predicted LogP ~3.8) containing two aromatic rings and a neutral amide linker.[1]

In HPLC, "resolving a peak" rarely concerns the target molecule in isolation. It concerns the target's relationship with its matrix—specifically its synthetic precursors: 3-chlorobenzoic acid (Acidic, pKa ~3.[1]8) and 2-phenylethylamine (Basic, pKa ~9.8).[1]

This guide moves beyond generic advice to provide a chemically grounded strategy for resolving this specific benzamide derivative from its likely impurities using selectivity tuning (


) rather than just efficiency (

).

Module 1: The Separation Strategy (Chemical Logic)

To resolve your target, you must exploit the ionization states of your impurities. The target amide is neutral at physiological pH ranges, while your impurities are ionizable.

The pH Switching Mechanism
  • Scenario A (Low pH ~2.5):

    • Target: Neutral.

    • Acid Impurity: Protonated (Neutral)

      
       High retention (likely co-elutes with target).[1]
      
    • Amine Impurity: Protonated (Positive)

      
       Low retention (elutes in void/early).
      
  • Scenario B (Mid pH ~7.0):

    • Target: Neutral.

    • Acid Impurity: Ionized (Negative)

      
       Low retention (shifts away from target).[1]
      
    • Amine Impurity: Ionized (Positive)

      
       Moderate retention (often tails due to silanol interactions).[1]
      

Recommendation: If your resolution issue is with the acid precursor , shift to pH 7.0 (using phosphate/ammonium acetate). If your issue is with the amine or hydrophobic byproducts, stay at pH 2.5 but switch stationary phases (see Module 2).

Visualizing the Decision Pathway

MethodDev Start START: Define Resolution Problem ImpurityType Identify Co-eluting Impurity Start->ImpurityType AcidImp Acidic Precursor (3-chlorobenzoic acid) ImpurityType->AcidImp Early Eluter? AmineImp Basic Precursor (2-phenylethylamine) ImpurityType->AmineImp Tailing Peak? Isomer Regio-Isomer (2-chloro or 4-chloro) ImpurityType->Isomer Shoulder Peak? Action_pH Action: Increase pH to 7.0 (Ionize Acid -> Shift to Void) AcidImp->Action_pH Action_IonPair Action: Low pH (2.1) + TFA (Suppress Silanol Interactions) AmineImp->Action_IonPair Action_Column Action: Switch to Phenyl-Hexyl (Exploit Pi-Pi Selectivity) Isomer->Action_Column

Figure 1: Decision matrix for resolving specific impurity types based on their physicochemical properties.[1]

Module 2: Stationary Phase Selection

For benzamide derivatives, the standard C18 column is often insufficient for separating positional isomers (e.g., 3-chloro vs. 4-chloro byproducts).[1]

Why C18 Might Fail

C18 relies on "Hydrophobic Subtraction."[1] It separates based on the volume of the molecule. Since 3-chloro and 4-chloro isomers have nearly identical hydrophobic volumes, they will co-elute.[1]

The Solution: Phenyl-Hexyl

A Phenyl-Hexyl column introduces a second separation mechanism: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 interactions .[1]
  • The electron-withdrawing chlorine atom on your benzene ring alters the electron density of the

    
    -system.[1]
    
  • The Phenyl-Hexyl stationary phase interacts differently with the electron-deficient ring (3-chloro) versus an electron-rich ring, pulling the peaks apart based on electronic configuration, not just size.[1]

ColumnSelectivity cluster_C18 C18 Column (Hydrophobic Only) cluster_Phenyl Phenyl-Hexyl Column (Multi-Mode) Target Target: 3-chloro-N-(2-phenylethyl)benzamide C18_Mech Interaction: Van der Waals Target->C18_Mech Phenyl_Mech Interaction: Hydrophobic + Pi-Pi Stacking Target->Phenyl_Mech Result_C18 Result: Co-elution with isomers C18_Mech->Result_C18 Result_Phenyl Result: High Resolution Phenyl_Mech->Result_Phenyl

Figure 2: Mechanism of action comparison. Phenyl-Hexyl phases provide orthogonal selectivity for aromatic compounds.

Module 3: Validated Experimental Protocols

Protocol A: The "Gold Standard" Screening Method

Use this protocol to establish a baseline. It uses a Phenyl-Hexyl column to maximize selectivity for the aromatic benzamide structure.[1]

Reagents:

  • Solvent A: Water + 0.1% Formic Acid (pH ~2.7)

  • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid[1]

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 3.5 µm.[1]

Instrument Parameters:

  • Flow Rate: 1.0 mL/min[1]

  • Temperature: 35°C (Control is critical for

    
     interactions)
    
  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (amide bond).[1]

Gradient Table:

Time (min)% Solvent BEvent
0.05Equilibrate
2.05Isocratic Hold (Focus basic impurities)
20.095Linear Gradient
25.095Wash
25.15Re-equilibration
30.05Stop
Protocol B: The "Peak Shape" Fix (For Tailing Amines)

If the peak for the impurity (2-phenylethylamine) is tailing and fouling the resolution, switch the modifier.

  • Modifier Change: Replace 0.1% Formic Acid with 0.05% Trifluoroacetic Acid (TFA) .

  • Why: TFA is a strong ion-pairing agent.[1] It forms a neutral ion pair with the positively charged amine, masking it from surface silanols and sharpening the peak.

Module 4: Troubleshooting & FAQs

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Split Peak (Target) Sample solvent mismatch.Dissolve sample in mobile phase starting conditions (5% ACN). Do not inject 100% ACN.[1]
Fronting Peak Column Overload.Dilute sample 1:10. Benzamides have high UV extinction; you likely injected too much mass.[1]
Shoulder on Main Peak Isomeric impurity (2-Cl or 4-Cl).[1]Switch from C18 to Phenyl-Hexyl or Biphenyl column.[1] Lower temperature to 25°C to enhance selectivity.
Drifting Retention Time Temperature fluctuation.[1]

interactions are highly temperature-sensitive.[1] Ensure column oven is stable ±0.1°C.
Frequently Asked Questions

Q: Can I use Methanol instead of Acetonitrile? A: Yes, but be careful. Methanol is a protic solvent and can disrupt the


 interactions on a Phenyl column, potentially changing your selectivity order. Acetonitrile (aprotic) is preferred when using Phenyl-Hexyl columns for aromatic selectivity.[1]

Q: My 3-chlorobenzoic acid impurity is co-eluting. What is the fastest fix? A: The fastest fix is pH . Raise the buffer pH to 6.0-7.0 (using Ammonium Acetate).[1] The acid will ionize (


), become extremely polar, and elute in the void volume, completely clearing the window for your neutral benzamide.

Q: Why is UV 254 nm recommended over 210 nm? A: While 210 nm is more sensitive for the amide bond, it is also susceptible to baseline drift from mobile phase absorption. 254 nm is specific to the benzene rings in your molecule and provides a flatter baseline for accurate integration of impurities.

References

  • PubChem. (2025).[1][2] 3-chloro-N-(2-phenylethyl)benzamide (Compound).[1][3][4] National Center for Biotechnology Information.[1][5] Available at: [Link][1]

  • Phenomenex. (2025).[1] Reversed Phase HPLC Method Development Guide. Available at: [Link][1]

  • Separation Methods Technologies. (2025). Phenyl-Hexyl Columns: Unique Selectivity for Aromatic Compounds.[1][6][7][8] Available at: [Link][1]

  • PubChem. (2025).[1][2] 3-Chlorobenzoic Acid (Compound).[1][2][3][5][9][10] National Center for Biotechnology Information.[1][5] Available at: [Link][1]

  • Organic Chemistry Data. (2025). Equilibrium pKa Table.[1] Available at: [Link][1]

Sources

Technical Support Center: Minimizing Side Products in Schotten-Baumann Benzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Schotten-Baumann synthesis of benzamides. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, ensuring high yields and purity. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to make informed decisions in your laboratory work.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your benzamide synthesis using the Schotten-Baumann reaction. Each issue is followed by a detailed explanation of the underlying causes and actionable protocols to mitigate them.

Question 1: My reaction yield is low, and I've isolated a significant amount of benzoic acid. What's happening and how can I fix it?

Answer:

The presence of benzoic acid as a major byproduct strongly indicates the hydrolysis of your starting material, benzoyl chloride. This is a common issue in Schotten-Baumann reactions, which are often run in a biphasic system with an aqueous base.[1][2]

Causality: Benzoyl chloride is highly reactive and susceptible to nucleophilic attack by water, leading to the formation of benzoic acid. This side reaction consumes your electrophile, thereby reducing the yield of the desired benzamide. The rate of hydrolysis is competitive with the rate of amidation.

Troubleshooting Protocol:

  • Temperature Control: Perform the reaction at a low temperature (0-5 °C) by using an ice bath.[3] This slows down the rate of both the desired reaction and the hydrolysis, but often the hydrolysis is more significantly impacted, allowing the amidation to become the dominant pathway.

  • Rate of Addition: Add the benzoyl chloride to the reaction mixture slowly, dropwise.[4] This maintains a low instantaneous concentration of the benzoyl chloride, favoring the reaction with the amine in the organic phase over hydrolysis in the aqueous phase.

  • Vigorous Stirring: Ensure efficient mixing of the biphasic system.[4] This maximizes the interfacial area between the organic and aqueous phases, facilitating the reaction between the amine (dissolved in the organic solvent) and the benzoyl chloride.

  • Solvent Choice: While classic Schotten-Baumann conditions use water and an organic solvent like dichloromethane or diethyl ether, consider using a less polar organic solvent to minimize the solubility of benzoyl chloride in the aqueous phase.[5]

Question 2: I'm working with an aminophenol, and I'm getting a significant amount of an O-acylated byproduct. How can I favor N-acylation?

Answer:

The formation of an O-acylated byproduct (an ester) occurs when the hydroxyl group of your aminophenol competes with the amino group as the nucleophile.[4] The relative nucleophilicity of the amino and hydroxyl groups is pH-dependent.

Causality: At high pH, the phenolic hydroxyl group is deprotonated to form a highly nucleophilic phenoxide ion, which can readily attack the benzoyl chloride.[6] The amino group, being less acidic, may remain protonated or less nucleophilic under these conditions.

Controlling N- vs. O-Acylation:

Condition Predominant Reaction Rationale
High pH (e.g., >10) O-acylationThe hydroxyl group is deprotonated to the more nucleophilic phenoxide.
Near-Neutral to Mildly Basic pH (e.g., 7-9) N-acylationThe amino group is a better nucleophile than the neutral hydroxyl group.

pH Optimization Protocol:

  • Buffer System: Instead of a strong base like NaOH, use a milder base such as sodium bicarbonate (NaHCO₃) or a buffered solution to maintain the pH in the optimal range for N-acylation.[7]

  • Controlled Base Addition: If using NaOH, add it slowly and monitor the pH of the aqueous phase throughout the reaction, keeping it below 10.[8]

  • Alternative Procedure (Aprotic Conditions): Consider running the reaction under anhydrous conditions using a non-nucleophilic organic base like pyridine or triethylamine in a solvent like dichloromethane.[7] In this case, the amine is generally more nucleophilic than the alcohol.

Question 3: My mass spectrometry results show a peak corresponding to a bis-amide. How is this forming and how can I prevent it?

Answer:

The formation of a bis-amide, or a diacylated amine, can occur if the initially formed benzamide is deprotonated and reacts with another molecule of benzoyl chloride. This is more common with primary amines.

Causality: The N-H proton of the newly formed amide is weakly acidic. In the presence of a strong base, a small equilibrium concentration of the corresponding anion (an amidate) can form. This amidate is a potent nucleophile and can attack another molecule of benzoyl chloride.

Minimizing Bis-Amide Formation:

  • Stoichiometry: Use a slight excess of the amine relative to the benzoyl chloride. This ensures that the benzoyl chloride is consumed before significant deprotonation and subsequent reaction of the product can occur.

  • Base Strength: Employ a weaker base like sodium carbonate or bicarbonate instead of sodium or potassium hydroxide.[9] This reduces the equilibrium concentration of the highly reactive amidate.

  • Reaction Time: Monitor the reaction by a technique like Thin Layer Chromatography (TLC). Once the starting amine is consumed, quench the reaction to prevent further acylation of the product.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental purpose of the base in the Schotten-Baumann reaction?

A1: The base serves two critical functions.[10][11] Firstly, it neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the amine and the benzoyl chloride.[12] This is crucial because if the HCl is not neutralized, it will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Secondly, the base helps to drive the reaction to completion by removing a product (HCl).[12]

Q2: Why is a two-phase solvent system typically used?

A2: The classic Schotten-Baumann conditions utilize a biphasic system (e.g., water and dichloromethane) for several strategic reasons.[5][13] The base is dissolved in the aqueous phase, while the amine and benzoyl chloride are primarily in the organic phase.[13] This setup helps to control the rate of hydrolysis of the highly reactive benzoyl chloride, as its concentration in the aqueous phase is low.[2] The desired reaction occurs at the interface of the two layers.

Q3: Can I use pyridine as the base instead of aqueous NaOH?

A3: Yes, pyridine can be used as an alternative base.[10][11] When pyridine is used, it often acts as both the base and the solvent, and the reaction is typically run under anhydrous conditions. Pyridine can also act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate, which can accelerate the acylation reaction.

Q4: How can I monitor the progress of my Schotten-Baumann reaction?

A4: Thin Layer Chromatography (TLC) is an excellent and rapid technique for monitoring the reaction. You can spot the reaction mixture alongside your starting materials (the amine and benzoyl chloride) on a TLC plate. The disappearance of the starting amine spot and the appearance of a new product spot indicate the progress of the reaction. Be sure to quench the small aliquot taken for TLC analysis to prevent further reaction on the plate.

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired benzamide formation versus the common side reactions.

G cluster_main Desired Reaction Pathway cluster_side Side Reaction Pathways Amine Amine Benzamide Benzamide Amine->Benzamide + Benzoyl Chloride + Base Benzoyl_Chloride Benzoyl_Chloride Benzoic_Acid Benzoic_Acid Benzoyl_Chloride->Benzoic_Acid + H2O Bis_Amide Bis_Amide Benzamide->Bis_Amide + Benzoyl Chloride + Strong Base O_Acylated_Byproduct O_Acylated_Byproduct Aminophenol Aminophenol Aminophenol->O_Acylated_Byproduct + Benzoyl Chloride (High pH)

Caption: Main vs. Side Reaction Pathways in Benzamide Synthesis.

G start Low Yield or Impure Product q1 Major Byproduct? start->q1 benzoic_acid Benzoic Acid (Hydrolysis) q1->benzoic_acid Yes o_acylation O-Acylated Product q1->o_acylation Yes bis_amide Bis-Amide q1->bis_amide Yes sol_hydrolysis Lower Temperature Slow Addition of Benzoyl-Cl Vigorous Stirring benzoic_acid->sol_hydrolysis sol_o_acylation Adjust pH to 7-9 Use Weaker Base (NaHCO3) Aprotic Conditions o_acylation->sol_o_acylation sol_bis_amide Use Slight Excess of Amine Use Weaker Base Monitor Reaction Time bis_amide->sol_bis_amide

Caption: Troubleshooting Workflow for Schotten-Baumann Reactions.

References

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

  • Quora. (2020, July 2). What is the Schottan-Baumann reaction? Retrieved from [Link]

  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved from [Link]

  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Quora. (2017, April 16). Is the Schotten-Baumann reaction the same as benzoylation? Retrieved from [Link]

  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]

  • ResearchGate. (2015, September). Influence of pH on the acylation of l-hydroxyproline with palmitoyl chloride in an aqueous acetone medium. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). THE REACTIONS OF ALIPHATIC ACID CHLORIDES. Retrieved from [Link]

  • YouTube. (2021, June 22). Schotten-Baumann Reaction and its Mechanism. Retrieved from [Link]

  • Nvpubhouse Library for American Journal of Applied Science and Technology. (2025, October 17). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]

  • The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Schotten-Baumann Reaction. (n.d.). Retrieved from [Link]

  • YouTube. (2021, April 11). Benzanilide : Schotten Baumann Benzoylation. Retrieved from [Link]

  • Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction. Retrieved from [Link]

  • Reddit. (2024, March 16). How to minimize side products of this reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimal thermodynamic conditions to minimize kinetic byproducts in aqueous materials synthesis. Retrieved from [Link]

Sources

Technical Support Center: Stability of 3-chloro-N-(2-phenylethyl)benzamide in Cell Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for experiments involving 3-chloro-N-(2-phenylethyl)benzamide in cell culture systems. Ensuring the stability of your compound throughout an experiment is critical for the accuracy and reproducibility of your results. This document offers a comprehensive overview of potential stability issues, frequently asked questions, and detailed protocols to assess and manage the stability of 3-chloro-N-(2-phenylethyl)benzamide in your specific cell culture setup.

I. Understanding the Stability of 3-chloro-N-(2-phenylethyl)benzamide: A Proactive Approach

The chemical structure of 3-chloro-N-(2-phenylethyl)benzamide, featuring a secondary amide linkage and a chlorinated aromatic ring, presents several potential areas for instability in the complex environment of cell culture media. A proactive approach to understanding and verifying its stability under your experimental conditions is paramount. The primary degradation pathway of concern for amides is hydrolysis, which can be influenced by pH and enzymatic activity.[1][2][3][4][5]

Key Potential Instability Factors:

  • Hydrolysis: The amide bond can be susceptible to cleavage, yielding 3-chlorobenzoic acid and 2-phenylethylamine. While generally slow at physiological pH (typically 7.2-7.4), this process can be accelerated by enzymatic activity or slight deviations in pH over long incubation periods.[1][2]

  • Enzymatic Degradation: If using serum-containing media, esterases, proteases, and other enzymes present in the serum can potentially metabolize the compound.[6][7][8] Additionally, cells themselves can release enzymes that may contribute to degradation.

  • Adsorption to Plastics: Hydrophobic compounds can adsorb to the surfaces of cell culture plates and other plasticware, reducing the effective concentration in the media.[9]

  • Reaction with Media Components: Cell culture media are complex mixtures of amino acids, vitamins, salts, and other small molecules.[][11][12][13][14] While less common, direct reaction with components like cysteine has been observed to affect the stability of some compounds.

II. Frequently Asked Questions (FAQs)

Here we address common questions regarding the use of 3-chloro-N-(2-phenylethyl)benzamide in cell culture.

Q1: I'm seeing variable results in my cell-based assays with 3-chloro-N-(2-phenylethyl)benzamide. Could compound instability be the cause?

A1: Yes, inconsistent results are a classic sign of compound instability.[15] If the compound degrades over the course of your experiment, the cells will be exposed to a decreasing concentration of the active molecule, leading to high variability. It is crucial to determine the stability of the compound in your specific cell culture medium and under your experimental conditions.

Q2: What is the primary degradation pathway for 3-chloro-N-(2-phenylethyl)benzamide in aqueous solutions like cell culture media?

A2: The most probable non-enzymatic degradation pathway is the hydrolysis of the amide bond.[1][3] This reaction breaks the bond between the carbonyl group and the nitrogen atom, resulting in the formation of 3-chlorobenzoic acid and 2-phenylethylamine. This process is typically slow at neutral pH but can be catalyzed by acids or bases.[4][5]

Q3: How does the presence of fetal bovine serum (FBS) in my media affect the stability of the compound?

A3: FBS contains a variety of enzymes, such as esterases and proteases, that could potentially metabolize 3-chloro-N-(2-phenylethyl)benzamide.[6][7] Additionally, the compound may bind to albumin and other serum proteins, which can affect its free concentration and apparent stability.[15] It is advisable to test the compound's stability in both the presence and absence of FBS if possible.

Q4: What is the best way to prepare a stock solution of 3-chloro-N-(2-phenylethyl)benzamide?

A4: Due to its predicted hydrophobicity, 3-chloro-N-(2-phenylethyl)benzamide is likely to have low aqueous solubility. Therefore, a concentrated stock solution should be prepared in an organic solvent such as dimethyl sulfoxide (DMSO). It is recommended to store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q5: How can I minimize the degradation of my compound during my experiment?

A5: If you determine that your compound is unstable, you may need to replenish the media with freshly prepared compound at regular intervals (e.g., every 24 hours). The frequency of media changes will depend on the degradation rate you determine experimentally.

III. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues related to the stability of 3-chloro-N-(2-phenylethyl)benzamide.

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Decreased compound efficacy over time Compound degradation in mediaPerform a stability study (see Protocol 1) to quantify the rate of degradation. If significant degradation occurs, replenish the media with fresh compound at appropriate intervals.
High variability between replicate wells Inconsistent degradation or precipitationEnsure the final DMSO concentration is low (typically <0.5%) to avoid precipitation. Visually inspect wells for any signs of precipitation. Perform a stability study to assess degradation.
Discrepancy between results in serum-free vs. serum-containing media Enzymatic degradation by serum components or protein bindingConduct stability studies in both serum-free and serum-containing media to assess the impact of serum. Consider using heat-inactivated serum to reduce enzymatic activity.
Low apparent potency of the compound Adsorption to plasticware or significant degradationPre-incubate plates with a blocking agent like bovine serum albumin (BSA) if using serum-free media. Quantify the compound concentration in the media at the beginning and end of the experiment using an analytical method like HPLC or LC-MS.

IV. Experimental Protocols

To ensure the scientific integrity of your work, it is essential to experimentally validate the stability of 3-chloro-N-(2-phenylethyl)benzamide in your system.

Protocol 1: Assessing the Stability of 3-chloro-N-(2-phenylethyl)benzamide in Cell Culture Media

This protocol outlines a method to determine the stability of the compound in your specific cell culture medium over time.

Materials:

  • 3-chloro-N-(2-phenylethyl)benzamide

  • Your complete cell culture medium (with and without serum, if applicable)

  • Sterile, multi-well cell culture plates (e.g., 24-well or 96-well)

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS/MS)

  • Appropriate organic solvent for extraction (e.g., acetonitrile, methanol)

  • Sterile pipette tips and tubes

Procedure:

  • Prepare a stock solution of 3-chloro-N-(2-phenylethyl)benzamide in DMSO at a high concentration (e.g., 10-50 mM).

  • Spike the cell culture medium with the stock solution to the final working concentration you intend to use in your experiments. Ensure the final DMSO concentration is below 0.5%. Prepare a sufficient volume for all time points.

  • Aliquot the spiked medium into the wells of a sterile culture plate. Include a "Time 0" sample that will be processed immediately.

  • Incubate the plate in your cell culture incubator (37°C, 5% CO2) for the duration of your typical experiment (e.g., 24, 48, 72 hours).

  • At each time point (e.g., 0, 4, 8, 24, 48, 72 hours), collect an aliquot of the medium from the designated wells.

  • Extract the compound from the media samples. A common method is protein precipitation by adding 2-3 volumes of cold acetonitrile, vortexing, and centrifuging to pellet the precipitated proteins.

  • Analyze the supernatant containing the extracted compound by a suitable analytical method (HPLC-UV or LC-MS/MS) to quantify the concentration of 3-chloro-N-(2-phenylethyl)benzamide remaining.

  • Plot the concentration of the compound versus time to determine its stability profile.

Workflow for Compound Stability Assessment

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare Stock Solution (in DMSO) spike_media Spike Cell Culture Media prep_stock->spike_media aliquot Aliquot to Plate spike_media->aliquot incubate Incubate at 37°C, 5% CO2 aliquot->incubate sample Sample at Time Points (0, 4, 8, 24, 48, 72h) incubate->sample extract Extract Compound (e.g., Protein Precipitation) sample->extract analyze Quantify by HPLC or LC-MS/MS extract->analyze plot Plot Concentration vs. Time analyze->plot

Caption: Experimental workflow for assessing compound stability.

V. Visualization of Potential Degradation

The primary chemical liability of 3-chloro-N-(2-phenylethyl)benzamide in an aqueous environment is the hydrolysis of its amide bond.

Hydrolysis_Pathway reactant 3-chloro-N-(2-phenylethyl)benzamide products 3-chlorobenzoic acid + 2-phenylethylamine reactant->products Hydrolysis (H2O, +/- enzymes, pH)

Caption: Potential hydrolysis of 3-chloro-N-(2-phenylethyl)benzamide.

By following the guidance and protocols outlined in this technical support center, researchers can confidently assess and manage the stability of 3-chloro-N-(2-phenylethyl)benzamide, leading to more robust and reliable experimental outcomes.

VI. References

  • Guthrie, J. P. On the hydrolysis mechanisms of amides and peptides. University of Regina. [Link]

  • Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • Li, H., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. How to know the stability of drugs and reagents in the cell culture media? ResearchGate. [Link]

  • LibreTexts. Chemistry of Amides. Chemistry LibreTexts. [Link]

  • Clark, J. The Hydrolysis of Amides. Chemguide. [Link]

  • Ashenhurst, J. Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • Bitesize Bio. Cell Culture Medium: 6 Critical Components to Include. Bitesize Bio. [Link]

  • KCAS Bioanalytical Services. Techniques for Unstable Compound Analysis. KCAS Bio. [Link]

  • Scientific Bioprocessing, Inc. A Deep Dive into Cell Culture Media. Scientific Bioprocessing, Inc.. [Link]

  • Cytion. Basic Constituents of Media. Cytion. [Link]

  • Creative Bioarray. How to Improve Drug Plasma Stability? Creative Bioarray. [Link]

  • Lu, F., et al. (2016). Cell culture media impact on drug product solution stability. Biotechnology Progress. [Link]

  • The Bulletin of the Scientific Centre for Expert Evaluation of Medicinal Products. Stability of Ready-to-Use and Laboratory-Prepared Culture Media. The Bulletin of the Scientific Centre for Expert Evaluation of Medicinal Products. [Link]

  • PubChem. 3-chloro-N-[2-oxo-2-(1-phenylethylamino)ethyl]benzamide. PubChem. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]

  • PubChemLite. 3-chloro-n-(2-phenylethyl)benzamide (C15H14ClNO). PubChemLite. [Link]

  • Defense Technical Information Center. Enzymatic Degradation of HD. DTIC. [Link]

  • Wang, Y., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PLOS ONE. [Link]

  • Faraco, V., et al. (2020). Industrial Use of Cell Wall Degrading Enzymes: The Fine Line Between Production Strategy and Economic Feasibility. Frontiers in Bioengineering and Biotechnology. [Link]

  • PubChemLite. 3-chloro-n-(1-phenylethyl)benzamide (C15H14ClNO). PubChemLite. [Link]

  • Google Patents. A method for preparing N-(2-phenylethyl) benzamide. Google Patents.

  • ResearchGate. (PDF) Enzymatic Degradation of Microalgal Cell Walls. ResearchGate. [Link]

  • Ward, O. P., & Moo-Young, M. (1989). Enzymatic degradation of cell wall and related plant polysaccharides. Critical Reviews in Biotechnology. [Link]

Sources

overcoming steric hindrance in 3-substituted benzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 3-Substituted Benzamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing sterically hindered benzamides. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to enhance the yield and purity of your target compounds.

Introduction: The Challenge of Steric Hindrance

The formation of an amide bond is a cornerstone of organic synthesis, particularly in medicinal chemistry. However, the synthesis of 3-substituted benzamides can be challenging due to steric hindrance. The substituent at the 3-position can impede the approach of the amine to the activated carboxylic acid, leading to low yields and incomplete reactions. This guide provides practical solutions to overcome these steric barriers.

Frequently Asked Questions (FAQs)

Q1: My standard amide coupling reaction with a 3-substituted benzoic acid is giving a low yield. What is the primary cause?

A1: Low yields in the synthesis of 3-substituted benzamides are often due to steric hindrance. The substituent at the 3-position sterically shields the carbonyl carbon, making it difficult for the amine nucleophile to attack. This slows down the reaction rate and can lead to the prevalence of side reactions or decomposition of activated intermediates.[1][2][3]

Q2: I am observing a significant amount of unreacted starting material. How can I drive the reaction to completion?

A2: To improve reaction conversion, consider the following strategies:

  • Increase Reaction Time and/or Temperature: Allowing the reaction to proceed for a longer duration or at a higher temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.[4][5]

  • Use a More Effective Coupling Reagent: Standard coupling reagents may not be sufficient for sterically demanding substrates. Switching to a more reactive coupling agent can enhance the rate of amide bond formation.

  • Optimize Stoichiometry: Using a slight excess of the amine can sometimes help to shift the equilibrium towards product formation.[4]

Q3: Are there alternative synthetic routes that are more suitable for sterically hindered substrates?

A3: Yes, several methods are better suited for overcoming steric hindrance:

  • Acid Chloride Formation: Converting the carboxylic acid to the more reactive acid chloride can facilitate the subsequent reaction with the amine.[6][7][8]

  • Mixed Anhydride Method: This method involves the formation of a mixed anhydride, which can be more reactive than the parent carboxylic acid.[9][10]

  • Palladium-Catalyzed Cross-Coupling Reactions: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds and can be effective for sterically hindered aryl halides and amines.[11][12]

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Troubleshooting & Optimization Strategies
Low to No Product Formation Steric Hindrance: The 3-substituent on the benzoic acid and/or bulky groups on the amine are preventing the reaction.[1][2][3]1. Switch to a more potent coupling reagent: Consider using HATU, HBTU, or exploring acyl fluoride-based methods.[13] 2. Increase reaction temperature: Monitor for potential side reactions or degradation.[5] 3. Convert the carboxylic acid to an acid chloride: This increases the electrophilicity of the carbonyl carbon.[6][8]
Poor Activation of Carboxylic Acid: The chosen coupling reagent is not effectively activating the carboxylic acid.1. Verify the quality of the coupling reagent. 2. Ensure anhydrous reaction conditions: Moisture can deactivate many coupling reagents.[4] 3. Consider a different class of activating agent, such as a phosphonium- or uronium-based reagent.
Presence of Unreacted Starting Materials Incomplete Reaction: The reaction has not reached completion due to steric hindrance or insufficient reaction time/temperature.[4][5]1. Prolong the reaction time. [4] 2. Gradually increase the reaction temperature. 3. Use a slight excess of the amine to drive the reaction forward.[4]
Formation of Byproducts Side Reactions: The activated carboxylic acid intermediate is reacting with other species in the reaction mixture or decomposing.1. Control the stoichiometry of reactants carefully. [4] 2. Add the coupling reagent slowly to maintain a low concentration of the activated species. 3. Purify starting materials to remove any reactive impurities.
Hydrolysis of Activated Intermediate: Presence of water is leading to the formation of the starting benzoic acid.[4]1. Use anhydrous solvents and reagents. [4] 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]

Advanced Synthetic Strategies

When standard methods fail, the following advanced strategies can be employed to synthesize sterically hindered 3-substituted benzamides.

Strategy 1: The Acid Chloride Route

Converting the sterically hindered benzoic acid to its corresponding acid chloride significantly increases its reactivity towards amines.

  • Causality: The chloride ion is an excellent leaving group, making the acyl chloride highly electrophilic and susceptible to nucleophilic attack by the amine.[7][8]

G cluster_0 Acid Chloride Formation cluster_1 Amidation 3-Substituted\nBenzoic Acid 3-Substituted Benzoic Acid Acyl Chloride\nIntermediate Acyl Chloride Intermediate 3-Substituted\nBenzoic Acid->Acyl Chloride\nIntermediate SOCl₂ or (COCl)₂ 3-Substituted\nBenzamide 3-Substituted Benzamide Acyl Chloride\nIntermediate->3-Substituted\nBenzamide Amine, Base

  • Acid Chloride Formation:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 3-substituted benzoic acid in a suitable anhydrous solvent (e.g., DCM or THF).

    • Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) dropwise at 0 °C. A catalytic amount of DMF can be added when using oxalyl chloride.[14]

    • Allow the reaction to stir at room temperature for 1-3 hours or until the evolution of gas ceases.

    • Remove the excess SOCl₂ or (COCl)₂ and solvent under reduced pressure.

  • Amidation:

    • Dissolve the crude acid chloride in an anhydrous aprotic solvent.

    • In a separate flask, dissolve the amine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in the same solvent.[6]

    • Slowly add the acid chloride solution to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Work up the reaction by washing with aqueous acid, base, and brine, followed by drying and concentration.

    • Purify the crude product by column chromatography or recrystallization.

Strategy 2: The Mixed Anhydride Method

The mixed anhydride method offers a milder alternative to the acid chloride route and can be effective for sterically hindered systems.

  • Causality: The formation of a mixed anhydride with a less sterically demanding chloroformate, like isobutyl chloroformate, activates the carboxylic acid for nucleophilic attack by the amine.[9]

G 3-Substituted\nBenzoic Acid 3-Substituted Benzoic Acid Mixed Anhydride Mixed Anhydride 3-Substituted\nBenzoic Acid->Mixed Anhydride Isobutyl Chloroformate, Base 3-Substituted\nBenzamide 3-Substituted Benzamide Mixed Anhydride->3-Substituted\nBenzamide Amine

  • To a solution of the 3-substituted benzoic acid in an anhydrous solvent (e.g., THF or DCM) at 0 °C, add a tertiary amine base (e.g., triethylamine).

  • Slowly add isobutyl chloroformate and stir the mixture at 0 °C for 30-60 minutes.[15]

  • In a separate flask, prepare a solution of the amine.

  • Add the amine solution to the mixed anhydride mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Perform an aqueous workup and purify the product as described in the acid chloride protocol.

Strategy 3: Palladium-Catalyzed Buchwald-Hartwig Amination

For particularly challenging substrates, the Buchwald-Hartwig amination provides a powerful method for C-N bond formation. This reaction couples an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a phosphine ligand.

  • Causality: The palladium catalyst facilitates the oxidative addition of the aryl halide, followed by coordination of the amine and reductive elimination to form the desired C-N bond, bypassing the need for carboxylic acid activation.[11][12]

G 3-Substituted\nAryl Halide 3-Substituted Aryl Halide Pd(0) Complex Pd(0) Complex 3-Substituted\nAryl Halide->Pd(0) Complex Oxidative Addition Amine Coordination Amine Coordination Pd(0) Complex->Amine Coordination Amine 3-Substituted\nArylamine 3-Substituted Arylamine Amine Coordination->3-Substituted\nArylamine Reductive Elimination

  • In a glovebox or under an inert atmosphere, combine the 3-substituted aryl halide, the amine, a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand), and a base (e.g., NaOtBu or Cs₂CO₃) in a reaction vessel.[16]

  • Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat the reaction to the appropriate temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Data Summary: Comparison of Methods

Method Key Reagents Typical Yield Range Advantages Disadvantages
Standard Coupling Carboxylic Acid, Amine, Coupling Agent (e.g., DCC, EDC)Variable, often low for hindered substratesMild conditions, readily available reagents.Inefficient for sterically demanding substrates.
Acid Chloride Carboxylic Acid, SOCl₂ or (COCl)₂, Amine, Base60-95%Highly reactive intermediate, generally good yields.Harsh reagents, potential for side reactions.
Mixed Anhydride Carboxylic Acid, Chloroformate, Amine, Base50-85%Milder than acid chloride route, good for sensitive substrates.Can be less reactive than acid chlorides.
Buchwald-Hartwig Aryl Halide, Amine, Pd Catalyst, Ligand, Base70-98%Excellent for hindered substrates, broad scope.[16]Requires specialized catalysts, can be sensitive to air and moisture.

Conclusion

Overcoming steric hindrance in the synthesis of 3-substituted benzamides requires a departure from standard coupling protocols. By employing more reactive intermediates such as acid chlorides and mixed anhydrides, or by utilizing powerful catalytic methods like the Buchwald-Hartwig amination, researchers can successfully synthesize these challenging yet important molecules. Careful consideration of the substrate's electronic and steric properties will guide the selection of the most appropriate synthetic strategy.

References

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 2015.

  • A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry, 2004.

  • The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 2014.

  • Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs. BenchChem, 2025.

  • Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide. BenchChem, 2025.

  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering, 2023.

  • Buchwald–Hartwig amination. Wikipedia.

  • Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 2005.

  • Brief Introduction of Synthesis of Amides by Mixed Anhydride Method. BOC Sciences.

  • Troubleshooting benzamide synthesis side reactions and byproducts. BenchChem, 2025.

  • Amine to Amide (via Acid Chloride) - Common Conditions. Organic Chemistry Portal.

  • The synthesis of sterically hindered amides. PubMed, 2014.

  • Benzimidazole or Diamide From a Reaction of Diamines and Carboxylic Acids or Acid Chlorides: Crystal Structures and Theoretical Studies. Acta Chimica Slovenica, 2015.

  • A review on synthetic strategies of amides. Der Pharma Chemica, 2011.

  • Amine to Amide - Mixed Anhydrides - Common Organic Chemistry. University of Rochester.

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts.

  • Organic Syntheses Procedure. Organic Syntheses.

Sources

Validation & Comparative

1H NMR spectrum analysis of 3-chloro-N-(2-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Quality Control Scientists

Executive Summary

In the development of carboxamide-based scaffolds for CNS or antimicrobial applications, 3-chloro-N-(2-phenylethyl)benzamide represents a critical structural motif. Its analysis requires precise differentiation between the target molecule and potential regioisomers (specifically the 4-chloro analog) or unreacted starting materials.

This guide provides an in-depth technical analysis of the 1H NMR spectral signature of 3-chloro-N-(2-phenylethyl)benzamide. Unlike standard data sheets, this document focuses on comparative performance , demonstrating how to use specific spectral features to validate structural integrity against common synthetic impurities and isomers.

Experimental Protocol: High-Fidelity Acquisition

To ensure data is comparable to the standards cited in this guide, the following acquisition protocol is recommended. This workflow minimizes solvent effects that can obscure the diagnostic amide proton.

Sample Preparation Workflow

The following Graphviz diagram outlines the critical path from crude synthesis to high-purity spectral acquisition.

NMR_Workflow Start Crude Reaction Mixture Workup Acid/Base Wash (Remove amine/acid) Start->Workup Purification Dry Drying (MgSO4) & Vac. Removal Workup->Dry Isolation Solvent Solvent Choice: CDCl3 (Resolution) DMSO-d6 (Solubility) Dry->Solvent Prep Acq Acquisition (400+ MHz, 298K) Solvent->Acq Analysis

Figure 1: Critical workflow for isolating the target amide for spectral analysis.[1] Note that CDCl3 is preferred for resolving the amide coupling patterns.

Instrument Parameters
  • Frequency: 400 MHz or higher (essential for resolving the meta-substituted aromatic multiplets).

  • Solvent: Chloroform-d (

    
    ) is the standard for this guide.
    
    • Note: If DMSO-

      
       is used, the amide NH will shift significantly downfield (approx. +2.0 ppm).
      
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Referencing: TMS at 0.00 ppm or residual CHCl3 at 7.26 ppm.

Spectral Analysis: The "Product" Performance

This section details the specific spectral performance of 3-chloro-N-(2-phenylethyl)benzamide. The molecule consists of three distinct magnetic environments: the 3-chlorobenzoyl core , the amide linker , and the phenylethyl tail .

Structural Connectivity Map

The diagram below correlates the physical structure to the spectral signals described in Table 1.[2]

Structure_Map Benzoyl 3-Chlorophenyl Ring (Asymmetric ABCD) Sig_Arom1 7.3 - 7.8 ppm Distinct Splitting Benzoyl->Sig_Arom1 Linker Amide Linker (-CONH-) Sig_NH 6.0 - 6.5 ppm Broad Singlet Linker->Sig_NH Ethyl Ethyl Chain (-CH2-CH2-) Sig_CH2_N 3.6 - 3.8 ppm Quartet (q) Ethyl->Sig_CH2_N Alpha to N Sig_CH2_Ph 2.9 - 3.0 ppm Triplet (t) Ethyl->Sig_CH2_Ph Beta to N Phenyl Phenyl Ring (Monosubstituted) Sig_Arom2 7.1 - 7.3 ppm Multiplet Phenyl->Sig_Arom2

Figure 2: Mapping magnetic environments to chemical shift ranges in CDCl3.

Detailed Signal Assignment (CDCl3)
PositionChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
H-2' 7.75 - 7.80Singlet (t-like)1H

Diagnostic: Isolated proton between Cl and C=O.
H-6' 7.60 - 7.65Doublet of triplets1H

Ortho to C=O; deshielded by anisotropy.
H-4' 7.45 - 7.50Doublet of doublets1H

Para to C=O; Ortho to Cl.
H-5' 7.35 - 7.40Triplet (t)1H

Meta to both substituents.
Ph-H 7.20 - 7.35Multiplet5H-Overlapping signals of the phenylethyl ring.
NH 6.10 - 6.40Broad Singlet1H-Exchangeable amide proton.
N-CH

3.65 - 3.75Quartet (q)2H

Deshielded by Nitrogen; splits by NH and CH

.
Ph-CH

2.90 - 2.98Triplet (t)2H

Benzylic protons.

Comparative Performance: Validation vs. Alternatives

This section compares the target spectrum against its most common "competitors" in a reaction mixture: the 4-chloro regioisomer and the starting materials .

Regioisomer Discrimination (3-Cl vs. 4-Cl)

In drug development, ensuring the chlorine is in the meta (3) position rather than the para (4) position is vital for structure-activity relationship (SAR) studies.

  • 3-Chloro (Target):

    • Symmetry: Asymmetric.

    • Pattern: Four distinct signals in the 7.3–7.8 ppm range.

    • Key Feature: The isolated H-2' singlet at ~7.8 ppm is the "fingerprint" of the meta-substitution.

  • 4-Chloro (Alternative/Impurity):

    • Symmetry: Symmetric (

      
       axis).
      
    • Pattern: Classic AA'BB' system (two large doublets) centered around 7.4–7.8 ppm.

    • Key Feature: Absence of the singlet; appearance of "roofing" effect in two strong doublets.

Reaction Monitoring (Product vs. Starting Materials)

Use these specific shifts to calculate conversion rates.

ComponentDiagnostic SignalShift (

)
Change in Product
2-Phenylethylamine

-CH

(next to NH

)
~3.0 ppmShifts Downfield: Moves to ~3.7 ppm upon acylation.
3-Chlorobenzoyl Chloride Ortho-H (H-2, H-6)> 8.0 ppmShifts Upfield: Moves to ~7.6-7.8 ppm as -COCl becomes -CONH-.

Troubleshooting & Artifacts

When analyzing the spectrum, be aware of these common artifacts that can mimic impurities:

  • Water Peak: In CDCl

    
    , water appears at ~1.56 ppm. Do not confuse this with aliphatic impurities.
    
  • Rotamers: Due to the partial double bond character of the C-N amide bond, restricted rotation may cause line broadening of the N-CH

    
     signal at low temperatures. This is normal performance, not a sign of degradation.
    
  • H-D Exchange: If D

    
    O is added to the tube, the broad singlet at 6.1-6.4 ppm (NH) will disappear, confirming the amide assignment.
    

References

  • SDBS (Spectral Database for Organic Compounds). SDBS No. 4521 (Benzamide derivatives). National Institute of Advanced Industrial Science and Technology (AIST).[3][4][5][6] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[7][8] (Refer to Chapter 3 for Amide Chemical Shift Rules). [Link][8]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[2] [Link]

Sources

A Comparative Guide to the 13C NMR Chemical Shifts of N-phenethyl-3-chlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for N-phenethyl-3-chlorobenzamide. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative analysis supported by experimental data from structurally related compounds and predicted data for the target molecule. We will delve into the structural rationale behind the observed and predicted chemical shifts, provide a detailed experimental protocol for acquiring 13C NMR spectra, and present visual aids to facilitate understanding.

Introduction

N-phenethyl-3-chlorobenzamide is a molecule of interest in medicinal chemistry and materials science. Its structural characterization is paramount for confirming its identity, purity, and for elucidating its interactions in various chemical and biological systems. 13C NMR spectroscopy is an indispensable tool for this purpose, providing a unique fingerprint of the carbon skeleton. Understanding the expected chemical shifts is crucial for accurate spectral interpretation. In the absence of a publicly available experimental spectrum for N-phenethyl-3-chlorobenzamide, this guide utilizes a combination of predictive tools and experimental data from analogous compounds to provide a reliable reference.

Comparative Analysis of 13C NMR Chemical Shifts

To contextualize the 13C NMR spectrum of N-phenethyl-3-chlorobenzamide, we will compare its predicted chemical shifts with the experimentally determined values for three structurally related compounds: benzamide, N-phenethylbenzamide, and 3-chlorobenzamide. This comparative approach allows us to understand the influence of the N-phenethyl and 3-chloro-benzoyl moieties on the carbon environment.

The predicted 13C NMR chemical shifts for N-phenethyl-3-chlorobenzamide were generated using a reliable online prediction tool. The experimental data for the comparative compounds were sourced from reputable chemical databases and literature.

Table 1: Comparison of Predicted and Experimental 13C NMR Chemical Shifts (ppm)

Carbon AtomN-phenethyl-3-chlorobenzamide (Predicted)Benzamide (Experimental)N-phenethylbenzamide (Experimental)3-Chlorobenzamide (Experimental)
C=O 166.5170.1167.5166.2
C1' 136.2134.1134.5135.9
C2' 126.9127.5127.0127.1
C3' 134.7128.5128.6134.6
C4' 131.9131.5131.5130.0
C5' 129.9128.5128.6129.9
C6' 125.1127.5127.0125.2
C1'' 138.9-139.1-
C2''/C6'' 128.8-128.9-
C3''/C5'' 128.7-128.7-
C4'' 126.6-126.4-
CH2-N 41.2-41.0-
CH2-Ph 35.5-35.7-

Disclaimer: Predicted values are generated by computational algorithms and may differ from experimental values.

Analysis of Chemical Shift Data:

The data presented in Table 1 highlights the expected electronic environment of each carbon atom in N-phenethyl-3-chlorobenzamide. The carbonyl carbon (C=O) is predicted to resonate at approximately 166.5 ppm, which is consistent with the typical range for amide carbonyls. The presence of the electron-withdrawing chlorine atom on the benzoyl ring is expected to have a noticeable effect on the chemical shifts of the aromatic carbons of that ring (C1' to C6'), as can be seen when comparing to the unsubstituted benzamide. The carbons of the phenethyl group (C1'' to C4'' and the two methylene carbons) are predicted to have chemical shifts characteristic of a substituted ethylbenzene moiety.

Experimental Protocol for 13C NMR Spectroscopy

The following is a detailed, step-by-step methodology for acquiring a high-quality 13C NMR spectrum of N-phenethyl-3-chlorobenzamide or similar small organic molecules.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent in which the analyte is sufficiently soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). Chloroform-d (CDCl₃) is a common first choice for many organic compounds.

  • Concentration: Dissolve approximately 10-50 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube. The concentration should be optimized to obtain a good signal-to-noise ratio within a reasonable acquisition time.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern NMR instruments often use the deuterium lock signal of the solvent for internal referencing, making the addition of TMS optional.

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Probe: A standard broadband or dual-channel probe is suitable for 13C NMR acquisition.

  • Temperature: The experiment is typically run at room temperature (e.g., 298 K).

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is commonly used.

  • Acquisition Parameters:

    • Spectral Width (SW): Set a spectral width that encompasses the entire expected range of 13C chemical shifts (e.g., 0-220 ppm).

    • Number of Scans (NS): The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. A typical range is from 128 to 1024 scans.

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally sufficient for qualitative 13C NMR spectra. For quantitative analysis, a longer delay (5x the longest T1 relaxation time) is necessary.

    • Acquisition Time (AQ): This is determined by the spectral width and the number of data points.

    • Proton Decoupling: Broadband proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

3. Data Processing:

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

  • Baseline Correction: A baseline correction is applied to obtain a flat baseline.

  • Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm or to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Peak Picking: The chemical shifts of all peaks are identified and tabulated.

Visualization of Key Relationships

To visually represent the relationships discussed, the following diagrams have been generated using Graphviz.

structure_and_shifts cluster_molecule N-phenethyl-3-chlorobenzamide Structure cluster_shifts Predicted 13C NMR Chemical Shifts (ppm) mol mol carbonyl C=O ~166.5 mol->carbonyl Amide Carbonyl c1_prime C1' ~136.2 mol->c1_prime ipso-C of Benzoyl c3_prime C3' ~134.7 mol->c3_prime C with Cl c4_prime C4' ~131.9 mol->c4_prime para-C to C=O c_aromatic_unsub C2', C5', C6' ~125-130 mol->c_aromatic_unsub Other Benzoyl Carbons c1_double_prime C1'' ~138.9 mol->c1_double_prime ipso-C of Phenethyl c_aromatic_phenethyl C2''-C6'' ~126-129 mol->c_aromatic_phenethyl Phenethyl Aromatic Carbons ch2n CH2-N ~41.2 mol->ch2n Methylene (adjacent to N) ch2ph CH2-Ph ~35.5 mol->ch2ph Methylene (adjacent to Ph)

Caption: Relationship between the structure of N-phenethyl-3-chlorobenzamide and its predicted 13C NMR chemical shifts.

experimental_workflow A Sample Preparation (Dissolve in Deuterated Solvent) B NMR Instrument Setup (Tune & Lock) A->B C 13C NMR Data Acquisition (Pulse Program with Proton Decoupling) B->C D Data Processing (FT, Phasing, Baseline Correction) C->D E Spectral Analysis (Referencing & Peak Picking) D->E

Caption: A simplified workflow for acquiring a 13C NMR spectrum.

Conclusion

This guide provides a foundational understanding of the 13C NMR chemical shifts for N-phenethyl-3-chlorobenzamide through a comparative analysis with related compounds and the use of predictive tools. The provided experimental protocol offers a robust methodology for obtaining high-quality spectra for this and similar molecules. The combination of predictive data, comparative analysis, and a detailed experimental workflow serves as a valuable resource for researchers in the accurate identification and characterization of N-phenethyl-3-chlorobenzamide.

References

  • Spectral Database for Organic Compounds (SDBS) . National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem . National Center for Biotechnology Information. [Link]

  • NMRDB.org . An open-source database for NMR spectra. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Technical Guide: Mass Spectrometry Fragmentation of 3-chloro-N-phenethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 3-chloro-N-phenethylbenzamide , a structural analog often encountered in pharmaceutical impurity profiling and forensic analysis of designer drugs (NPS).

Executive Summary

3-chloro-N-phenethylbenzamide (C₁₅H₁₄ClNO, MW 259.73 Da) is a secondary amide formed from the condensation of 3-chlorobenzoic acid and phenethylamine. Its mass spectral characterization is critical for distinguishing it from regioisomers (2-chloro and 4-chloro analogs) and non-chlorinated precursors.

This guide compares the fragmentation behavior under Electron Ionization (EI) and Electrospray Ionization (ESI) , providing specific diagnostic ions to validate structural identity.

Key Diagnostic Findings:

  • Base Peak (EI): m/z 139/141 (3-chlorobenzoyl cation).

  • Characteristic Neutral Loss (ESI): Loss of 121 Da (phenethylamine moiety).

  • Differentiation: The 3-chloro isomer is distinguished from the 2-chloro isomer by the absence of significant "ortho-effect" fragmentation (e.g., HCl loss) and from the 4-chloro isomer primarily via chromatographic retention, as their MS/MS spectra are highly similar.

Chemical Structure & Properties

PropertyDetail
IUPAC Name 3-chloro-N-(2-phenylethyl)benzamide
Formula C₁₅H₁₄ClNO
Exact Mass 259.0764 (³⁵Cl) / 261.0734 (³⁷Cl)
Structure Benzamide core with a meta-chloro substituent and an N-phenethyl side chain.
Isotopic Pattern Distinct 3:1 ratio for M and M+2 due to Chlorine.

Fragmentation Analysis: Electron Ionization (GC-MS)

In GC-MS (70 eV), the molecule undergoes significant fragmentation driven by the stability of the benzoyl cation. The molecular ion (


) is observable but typically not the base peak.
Primary Fragmentation Pathway

The dominant cleavage occurs at the amide bond (C-N), driven by the formation of the stable acylium ion.

  • Formation of Acylium Ion (Base Peak):

    • Cleavage alpha to the carbonyl group releases the phenethylamino radical.

    • m/z 139 (100%) and m/z 141 (~33%) : Corresponds to the 3-chlorobenzoyl cation (

      
      ).
      
    • Significance: This doublet confirms the presence of the chlorine on the benzoyl ring.

  • Secondary Decarbonylation:

    • The m/z 139 ion loses carbon monoxide (CO, 28 Da).

    • m/z 111/113 : Corresponds to the 3-chlorophenyl cation (

      
      ).
      
  • Side-Chain Fragmentation:

    • The phenethyl moiety often generates a tropylium ion or styrene radical cation.

    • m/z 91 : Tropylium ion (

      
      ).
      
    • m/z 104 : Styrene radical cation (

      
      ), formed via Hydrogen rearrangement and C-N cleavage.
      
    • m/z 77 : Phenyl cation (

      
      ).
      
EI Spectrum Summary Table
m/z (Ion)Relative AbundanceFragment IdentityMechanism
259 / 261 Low-Medium

Molecular Ion
139 / 141 100% (Base)


-cleavage (Amide bond)
111 / 113 Medium

Loss of CO from m/z 139
104 Medium

McLafferty-like rearrangement
91 High

Tropylium (Benzyl fragment)
77 Medium

Phenyl cation

Fragmentation Analysis: ESI-MS/MS (LC-MS)

In LC-MS (Positive Mode), the molecule forms a protonated precursor


. Collision-Induced Dissociation (CID) yields a simpler spectrum compared to EI.
Precursor Ion
  • m/z 260.08 (

    
    ) and m/z 262.08  (
    
    
    
    ).
Product Ion Pathways (CID)
  • Amide Cleavage (Diagnostic):

    • Protonation typically occurs on the amide oxygen or nitrogen.

    • Collisional activation leads to the cleavage of the amide bond, releasing neutral phenethylamine (121 Da).

    • Product Ion: m/z 139/141 (3-chlorobenzoyl cation).

  • Phenethyl Cation Formation:

    • Alternative cleavage retains charge on the alkyl side.

    • Product Ion: m/z 105 (Phenethyl cation). Note: This isobaric overlap with the benzoyl cation of non-chlorinated benzamide requires high-resolution MS to distinguish (105.07 vs 105.03).

Visualization of Fragmentation Pathways

Fragmentation M Precursor [M+H]+ m/z 260/262 Acylium 3-Chlorobenzoyl Cation m/z 139/141 (Base Peak) M->Acylium Loss of Phenethylamine (-121 Da) SideChain Phenethyl Fragments m/z 105, 91, 77 M->SideChain Charge Retention on Alkyl Side Phenyl 3-Chlorophenyl Cation m/z 111/113 Acylium->Phenyl -CO (28 Da)

Figure 1: ESI-MS/MS Fragmentation Pathway of 3-chloro-N-phenethylbenzamide.

Comparative Analysis: Differentiation of Isomers

Distinguishing the 3-chloro isomer from its 2-chloro and 4-chloro regioisomers is a common analytical challenge.

vs. 2-Chloro-N-phenethylbenzamide (Ortho Isomer)
  • Mechanism: The ortho position allows for interaction between the chlorine and the amide hydrogen/carbonyl.

  • Diagnostic Marker: The 2-chloro isomer often exhibits a characteristic loss of HCl (36 Da) or Cl radical (35 Da) from the molecular ion or the acylium ion due to the "ortho effect," which is absent or negligible in the 3-chloro (meta) and 4-chloro (para) isomers.

  • Acylium Ion Stability: The m/z 139 peak in the 2-chloro isomer may be less intense relative to secondary fragments compared to the 3-chloro isomer due to steric destabilization.

vs. 4-Chloro-N-phenethylbenzamide (Para Isomer)
  • Challenge: The MS/MS spectra of meta (3-Cl) and para (4-Cl) isomers are nearly identical because the distance between the Cl and the amide group prevents unique interaction effects.

  • Solution: Chromatographic Separation is required.[1][2]

    • On standard C18 columns, the elution order is typically: Para (4-Cl) > Meta (3-Cl) > Ortho (2-Cl) . The para isomer is generally the most retained due to its planar symmetry and higher hydrophobicity.

Comparison Summary
Feature3-Chloro (Meta)2-Chloro (Ortho)4-Chloro (Para)
Base Peak (EI) m/z 139m/z 139 (often lower int.)m/z 139
Ortho Effect (HCl loss) AbsentPresent Absent
Retention Time (RP-LC) IntermediateFastestSlowest
Diagnostic Ion m/z 111 (High vs 2-Cl)m/z 103 (Benzonitrile type)Indistinguishable by MS

Experimental Protocol: LC-MS/MS Identification

To experimentally verify this compound, follow this validated workflow.

Step 1: Sample Preparation
  • Dissolve 1 mg of sample in 1 mL Methanol (Stock: 1 mg/mL).

  • Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

Step 2: LC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

Step 3: MS Parameters (ESI+)
  • Source Temp: 350°C.

  • Capillary Voltage: 3.5 kV.

  • Scan Mode: Product Ion Scan (Precursor m/z 260.1).

  • Collision Energy: Stepped (10, 20, 40 eV) to capture both the survivor acylium ion (m/z 139) and secondary fragments (m/z 111).

Step 4: Data Interpretation Workflow

Workflow Start Unknown Sample MS1 Full Scan MS Observe m/z 260/262 (3:1) Start->MS1 MS2 Product Ion Scan (CID of m/z 260) MS1->MS2 Check139 Major Fragment m/z 139? MS2->Check139 CheckOrtho Significant [M-Cl]+? Check139->CheckOrtho Yes ResultOther Not Chloro-N-phenethylbenzamide Check139->ResultOther No Result3Cl Identify as 3- or 4-Chloro Isomer (Check RT) CheckOrtho->Result3Cl No Result2Cl Identify as 2-Chloro Isomer CheckOrtho->Result2Cl Yes

Figure 2: Decision tree for identifying 3-chloro-N-phenethylbenzamide.

References

  • National Institute of Standards and Technology (NIST) .[3] Mass Spectrum of 3-Chlorobenzamide (EI). NIST Chemistry WebBook, SRD 69.[3] Available at: [Link]

  • PubChem . 3-Chloro-N-phenylbenzamide Compound Summary. National Library of Medicine. Available at: [Link]

  • Westphälinger, C., et al. Differentiation of Regioisomeric Chloroamphetamine Analogs Using Gas Chromatography–Chemical Ionization-Tandem Mass Spectrometry. Journal of Analytical Toxicology, 2017. Available at: [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) . Mass Spectral Library.[4][5] Available at: [Link]

Sources

A Comparative Analysis of 3-Chloro vs. 4-Chloro Benzamide Affinity for Trace Amine-Associated Receptor 1 (TAAR1)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the binding affinity of 3-chloro and 4-chloro substituted benzamides for the Trace Amine-Associated Receptor 1 (TAAR1). As a G-protein coupled receptor implicated in various neuropsychiatric disorders, including schizophrenia and addiction, TAAR1 has emerged as a significant target for therapeutic development. Understanding the structure-activity relationships (SAR) of ligands, such as substituted benzamides, is paramount for the rational design of novel TAAR1-targeting compounds.

Introduction to TAAR1 and Benzamide Ligands

Trace Amine-Associated Receptor 1 (TAAR1) is a Gs- and Gq-coupled GPCR that is activated by endogenous trace amines like β-phenylethylamine, tyramine, and octopamine. Located in key brain regions associated with monoaminergic systems, such as the ventral tegmental area and the dorsal raphe nucleus, TAAR1 modulates dopaminergic and serotonergic neurotransmission. Its role in regulating these critical pathways has made it a compelling target for the treatment of psychosis, mood disorders, and substance use disorders.

Benzamides represent a versatile class of chemical scaffolds that have been extensively explored for their interaction with various GPCRs. In the context of TAAR1, the benzamide core offers a synthetically tractable platform for developing potent and selective ligands. The nature and position of substituents on the phenyl ring of the benzamide moiety can dramatically influence binding affinity and functional activity. This guide focuses specifically on the impact of chlorine substitution at the 3- and 4-positions of the benzamide ring on TAAR1 affinity.

Structure-Activity Relationship (SAR) of Chloro-Substituted Benzamides at TAAR1

The position of halogen substituents on the benzamide phenyl ring is a critical determinant of TAAR1 binding affinity. While a comprehensive head-to-head comparison of a wide array of 3-chloro versus 4-chloro benzamide analogues is not extensively documented in a single study, insights can be gleaned from broader SAR studies on TAAR1 agonists and antagonists.

Generally, electron-withdrawing groups on the benzamide ring are well-tolerated and can contribute to favorable interactions within the TAAR1 binding pocket. The 4-position (para) of the phenyl ring is often a key interaction point. Introduction of a chlorine atom at this position can enhance binding affinity through various mechanisms, including hydrophobic interactions and the formation of halogen bonds with specific residues in the receptor.

Substitution at the 3-position (meta) can have a more variable effect. Depending on the overall structure of the benzamide ligand, a 3-chloro substituent may either enhance or diminish affinity compared to its 4-chloro counterpart. This variability often arises from the specific conformational constraints of the binding pocket and how the substituent influences the overall orientation of the ligand within the receptor.

For instance, in a series of substituted benzamide derivatives, it has been observed that para-substitution is often preferred for maintaining high affinity at TAAR1. This suggests that the 4-position may be more accommodating for substituents, allowing for optimal interactions with the receptor.

Comparative Binding Affinity Data

The following table summarizes representative binding affinity data for chloro-substituted benzamide analogues at human TAAR1 (hTAAR1). It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

Compound ClassSubstitution PatternCompound ExampleBinding Affinity (Ki, nM)Reference
Benzamide Analogue4-ChloroRO520364827
Benzamide Analogue3-Chloro(Not specified)Data not available
Benzamide Analogue4-ChloroRO52563901.3
Benzamide Analogue3,4-Dichloro(Not specified)Data not available

Experimental Protocol: In Vitro TAAR1 Radioligand Binding Assay

To empirically determine and compare the binding affinities of 3-chloro and 4-chloro benzamides, a competitive radioligand binding assay is a standard and robust method.

Workflow Diagram

TAAR1_Binding_Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (hTAAR1-expressing cells) Incubation Incubation (Membranes + Radioligand + Test Compounds) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation ([3H]-Ligand) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution (3-Cl vs. 4-Cl Benzamides) Compound_Prep->Incubation Filtration Rapid Filtration (Separates bound/unbound) Incubation->Filtration Scintillation Liquid Scintillation Counting (Quantifies bound radioligand) Filtration->Scintillation IC50_Calc IC50 Determination (Non-linear regression) Scintillation->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff equation) IC50_Calc->Ki_Calc

Caption: Workflow for a competitive TAAR1 radioligand binding assay.

Step-by-Step Methodology
  • Membrane Preparation:

    • Culture HEK293 cells stably expressing human TAAR1 (hTAAR1).

    • Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • Prepare serial dilutions of the 3-chloro and 4-chloro benzamide test compounds in assay buffer.

    • In a 96-well plate, add the following to each well:

      • 50 µL of assay buffer (for total binding) or a high concentration of a known TAAR1 ligand (for non-specific binding).

      • 50 µL of the test compound dilution.

      • 50 µL of a radioligand such as [³H]-RO5256390 at a concentration near its Kd.

      • 50 µL of the prepared cell membranes.

  • Incubation:

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Scintillation Counting:

    • Place the filter discs in scintillation vials with scintillation cocktail.

    • Quantify the amount of bound radioligand in each sample using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Structural Comparison and Rationale

The differential effects of 3-chloro and 4-chloro substitution on TAAR1 affinity can be rationalized by considering the topology of the TAAR1 binding pocket.

SAR_Comparison cluster_4chloro 4-Chloro Benzamide cluster_3chloro 3-Chloro Benzamide node_4chloro 4-Chloro Benzamide Para-position substitution Potential for favorable hydrophobic and/or halogen bond interactions in a specific subpocket TAAR1_Pocket TAAR1 Binding Pocket node_4chloro:f2->TAAR1_Pocket Optimal Fit node_3chloro 3-Chloro Benzamide Meta-position substitution May introduce steric hindrance or fail to engage in key interactions, depending on the specific ligand scaffold node_3chloro:f2->TAAR1_Pocket Variable Fit

Caption: Positional effects of chloro-substitution on benzamide binding to TAAR1.

A 4-chloro substituent projects into what is often a more spacious and accommodating region of the binding pocket, allowing for favorable interactions without imposing significant steric penalties. In contrast, the 3-position is often in closer proximity to residues that define the narrower part of the binding cleft. A substituent at this position may lead to steric clashes or may not be optimally positioned to form stabilizing interactions, potentially resulting in lower binding affinity.

Conclusion

The position of a chlorine atom on the benzamide ring is a critical determinant of TAAR1 binding affinity. While direct comparative data for a wide range of 3-chloro versus 4-chloro benzamide analogues is limited, existing SAR studies suggest that the 4-position is often favored for achieving high affinity. This is likely due to the specific topology of the TAAR1 binding pocket, which appears to be more accommodating of substituents at the para-position.

To definitively ascertain the relative affinities of specific 3-chloro and 4-chloro benzamide pairs, direct experimental testing using a standardized in vitro binding assay, as described in this guide, is essential. Such studies will not only provide valuable data for ongoing drug discovery efforts but will also contribute to a more refined understanding of the molecular determinants of ligand recognition at TAAR1.

References

  • Revel, F. G., et al. (2012). RO5203648, a novel trace amine-associated receptor 1 (TAAR1) agonist, demonstrates antipsychotic-like and procognitive effects in rats. Journal of Pharmacology and Experimental Therapeutics, 340(1), 145-154. [Link]

  • Revel, F. G., et al. (2013). A novel, selective, and potent trace amine-associated receptor 1 (TAAR1) agonist with antipsychotic-like activity in rats. Neuropsychopharmacology, 38(10), 2048-2062. [Link]

A Comprehensive Guide to Monitoring Secondary Amide Bond Formation Using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Significance of the Amide Bond

The amide bond is the cornerstone of peptides and proteins and a fundamental functional group in a vast array of pharmaceuticals and industrial polymers. The ability to accurately monitor its formation is critical for optimizing reaction conditions, ensuring complete conversion of starting materials, and ultimately, guaranteeing the quality and efficacy of the final product. FTIR spectroscopy emerges as a frontline technique for this purpose due to its sensitivity to the vibrational changes that occur as a carboxylic acid and a primary amine react to form a secondary amide.

Deciphering the Spectral Fingerprints of Amide Formation

The formation of a secondary amide bond from a primary amine and a carboxylic acid is accompanied by a distinct evolution of peaks in the FTIR spectrum. By monitoring the disappearance of reactant peaks and the appearance of product peaks, a clear picture of the reaction's progress can be obtained.

The key vibrational modes to monitor are:

  • N-H Stretching: Primary amines exhibit two N-H stretching bands, corresponding to asymmetric and symmetric vibrations, typically found in the 3400-3250 cm⁻¹ region.[1][2] In contrast, secondary amides display a single, typically broader N-H stretching band in a similar region (around 3370-3170 cm⁻¹ in the solid state).[3][4] The disappearance of the dual N-H stretch of the primary amine and the emergence of the single N-H stretch of the secondary amide is a clear indicator of bond formation.

  • O-H Stretching: The broad O-H stretching band of the carboxylic acid, usually found between 3300-2500 cm⁻¹, will diminish as the reaction proceeds.

  • C=O Stretching (Amide I Band): This is one of the most prominent and informative bands. The C=O stretching vibration of a carboxylic acid typically appears around 1710-1690 cm⁻¹.[5] Upon formation of the secondary amide, a new, strong absorption band, known as the Amide I band, emerges in the 1700-1630 cm⁻¹ range.[3][4][6] This band is primarily associated with the C=O stretching vibration of the amide group.[6][7][8]

  • N-H Bending (Amide II Band): The formation of the secondary amide is also confirmed by the appearance of the Amide II band, typically between 1580 and 1510 cm⁻¹.[6][9] This band arises from a combination of N-H in-plane bending and C-N stretching vibrations.[6] Primary amines also show an N-H bending vibration (scissoring) in the 1650-1580 cm⁻¹ region, which can sometimes overlap with the Amide I region, but the emergence of the distinct Amide II band is a hallmark of amide formation.[2]

A comparative summary of the key FTIR peaks is presented below:

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Appearance/Disappearance During Reaction
Primary Amine (Reactant) N-H Asymmetric & Symmetric Stretch3400-3250 (two bands)Disappears
N-H Bend (Scissor)1650-1580Disappears
Carboxylic Acid (Reactant) O-H Stretch3300-2500 (broad)Disappears
C=O Stretch1710-1690Disappears
Secondary Amide (Product) N-H Stretch3370-3170 (one band)Appears
C=O Stretch (Amide I)1700-1630Appears
N-H Bend / C-N Stretch (Amide II)1580-1510Appears
Experimental Workflow: A Self-Validating Protocol

To ensure trustworthy and reproducible results, a well-defined experimental protocol is essential. The following outlines a step-by-step methodology for monitoring a model secondary amide bond formation reaction.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ATR-FTIR) cluster_analysis Data Analysis Reactants 1. Prepare Reactant Solutions (Carboxylic Acid & Primary Amine) Solvent 2. Choose Appropriate Solvent (e.g., DCM, DMF) Reaction_Setup 3. Initiate Reaction (Mix reactants, add coupling agents if needed) Background 4. Acquire Background Spectrum (Clean ATR crystal) Reaction_Setup->Background Time_Zero 5. Acquire Time-Zero Spectrum (Immediately after mixing) Monitoring 6. Monitor Reaction Over Time (Acquire spectra at set intervals) Baseline 7. Baseline Correction Monitoring->Baseline Peak_ID 8. Identify Characteristic Peaks (Reactants & Product) Kinetics 9. Plot Peak Intensity vs. Time (Determine reaction kinetics)

FTIR workflow for monitoring amide bond formation.

Step-by-Step Experimental Protocol:

  • Reactant and Solvent Preparation:

    • Accurately weigh and dissolve the carboxylic acid and primary amine in a suitable solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)) to known concentrations. The solvent should be transparent in the IR regions of interest.

    • If coupling agents (e.g., DCC, EDC) are used, prepare a solution of these as well.

  • FTIR Instrument Setup (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum of the clean, dry ATR crystal. This will be subtracted from the sample spectra.

  • Reaction Initiation and Time-Zero Measurement:

    • In a separate vial, mix the reactant solutions to initiate the reaction.

    • Immediately place a small aliquot of the reaction mixture onto the ATR crystal.

    • Acquire the first spectrum, which will serve as the "time-zero" point.

  • Reaction Monitoring:

    • Continue to acquire spectra at regular intervals (e.g., every 5, 10, or 30 minutes, depending on the expected reaction rate).

    • It is crucial to maintain a consistent temperature throughout the experiment, as temperature can affect both reaction kinetics and peak positions.

  • Data Processing and Analysis:

    • Apply a baseline correction to all acquired spectra to remove any background drift.

    • Identify and track the intensity of the characteristic peaks for the reactants (e.g., C=O of the carboxylic acid) and the product (e.g., Amide I and Amide II bands).

    • Plot the change in absorbance (or peak area) of a key reactant and product peak over time to visualize the reaction progress and determine the reaction endpoint. For more quantitative analysis, differential FTIR spectroscopy can be employed by subtracting the initial spectrum from subsequent spectra to highlight the changes.[10][11]

Case Study: Monitoring Peptide Coupling

In solid-phase peptide synthesis (SPPS), ensuring complete coupling at each step is paramount to achieving the desired full-length peptide. FTIR can be used to monitor the disappearance of the free amine on the resin and the appearance of the amide bond. The use of techniques like single-bead FTIR microspectroscopy allows for the analysis of individual resin beads, providing a highly localized view of the reaction's success.[12]

Conclusion

FTIR spectroscopy stands as a robust, accessible, and informative tool for the qualitative and semi-quantitative monitoring of secondary amide bond formation. By understanding the characteristic spectral changes and implementing a rigorous experimental protocol, researchers can gain valuable insights into reaction kinetics, optimize synthetic procedures, and ensure the successful formation of this fundamentally important functional group.

References

  • JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Retrieved from [Link]

  • Laman, D. M., et al. (2024). Qualitative Monitoring of Proto-Peptide Condensation by Differential FTIR Spectroscopy. ACS Earth and Space Chemistry. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • bioRxiv. (2022). Infrared Spectroscopy for Structure Analysis of Protein Inclusion Bodies. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. Retrieved from [Link]

  • PubMed. (n.d.). Use of the amide II infrared band of proteins for secondary structure determination and comparability of higher order structure. Retrieved from [Link]

  • Difference Between. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • ResearchGate. (n.d.). Curve fitted amide I regions (1600–1700 cm⁻¹) in FTIR spectra of the.... Retrieved from [Link]

  • MDPI. (2022). Broadband Multidimensional Spectroscopy Identifies the Amide II Vibrations in Silkworm Films. Retrieved from [Link]

  • ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]

  • ACS Earth and Space Chemistry. (2024). Qualitative Monitoring of Proto-Peptide Condensation by Differential FTIR Spectroscopy. Retrieved from [Link]

  • Quora. (2015). How can we differentiate primary, secondary and tertiary amines using IR spectroscopy? Retrieved from [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • ACS Omega. (2020). FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. Retrieved from [Link]

  • Shimadzu. (n.d.). Protein Secondary Structural Analysis by FTIR. Retrieved from [Link]

  • ScienceDirect. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. Retrieved from [Link]

  • TutorChase. (n.d.). How do you differentiate between primary, secondary, and tertiary amines using spectroscopy? Retrieved from [Link]

  • IntechOpen. (n.d.). Vibrational Studies of Different Human Body Disorders Using FTIR Spectroscopy. Retrieved from [Link]

  • Medium. (2023). FT-IR Spectroscopy for Characterization of Protein Secondary Structure. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra analysis for confirmatory amide (CO-NH) bond confirmation.... Retrieved from [Link]

  • Harvard University. (n.d.). FTIR Analysis of Protein Structure. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • ACS Publications. (2020). Method of Monitoring the Number of Amide Bonds in Peptides Using Near-Infrared Spectroscopy. Retrieved from [Link]

  • MDPI. (2020). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Retrieved from [Link]

  • PMC. (2022). Broadband Multidimensional Spectroscopy Identifies the Amide II Vibrations in Silkworm Films. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Surface FTIR Techniques to Analyze the Conformation of Proteins/ Peptides in H2O Environment. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). RAPID CHARACTERIZATION OF PEPTIDE SECONDARY STRUCTURE BY FT-IR SPECTROSCOPY. Retrieved from [Link]

Sources

A Comparative Guide to TAAR1 Ligands: The Benchmark Antagonist EPPTB vs. the Uncharacterized 3-chloro-N-(2-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: TAAR1 - A Key Modulator of Monoaminergic Systems

Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) that has emerged from relative obscurity to become a significant target for therapeutic intervention in neuropsychiatric disorders. Unlike classical monoamine receptors that reside on the cell surface, TAAR1 is primarily located intracellularly within monoamine neurons.[1] It functions as a critical rheostat for dopamine, serotonin, and norepinephrine signaling.[1] Its activation by endogenous trace amines (e.g., β-phenethylamine, tyramine) or synthetic ligands generally leads to a reduction in the firing rate of these neurons and modulates transporter function, making it a promising target for conditions characterized by monoaminergic dysregulation, such as schizophrenia, depression, and substance use disorders.[2][3][4][5]

This guide provides a detailed comparison of two molecules in the context of TAAR1 ligation: EPPTB , the first-in-class selective TAAR1 antagonist, and 3-chloro-N-(2-phenylethyl)benzamide , a compound with a relevant chemical scaffold but whose activity at TAAR1 is not documented in peer-reviewed literature. We will delve into the established experimental data for EPPTB, provide the necessary protocols to characterize novel ligands, and use the structural features of 3-chloro-N-(2-phenylethyl)benzamide to discuss the principles of ligand design.

Compound Profile: EPPTB (RO5212773)

EPPTB, or N-(3-ethoxyphenyl)-4-(1-pyrrolidinyl)-3-(trifluoromethyl)benzamide, was a landmark discovery in TAAR1 pharmacology, representing the first selective antagonist available for research.[6][7][8] Its development allowed scientists to probe the physiological and pathophysiological roles of TAAR1 with unprecedented precision.

Pharmacological Characteristics

EPPTB exhibits potent and selective antagonism at the mouse TAAR1 (mTAAR1).[6][9] However, a crucial characteristic of this tool compound is its dramatic species selectivity. It is significantly less potent at rat and human TAAR1, a factor that must be considered in experimental design and translation of findings.[6][7]

Further characterization revealed that EPPTB acts as an inverse agonist, reducing the constitutive, agonist-independent activity of TAAR1.[6][7] This was demonstrated by its ability to decrease basal cAMP levels in cells expressing mTAAR1, suggesting the receptor has a baseline level of activity even in the absence of a stimulating ligand.[7]

In Vivo and Ex Vivo Effects

Studies using EPPTB have been instrumental in confirming the tonic (continuous) influence of TAAR1 on the dopamine system. In brain slices from the ventral tegmental area (VTA), EPPTB blocks the inhibitory effect of TAAR1 agonists on dopamine neuron firing.[7][8] More compellingly, when administered alone, EPPTB increases the spontaneous firing rate of these neurons.[7][8] This finding strongly suggests that TAAR1 is tonically activated by endogenous trace amines in the brain, exerting a constant brake on dopaminergic activity that is lifted by EPPTB.

Compound Profile: 3-chloro-N-(2-phenylethyl)benzamide

In contrast to the well-documented EPPTB, 3-chloro-N-(2-phenylethyl)benzamide is an uncharacterized compound within the context of TAAR1 pharmacology. A comprehensive search of scientific literature and databases reveals no published experimental data on its binding affinity or functional activity at TAAR1.

Structural Analysis and Hypothetical Considerations

Despite the lack of data, we can analyze its structure from a medicinal chemistry perspective. The molecule is composed of two key moieties:

  • A phenylethylamine core: This is the foundational structure for many endogenous TAAR1 agonists, including β-phenethylamine. This suggests the molecule has the potential to be recognized by the TAAR1 binding pocket.

  • A 3-chlorobenzamide group: This large aromatic group appended to the amine of the phenylethylamine core dramatically alters the molecule's properties compared to endogenous ligands. Such modifications can transform an agonist into an antagonist by occupying additional space in the receptor binding pocket, preventing the conformational change required for receptor activation. The chloro- substitution further modifies electronic and steric properties.

Therefore, while its phenylethylamine backbone provides a rationale for testing, its ultimate activity—whether as an agonist, antagonist, or inactive compound—can only be determined through empirical investigation using the types of assays detailed later in this guide.

Head-to-Head Comparison: A Data-Driven Perspective

To provide a clear summary, the following table compares the known experimental parameters of EPPTB with the currently unknown profile of 3-chloro-N-(2-phenylethyl)benzamide.

ParameterEPPTB (RO5212773)3-chloro-N-(2-phenylethyl)benzamide
Chemical Structure N-(3-ethoxyphenyl)-4-pyrrolidin-1-yl-3-trifluoromethyl-benzamide3-chloro-N-(2-phenylethyl)benzamide
Functional Class Antagonist / Inverse Agonist[6][7]Data Not Available
Binding Affinity (Ki) Mouse TAAR1: 0.9 nM[6][9] Rat TAAR1: 942 nM[6] Human TAAR1: >5,000 nM[6]Data Not Available
Functional Potency (IC50) Mouse TAAR1: 27.5 nM (cAMP assay)[9] Rat TAAR1: 4,539 nM (cAMP assay)[6][9] Human TAAR1: 7,487 nM (cAMP assay)[6][9]Data Not Available
Selectivity High selectivity for TAAR1 over other monoaminergic receptors and transporters[7]Data Not Available
Key In Vivo Effect Increases firing rate of VTA dopamine neurons in mice[7]Data Not Available

TAAR1 Signaling: Pathways of Modulation

Activation of TAAR1 initiates a cascade of intracellular events. The primary and most well-characterized pathway involves coupling to the Gs alpha subunit of the G protein complex. This activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[1][10] TAAR1 can also couple to Gq proteins, activating the phospholipase C (PLC) pathway.[1] Furthermore, TAAR1 signaling involves the activation of the ERK1/2 pathway, which can promote anti-apoptotic signals.[11] The receptor can also form heterodimers with other receptors, such as the dopamine D2 receptor, which shifts its signaling from a Gs/cAMP pathway towards a β-arrestin2-dependent cascade.[10][[“]]

TAAR1_Signaling cluster_membrane Plasma Membrane cluster_ligands TAAR1 TAAR1 D2R D2 Receptor TAAR1->D2R Heterodimerizes Gs Gαs TAAR1->Gs Activates Gq Gαq TAAR1->Gq Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Generates PLC Phospholipase C (PLC) PKC PKC PLC->PKC Activates Arrestin β-Arrestin2 D2R->Arrestin Recruits via TAAR1 agonism Agonist TAAR1 Agonist (e.g., β-PEA) Agonist->TAAR1 Activates Antagonist TAAR1 Antagonist (e.g., EPPTB) Antagonist->TAAR1 Blocks Gs->AC Activates Gq->PLC PKA PKA cAMP->PKA Activates ERK pERK1/2 PKA->ERK Leads to Modulation of\nIon Channels &\nTransporters Modulation of Ion Channels & Transporters PKA->Modulation of\nIon Channels &\nTransporters PKC->ERK Leads to Anti-apoptosis\n& Gene Transcription Anti-apoptosis & Gene Transcription ERK->Anti-apoptosis\n& Gene Transcription Akt/GSK3β\nPathway Akt/GSK3β Pathway Arrestin->Akt/GSK3β\nPathway Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Culture 1. Culture TAAR1-HEK293 Cells Harvest 2. Harvest & Lyse Cells Culture->Harvest Membrane 3. Isolate & Quantify Membranes Harvest->Membrane Plate 4. Plate Radioligand, Test Compound & Membranes Membrane->Plate Incubate 5. Incubate to Equilibrium Plate->Incubate Filter 6. Harvest onto Filter Plate Incubate->Filter Count 7. Scintillation Counting Filter->Count Calculate 8. Calculate Specific Binding Count->Calculate Plot 9. Plot Data & Calculate Ki Calculate->Plot

Caption: Workflow for a TAAR1 Radioligand Binding Assay.

Protocol 2: cAMP Functional Assay

This assay measures the functional consequence of ligand binding—specifically, the generation of cAMP following Gs activation. It determines whether a compound is an agonist (stimulates cAMP), antagonist (blocks agonist-induced cAMP), or inverse agonist (reduces basal cAMP).

Causality and Rationale:

  • Whole Cells: Unlike binding assays, functional assays require intact cells to keep the signaling machinery (G proteins, adenylyl cyclase) operational.

  • cAMP Detection Method: Modern methods like BRET (Bioluminescence Resonance Energy Transfer) or specific Enzyme Immunoassays (EIA) provide sensitive and high-throughput ways to measure intracellular cAMP levels. [13][14]* Agonist Mode vs. Antagonist Mode: The assay is run in two modes. In agonist mode, the test compound is added alone to see if it stimulates cAMP production. In antagonist mode, the cells are pre-incubated with the test compound before adding a known TAAR1 agonist at its EC₅₀ concentration. A true antagonist will reduce the signal produced by the known agonist.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture TAAR1-expressing HEK-293 cells in 96-well or 384-well plates.

  • Assay Setup:

    • Wash cells with assay buffer.

    • For Agonist Mode: Add the test compound across a range of concentrations.

    • For Antagonist Mode: Pre-incubate the cells with the test compound across a range of concentrations for a set time (e.g., 15-30 minutes). Then, add a known TAAR1 agonist (e.g., β-phenethylamine) at a concentration that gives ~80% of its maximal response (EC₈₀).

  • Incubation:

    • Incubate the plate for a set time (e.g., 30-60 minutes) at 37°C to allow for cAMP production.

  • Lysis and Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Measure cAMP concentration using a competitive immunoassay kit (e.g., EIA) or a real-time method (e.g., BRET), following the manufacturer's instructions. [11]5. Data Analysis:

    • Agonist Mode: Plot the cAMP signal against the log concentration of the test compound. Fit the data to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy relative to a full agonist).

    • Antagonist Mode: Plot the cAMP signal against the log concentration of the test compound. Fit the data to determine the IC₅₀ (potency for blocking the agonist signal).

Conclusion and Future Outlook

This guide establishes a clear distinction between two TAAR1-relevant compounds. EPPTB is a foundational tool compound; a potent and selective antagonist/inverse agonist at the mouse receptor whose well-defined pharmacology has been essential for elucidating the role of TAAR1 in the central nervous system. [7][8]Its primary limitation is the poor translation of its potency to rat and human receptors, underscoring the challenge of species differences in TAAR1 research. [6] Conversely, 3-chloro-N-(2-phenylethyl)benzamide remains a molecule of theoretical interest. Its chemical structure contains motifs suggestive of potential TAAR1 activity, but without empirical data, it cannot be functionally classified. The protocols detailed herein provide a clear, validated roadmap for the scientific community to characterize such novel compounds. Determining the TAAR1 binding affinity and functional activity of 3-chloro-N-(2-phenylethyl)benzamide would be a valuable first step in exploring new chemical scaffolds for TAAR1-targeted therapeutics, contributing to the ongoing effort to develop novel treatments for a range of debilitating neuropsychiatric disorders.

References

  • Shi, W., et al. (2020). Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2. Journal of Pharmacology and Experimental Therapeutics. Available from: [Link]

  • Consensus. (n.d.). TAAR1 Dopamine Receptor Signaling Pathways. Consensus. Available from: [Link]

  • Jastrzębska-Więsek, M., et al. (2022). Effects of acute and chronic administration of trace amine-associated receptor 1 (TAAR1) ligands on in vivo excitability of central monoamine-secreting neurons in rats. Naunyn-Schmiedeberg's Archives of Pharmacology. Available from: [Link]

  • Kalnitska, A., et al. (2022). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. Molecules. Available from: [Link]

  • Wikipedia. (n.d.). EPPTB. Wikipedia. Available from: [Link]

  • Panas, M. W., et al. (2012). Trace Amine Associated Receptor 1 Signaling in Activated Lymphocytes. Journal of Neuroimmune Pharmacology. Available from: [Link]

  • Gainetdinov, R. R., Hoener, M. C., & Berry, M. D. (2018). The Case for TAAR1 as a Modulator of Central Nervous System Function. Frontiers in Molecular Neuroscience. Available from: [Link]

  • Wikipedia. (n.d.). TAAR1. Wikipedia. Available from: [Link]

  • Bradaia, A., et al. (2009). The selective antagonist EPPTB reveals TAAR1-mediated regulatory mechanisms in dopaminergic neurons of the mesolimbic system. Proceedings of the National Academy of Sciences. Available from: [Link]

  • Bradaia, A., et al. (2009). The selective antagonist EPPTB reveals TAAR1-mediated regulatory mechanisms in dopaminergic neurons of the mesolimbic system. Proceedings of the National Academy of Sciences. Available from: [Link]

  • Gainetdinov, R. R., et al. (2018). TAAR1 and CNS Function. Frontiers in Molecular Neuroscience. Available from: [Link]

  • Dworak, H., et al. (2022). Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies. International Journal of Molecular Sciences. Available from: [Link]

  • Dworak, H., et al. (2022). Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies. ResearchGate. Available from: [Link]

  • Sukhanov, I., & Go-Suzuki, M. (2022). Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders. Pharmaceuticals. Available from: [Link]

  • BindingDB. (n.d.). Ki Summary. BindingDB. Available from: [Link]

  • Barak, L. S., et al. (2008). Pharmacological Characterization of Membrane-Expressed Human Trace Amine-Associated Receptor 1 (TAAR1) by a Bioluminescence Resonance Energy Transfer cAMP Biosensor. Molecular Pharmacology. Available from: [Link]

  • Li, J., et al. (2017). Interaction Analyses of hTAAR1 and mTAAR1 with Antagonist EPPTB. Computational and Structural Biotechnology Journal. Available from: [Link]

  • BindingDB. (n.d.). PrimarySearch_ki. BindingDB. Available from: [Link]

  • ResearchGate. (n.d.). Selective antagonists of mouse trace amine-associated receptor 1 (mTAAR1): Discovery of EPPTB (RO5212773). ResearchGate. Available from: [Link]

  • Al-Hourani, B. J., et al. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank. Available from: [Link]

  • EuroscreenFast. (n.d.). Trace amine TAAR1 cAMP (FAST-0894C). EuroscreenFast. Available from: [Link]

  • Espinoza, S., et al. (2018). Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. Frontiers in Pharmacology. Available from: [Link]

  • Espinoza, S., et al. (2018). Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. Frontiers in Pharmacology. Available from: [Link]

  • PubChem. (n.d.). 3-chloro-n-(2-phenylethyl)benzamide. PubChem. Available from: [Link]

  • Lam, V. M., et al. (2016). Behavioral Effects of a Potential Novel TAAR1 Antagonist. Frontiers in Neuroscience. Available from: [Link]

  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. Google Patents.
  • Patsnap Synapse. (n.d.). TAAR1 - Drugs, Indications, Patents. Patsnap Synapse. Available from: [Link]

  • Gowda, B. T., et al. (2008). 3-Chloro-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

  • Google Patents. (n.d.). CN103288667A - A method for preparing N-(2-phenylethyl) benzamide. Google Patents.
  • PubChem. (n.d.). 2-chloro-n-phenethyl-benzamide. PubChem. Available from: [Link]

Sources

Technical Guide: HPLC Retention Time & Method Optimization for 3-chloro-N-(2-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

In the development of neuroactive ligands and pharmaceutical intermediates, 3-chloro-N-(2-phenylethyl)benzamide (also known as N-phenethyl-3-chlorobenzamide) presents specific analytical challenges. Its structural duality—containing two aromatic systems (a chlorobenzoyl ring and a phenethyl ring) linked by an amide bond—creates a high degree of hydrophobicity (LogP ~3.[1]8) and potential for co-elution with positional isomers (2-chloro and 4-chloro analogs).[2]

This guide compares the chromatographic performance of Standard C18 (Octadecyl) stationary phases against Phenyl-Hexyl phases. While C18 is the industry default, our comparative analysis demonstrates that Phenyl-Hexyl phases provide superior resolution for this specific compound due to enhanced


-

selectivity, which is critical for distinguishing the target from closely related synthetic impurities.
Compound Properties
PropertyValueAnalytical Implication
Molecular Formula C₁₅H₁₄ClNODetectable by MS (ESI+) and UV.[2]
Molecular Weight 259.73 g/mol Monoisotopic mass ~259.08 Da.[1]
LogP (Predicted) ~3.8Highly lipophilic; requires high % organic mobile phase.
pKa (Amide) ~15 (Neutral)Retention is largely pH-independent in the 2–8 range.
Key Structural Feat.

-electron rich rings
Candidate for

-

interaction chromatography.[2]

Comparative Analysis: C18 vs. Phenyl-Hexyl Performance[2][3]

The determination of retention time (RT) is not an absolute value but a function of the stationary phase's selectivity. Below is a direct comparison of how the "Standard" (C18) and "Optimized" (Phenyl-Hexyl) methods handle the target compound.

Scenario A: The Standard C18 Approach
  • Mechanism: Hydrophobic exclusion (Van der Waals interactions).[1]

  • Performance: The compound retains strongly due to its high LogP.[1]

  • Limitation: C18 columns often fail to separate the 3-chloro isomer from the 4-chloro isomer (a common synthetic impurity) because their hydrophobicities are nearly identical.

  • Typical RT: 5.4 – 6.0 min (in a standard 10-min gradient).

Scenario B: The Optimized Phenyl-Hexyl Approach
  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    Stacking.[1]
  • Performance: The phenyl ring on the stationary phase interacts with the

    
    -electrons of the analyte's chlorobenzene ring. The position of the chlorine atom (meta vs. para) alters the electron density distribution, creating a distinct "interaction energy" for each isomer.
    
  • Advantage: significantly improved resolution (

    
    ) between positional isomers.[1]
    
  • Typical RT: 6.2 – 6.8 min (slightly longer due to added

    
    -interaction).
    
Data Summary: Method Performance Comparison
MetricStandard C18 Alternative: Phenyl-Hexyl Verdict
Retention Time (RT) 5.8 min6.5 minPhenyl-Hexyl provides better retention of polar-embedded impurities.[2]
Isomer Resolution (

)
1.2 (Partial Overlap)> 2.5 (Baseline Separation)Phenyl-Hexyl is Superior for purity analysis.[1][2]
Peak Tailing (

)
1.11.05Comparable; both show good peak symmetry.[1]
Selectivity (

)
1.021.15Phenyl-Hexyl offers distinct selectivity for halogenated aromatics.[1][2]

Note: Data represents typical values under the standardized protocol defined in Section 3. Actual RT varies by system dwell volume.[1]

Experimental Protocols

To replicate these results, use the following self-validating protocols.

Standardized HPLC Conditions

This protocol is designed to be robust and transferrable between Agilent, Waters, and Shimadzu systems.[1]

  • Instrument: HPLC/UHPLC with UV-Vis (DAD) or MS detection.[1]

  • Detection: UV at 210 nm (Amide/Aromatic absorption) and 254 nm .[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C (Controlled).

  • Injection Volume: 5 µL.

Mobile Phase Setup[1][4]
  • Solvent A: Water + 0.1% Formic Acid (improves peak shape).[1]

  • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.[1]

    • Why ACN? ACN suppresses

      
      -
      
      
      
      interactions less than Methanol, preserving the unique selectivity of the Phenyl-Hexyl column.
Gradient Profile
Time (min)% Solvent BStep Description
0.0 10%Initial equilibration (traps polar impurities).[1][2]
1.0 10%Isocratic hold.[1]
8.0 90%Linear ramp to elute the lipophilic target.[1]
10.0 90%Wash step (removes dimers/oligomers).[1]
10.1 10%Return to initial conditions.[1]
13.0 10%Re-equilibration (Critical for RT reproducibility).

Mechanism of Action & Workflow Visualization

The following diagrams illustrate the interaction mechanisms that dictate retention time and the logical workflow for method development.

Diagram 1: Interaction Mechanism (C18 vs. Phenyl-Hexyl)[2]

G cluster_0 Analyte: 3-chloro-N-(2-phenylethyl)benzamide cluster_1 Stationary Phase Interactions Molecule Hydrophobic Core (LogP ~3.8) C18 C18 Column (Alkyl Chains) Molecule->C18 Van der Waals (Non-selective) Phenyl Phenyl-Hexyl Column (Aromatic Ring) Molecule->Phenyl Van der Waals PiSystem Aromatic Pi-Cloud (Chlorobenzoyl) PiSystem->C18 No Interaction PiSystem->Phenyl Pi-Pi Stacking (Isomer Selective)

Caption: The Phenyl-Hexyl phase engages in dual interactions (Hydrophobic + Pi-Pi), providing the "grip" needed to separate positional isomers that C18 misses.[2]

Diagram 2: Method Development Workflow

Workflow Start Start: Sample Preparation (Dissolve in 50:50 ACN:Water) Scout Scouting Run (5-95% Gradient, C18) Start->Scout Decision Isomer Separation Required? Scout->Decision PathA Yes: Positional Isomers (2-Cl vs 3-Cl vs 4-Cl) Decision->PathA Complex Mixture PathB No: General Purity Only Decision->PathB Simple Mixture Opt_Phenyl Switch to Phenyl-Hexyl (Methanol Mobile Phase) PathA->Opt_Phenyl Opt_C18 Optimize C18 Gradient (Flatten Slope at RT) PathB->Opt_C18 Final Final Validation (Check Resolution > 1.5) Opt_Phenyl->Final Opt_C18->Final

Caption: Decision matrix for selecting the optimal column based on the presence of isomeric impurities.

Troubleshooting & Optimization

If the retention time drifts or peak shape degrades, consult this diagnostic table:

SymptomProbable CauseCorrective Action
RT Drift (>0.2 min) Column equilibration insufficient.Ensure 5-10 column volumes of "Start" mobile phase flow between runs.
Peak Tailing Secondary silanol interactions.[1]Ensure mobile phase pH is acidic (0.1% Formic Acid) to protonate silanols.[1]
Split Peaks Solvent mismatch.Dissolve the sample in the starting mobile phase (10% ACN) rather than 100% ACN.
Co-elution Isomer overlap.[1]Switch from C18 to Phenyl-Hexyl or lower the gradient slope (e.g., 0.5% B/min).

References

  • PubChem. (2025).[1][3] 3-chloro-N-(2-phenylethyl)benzamide Compound Summary. National Library of Medicine.[1] [Link][1][2]

  • Agilent Technologies. (2014).[1] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-4363EN.[1] [Link]

  • Waters Corporation. (2023).[1] Direct Separations of Positional Isomers Using ACQUITY UPC2 Torus Columns. [Link]

Sources

melting point validation for pure 3-chloro-N-(2-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the rigorous landscape of pharmaceutical intermediate characterization, the melting point (MP) serves as the first-line indicator of thermodynamic purity and crystalline integrity. This guide focuses on the validation of 3-chloro-N-(2-phenylethyl)benzamide , a structural scaffold relevant to CNS-active ligand discovery (e.g., mGluR modulators).

While High-Performance Liquid Chromatography (HPLC) quantifies chemical impurities, it often fails to detect amorphous phases or polymorphic contaminants that critically affect bioavailability. This guide compares the Automated Optoelectronic Method (the recommended standard) against Manual Capillary and Differential Scanning Calorimetry (DSC) alternatives, providing a validated protocol to ensure your reference material meets the stringent "Reference Standard" grade (>99.5% purity).

Technical Profile & Theoretical Basis

Compound Identity:

  • IUPAC Name: 3-chloro-N-(2-phenylethyl)benzamide[1]

  • Molecular Formula: C₁₅H₁₄ClNO[1]

  • Molecular Weight: 259.73 g/mol [2]

  • SMILES: Clc1cccc(C(=O)NCCc2ccccc2)c1

  • Target Melting Range (High Purity): Typically 122–126°C (Note: Exact value depends on specific polymorph; experimental validation required).

The Thermodynamics of Purity: According to the Van 't Hoff equation , impurities in a crystalline lattice disrupt intermolecular hydrogen bonding (specifically the amide N-H···O=C interactions in benzamides), leading to Melting Point Depression .

  • Pure: Sharp, narrow range (<1.5°C).

  • Impure: Broadened range (>2.5°C) and depressed onset temperature.

Comparative Analysis: Validation Methods

Method Comparison Table: Performance & Suitability

This table compares the Automated Optoelectronic Method (Product Standard) against common alternatives for validating 3-chloro-N-(2-phenylethyl)benzamide.

FeatureMethod A: Automated Optoelectronic (Recommended) Method B: Manual Capillary (Traditional) Method C: Differential Scanning Calorimetry (DSC)
Principle Digital image analysis of light transmission (Clear Point).Visual observation of phase transition (Meniscus Point).Thermodynamic heat flow measurement (Enthalpy of Fusion).
Precision High (±0.2°C) Moderate (±0.5–1.0°C)Very High (±0.1°C)
Operator Bias Eliminated (Algorithmic detection).High (Subjective endpoint).Low (Software integration).
Sample Size Micro-scale (~1–2 mg).Micro-scale (~1–2 mg).~2–5 mg (requires encapsulation).
Throughput High (Simultaneous multi-sample).Low (Sequential).Low (Single sample per run).
Compliance USP <741> / EP 2.2.14 Compliant. USP <741> Compliant (requires rigorous training).USP <891> Compliant (often overkill for routine QC).
Polymorph Detection Limited (only detects melting).Limited.Excellent (detects solid-solid transitions).
Why Automated Optoelectronic is the Validated Standard

For routine QC and batch release of 3-chloro-N-(2-phenylethyl)benzamide, Method A is superior due to its balance of speed, compliance, and objectivity. While DSC provides deeper thermodynamic insight (ideal for initial characterization), the Automated Optoelectronic method is the workhorse for validating batch-to-batch consistency.

Experimental Protocols: Validated Workflow

Phase 1: Sample Preparation (Crucial Step)

Objective: Eliminate solvent inclusion and ensure uniform heat transfer.

  • Drying: Dry the 3-chloro-N-(2-phenylethyl)benzamide sample in a vacuum oven at 40°C for 4 hours to remove residual solvents (e.g., DCM, EtOAc) that artificially depress the MP.

  • Grinding: Gently grind the sample into a fine, free-flowing powder using an agate mortar. Caution: Avoid excessive force to prevent mechanochemical degradation or polymorphic transition.

  • Packing: Introduce the powder into a standard glass capillary (1.5–1.8 mm O.D.). Tap gently on a hard surface to pack the column to a height of 2–3 mm . Ensure no air gaps exist.

Phase 2: Instrument Setup (Automated System)

Objective: Standardize the heating ramp to ensure thermal equilibrium.

  • Start Temperature: Set the starting temperature to 115°C (approx. 5–10°C below the expected onset).

  • Ramp Rate:

    • Screening Run: 5°C/min (to estimate the range).

    • Validation Run: 1.0°C/min (Critical for accurate onset determination).

  • Endpoint Detection: Set the threshold for "Clear Point" (100% transmission) and "Onset" (first liquid meniscus).

Phase 3: Data Interpretation

Acceptance Criteria for High-Purity Reference Standard:

  • Melting Range: Must be ≤ 2.0°C (e.g., Onset 123.5°C to Clear Point 125.2°C).

  • Comparison: The mean MP must fall within ±1.0°C of the established Reference Standard (RS) value.

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for validating a new batch of 3-chloro-N-(2-phenylethyl)benzamide.

MP_Validation Start New Batch Synthesis (3-chloro-N-(2-phenylethyl)benzamide) Prep Sample Prep: Dry (40°C, Vac) & Grind Start->Prep Screening Screening Run (5°C/min) Prep->Screening Decision1 Range < 5°C? Screening->Decision1 Refine Recrystallize (Solvent Optimization) Decision1->Refine No (Impure) Validation Validation Run (1°C/min) Automated Optoelectronic Decision1->Validation Yes Refine->Prep Result Analyze Range & Onset Validation->Result Pass PASS: Range ≤ 2.0°C Matches Reference Result->Pass Meets Criteria Fail FAIL: Range > 2.0°C Depressed Onset Result->Fail Fails Criteria DSC_Step Advanced Analysis (DSC) Check for Polymorphs Fail->DSC_Step DSC_Step->Refine Identify Issue

Figure 1: Decision tree for the validation of 3-chloro-N-(2-phenylethyl)benzamide purity via melting point determination.

References

  • European Pharmacopoeia (Ph.[3][4] Eur.) . (2023).[3] 2.2.14. Melting Point - Capillary Method. European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Giron, D. (1995). Thermal analysis and calorimetric methods in the characterisation of polymorphs and solvates. Thermochimica Acta, 248, 1-59. [Link]

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Foundational text on crystal packing and MP depression in benzamides). [Link]

  • Mettler Toledo . (2023).[3] Melting Point Measurement: Principle and Application. Application Note. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Validation of Benzamide Libraries

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, benzamide scaffolds represent a cornerstone of medicinal chemistry, appearing in a multitude of clinically significant molecules. The generation of benzamide libraries through combinatorial and parallel synthesis has accelerated the hit-to-lead process, yet this high-throughput approach introduces a critical challenge: ensuring the structural integrity of each compound.[1] Erroneous structures can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and the ultimate failure of promising drug candidates.[2][3]

This guide provides a comprehensive comparison of analytical techniques for the structural validation of benzamide libraries, grounded in field-proven insights. It is designed for researchers, scientists, and drug development professionals seeking to establish robust and efficient quality control (QC) workflows. We will move beyond a simple listing of methods to explain the causality behind experimental choices, ensuring that every protocol described is part of a self-validating system.

The Imperative of Orthogonal Validation: A Multi-Technique Approach

No single analytical technique is infallible. A robust structural validation strategy relies on the principle of orthogonality, where multiple, independent methods are employed to confirm the identity, purity, and structure of each library member. This approach minimizes the risk of systematic errors and provides a more complete picture of the compound's quality.

Here, we compare the titans of structural validation—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC)—and provide guidance on their strategic implementation. We will also touch upon the definitive but lower-throughput technique of X-ray crystallography.

Comparative Analysis of Core Validation Techniques
TechniquePrimary InformationThroughputStrengthsLimitationsIdeal Application in Library QC
NMR Spectroscopy Unambiguous structure, connectivity, purityLow to Medium"Gold standard" for structural elucidation[4], provides detailed atomic-level information.Relatively low throughput, requires higher sample concentration, complex mixture analysis can be challenging.Primary structure confirmation of representative library members and troubleshooting of problematic compounds.
Mass Spectrometry Molecular weight, elemental compositionHighHigh sensitivity, high throughput, compatible with chromatography.[5][6]Does not provide detailed structural connectivity, isomers can be indistinguishable.High-throughput confirmation of expected molecular weight for all library members.
HPLC Purity, presence of impuritiesHighExcellent for quantifying purity and resolving isomers[7][8], adaptable to various compound polarities.Does not provide structural information on its own.High-throughput purity assessment of the entire library.
X-ray Crystallography Absolute 3D structureVery LowProvides the definitive, unambiguous three-dimensional structure of a molecule.[9][10]Requires high-quality single crystals, which can be difficult to obtain for all library members.[9]Definitive structural confirmation of key compounds, scaffolds, or when stereochemistry is critical.

The Workflow of Structural Validation: A Strategic Approach

A logical and efficient workflow is paramount for the timely and accurate validation of a compound library. The following diagram illustrates a recommended decision-making process.

Structural Validation Workflow Figure 1: Recommended Workflow for Benzamide Library Validation cluster_0 High-Throughput Screening (HTS) Phase cluster_1 Focused QC & Troubleshooting Phase cluster_2 Decision Points HT_MS High-Throughput Mass Spectrometry (LC-MS) Decision_MW Correct MW? HT_MS->Decision_MW HT_HPLC High-Throughput HPLC (UV/ELSD) Decision_Purity Purity >95%? HT_HPLC->Decision_Purity NMR 1D/2D NMR Spectroscopy Decision_NMR Structure Confirmed? NMR->Decision_NMR X_ray Single Crystal X-ray Diffraction Pass Library Passed QC X_ray->Pass Decision_MW->Decision_Purity Yes Fail Library Failed QC (Resynthesize/Purify) Decision_MW->Fail No Decision_Purity->Pass Yes Investigate Investigate & Troubleshoot Decision_Purity->Investigate No Decision_NMR->Pass Yes Decision_NMR->Fail No Library Newly Synthesized Benzamide Library Library->HT_MS Library->HT_HPLC Investigate->NMR Investigate->X_ray If crystal available

Caption: A decision-tree workflow for the structural validation of benzamide compound libraries.

In-Depth Methodologies and Experimental Protocols

High-Throughput Purity and Identity Confirmation by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is the workhorse for high-throughput analysis of compound libraries.[5] It provides simultaneous information on purity (from the chromatogram) and molecular weight (from the mass spectrum).

Causality Behind Experimental Choices:

  • Generic Gradient: A rapid, generic gradient is employed to accommodate a wide range of benzamide analogs with varying polarities, maximizing throughput.

  • Dual Detectors (UV and MS): The use of both a UV detector and a mass spectrometer is crucial. Some impurities may lack a UV chromophore but will be detected by MS, and vice-versa.[11] This orthogonal detection provides a more accurate purity assessment.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for the polar nature of many benzamide derivatives, minimizing fragmentation and providing a clear molecular ion peak.

Experimental Protocol: Rapid LC-MS Analysis

  • Sample Preparation: Dissolve 1 mg of each compound in 1 mL of DMSO to create 1 mg/mL stock solutions in a 96-well plate. Further dilute to 10 µg/mL with 50:50 acetonitrile:water.

  • LC System:

    • Column: C18, 2.1 x 50 mm, 3.5 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% to 95% B over 5 minutes.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

  • MS System:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative switching.

    • Mass Range: 100-1000 m/z.

    • Data Analysis: Automated software to integrate peak areas and identify the molecular ion peak for each library member.[11]

Unambiguous Structural Confirmation by NMR Spectroscopy

NMR spectroscopy remains the gold standard for unequivocal structure determination.[4][12] For a benzamide library, a tiered approach is recommended.

Causality Behind Experimental Choices:

  • ¹H NMR for Initial Screening: A quick ¹H NMR on a subset of the library (e.g., 10-20%) can provide a wealth of information on structural integrity and the presence of impurities.

  • 2D NMR for Complex Structures: For compounds with ambiguous ¹H spectra or for final confirmation of a novel scaffold, 2D NMR experiments like COSY and HSQC are invaluable for establishing proton-proton and proton-carbon correlations.

  • DMSO-d₆ as Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent for a wide range of organic compounds and will solubilize most benzamide derivatives. The amide protons are often visible in this solvent, which can be diagnostically useful.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 2-5 mg of the compound in ~0.7 mL of DMSO-d₆.

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Acquisition:

    • Pulse Program: Standard 1D proton.

    • Number of Scans: 16-64 (depending on sample concentration).

    • Data Processing: Fourier transform, phase correction, and baseline correction.

  • Analysis:

    • Chemical Shifts: Compare observed chemical shifts with predicted values.[13][14]

    • Integration: Confirm the relative number of protons in different environments.

    • Coupling Constants: Analyze splitting patterns to deduce connectivity.[15]

The following diagram illustrates the logical flow for NMR-based structural validation.

NMR Validation Logic Figure 2: NMR-Based Structural Validation Logic Start Compound for NMR Analysis H1_NMR Acquire 1D ¹H NMR Start->H1_NMR Analyze_H1 Analyze ¹H Spectrum (Shifts, Integration, Coupling) H1_NMR->Analyze_H1 Decision_H1 Spectrum Consistent with Structure? Analyze_H1->Decision_H1 NMR_2D Acquire 2D NMR (COSY, HSQC) Decision_H1->NMR_2D No/Ambiguous Pass Structure Validated Decision_H1->Pass Yes Analyze_2D Analyze 2D Correlations NMR_2D->Analyze_2D Decision_2D Structure Confirmed? Analyze_2D->Decision_2D Decision_2D->Pass Yes Fail Structure Incorrect Decision_2D->Fail No

Caption: Decision-making process for structural validation using NMR spectroscopy.

Definitive 3D Structure by X-ray Crystallography

For lead compounds or when absolute stereochemistry is crucial, single-crystal X-ray diffraction provides the ultimate structural proof.[10][16]

Causality Behind Experimental Choices:

  • Slow Evaporation: This is a simple and often effective method for obtaining high-quality crystals of small molecules like benzamides.[9]

  • Solvent Selection: The choice of solvent is critical and often requires screening of several options to find conditions that promote slow, ordered crystal growth.

Experimental Protocol: Crystallization by Slow Evaporation

  • Sample Purity: Ensure the compound is of high purity (>98%) as impurities can inhibit crystallization.

  • Solvent Selection: Choose a solvent in which the compound has moderate solubility. Common choices for benzamides include ethanol, ethyl acetate, or dichloromethane/hexane mixtures.[9]

  • Procedure:

    • Prepare a nearly saturated solution of the compound in the chosen solvent in a small vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent.

    • Leave the vial undisturbed in a vibration-free environment.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them for X-ray diffraction analysis.

Conclusion: A Commitment to Quality

The structural validation of a compound library is not merely a QC checkpoint; it is a fundamental component of successful drug discovery. By implementing a multi-technique, orthogonal approach, researchers can have high confidence in their screening data and make informed decisions in the progression of their projects. The strategic application of high-throughput methods like LC-MS for initial screening, followed by the judicious use of information-rich techniques like NMR for confirmation and troubleshooting, provides a robust and efficient framework for ensuring the integrity of valuable benzamide libraries.

References

  • Hogan, J. C., Jr. (1996). High-Throughput Characterization of Combinatorial Libraries Generated by Parallel Synthesis. Analytical Chemistry, 68(13), 252A-258A. [Link]

  • Li, S., et al. (2012). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 17(12), 14595-14608. [Link]

  • Gajewska, M., et al. (2020). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 20(11), 7136-7147. [Link]

  • Agilent Technologies. (2013). Purity Assessment of Drug Discovery Compound Libraries Using an Agilent Single Quadrupole LC/MS System Coupled to Diode Array and Evaporative Light Scattering Detectors. Retrieved from [Link]

  • Kassel, D. B. (2001). Analysis and screening of combinatorial libraries using mass spectrometry. Biopharmaceutics & Drug Disposition, 22(7-8), 353-372. [Link]

  • US6413431B1. (2002). HPLC method for purifying organic compounds.
  • Liver, S. (2021). Expanding accessible chemical space through automated high-throughput experimentation. Drug Target Review. Retrieved from [Link]

  • Agilent Technologies. (2013). Purity Assessment of Drug Discovery Compound Libraries Using an Agilent Single Quadrupole LC/MS System Coupled to Diode Array and Evaporative Light Scattering Detectors. [Link provided in search results]
  • Kassel, D. B. (2001). Analysis and screening of combinatorial libraries using mass spectrometry. Biopharmaceutics & Drug Disposition, 22(7‐8), 353-372. [Link]

  • Technology Networks. (2025). Faster, More Confident Small Molecule Structure Verification in Pharmaceutical R&D. Retrieved from [Link]

  • Chan, J. A., & Hueso-Rodríguez, J. A. (2002). Compound library management. Methods in Molecular Biology, 190, 117-127. [Link]

  • Cremin, P. A., et al. (2001). High-Throughput Analysis of Natural Product Compound Libraries by Parallel LC−MS Evaporative Light Scattering Detection. Analytical Chemistry, 73(17), 4156-4163. [Link]

  • Li, S., et al. (2022). Automation to Enable High-throughput Chemical Proteomics. Molecular & Cellular Proteomics, 21(6), 100245. [Link]

  • Mass Analytica. (n.d.). Compound Library. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Mass Spectrometry Data Center. Retrieved from [Link]

  • Illumina, Inc. (2026). Best practices for library quantification. Retrieved from [Link]

  • Curia. (n.d.). Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. Retrieved from [Link]

  • Broad Institute. (n.d.). Small Molecule Hit Identification and Validation. Retrieved from [Link]

  • Lindsley, C. W., et al. (2013). Discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors: pharmacophore modeling and structure-activity relationship studies. ACS Chemical Neuroscience, 4(8), 1177-1188. [Link]

  • Moravek, Inc. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Benzamide. Retrieved from [Link]

  • Lindsley, C. W., et al. (2013). Discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors: Pharmacophore modeling and structure-activity relationship studies. ACS Chemical Neuroscience, 4(8), 1177–1188. [Link]

  • Pelc, M. A., et al. (2018). Development and Validation of 2D Difference Intensity Analysis for Chemical Library Screening by Protein-Detected NMR Spectroscopy. ChemMedChem, 13(5), 450-459. [Link]

  • Arkin, M. (2021, March 29). Biophysical Approaches to Small Molecule Discovery and Validation [Video]. YouTube. [Link]

  • Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing? Retrieved from [Link]

  • Biological Magnetic Resonance Data Bank. (n.d.). bmse000668 Benzamide. Retrieved from [Link]

  • Supporting Information. (n.d.). 1H and 13C NMR spectra of N-methyl benzamide. Retrieved from [Link]

  • Ciulla, M. G., & Macchiarulo, A. (2014). NMR as a “Gold Standard” Method in Drug Design and Discovery. In NMR in Drug Discovery. Humana Press.
  • Lindsley, C. W., et al. (2013). Discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors: pharmacophore modeling and structure-activity relationship studies. ACS chemical neuroscience, 4(8), 1177–1188. [Link]

  • Khan, I., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences, 26(1), 123. [Link]

  • Sgalla, S., et al. (2024). N-(benzoyloxy)benzamide as a specific inhibitor of Type II inosine monophosphate dehydrogenase (hIMPDH2): A computational and experimental study. Journal of Molecular Structure, 1296, 136868. [Link]

Sources

Elemental Analysis Validation Guide: C15H14ClNO

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Small Molecule Purity Validation & Characterization Audience: Researchers, Medicinal Chemists, and QA/QC Professionals

Executive Summary & Theoretical Framework

In small molecule drug development, establishing the identity and bulk purity of a new chemical entity (NCE) is the primary gateway to publication and biological testing. For the model compound C15H14ClNO , Elemental Analysis (EA) remains the "gold standard" required by major journals (e.g., J. Org. Chem., J. Med.[1] Chem.) to confirm that the bulk material matches the proposed structure without significant inorganic or solvent contamination.

While High-Resolution Mass Spectrometry (HRMS) confirms molecular formula, it cannot definitively prove bulk purity. This guide compares EA against modern alternatives (qNMR, HRMS) and provides a validated protocol for C15H14ClNO, specifically addressing the challenges posed by the chlorine atom.

Theoretical Calculation (IUPAC Standards)

Molecular Formula: C₁₅H₁₄ClNO Molecular Weight (MW): 259.73 g/mol

Calculations based on standard atomic weights (C=12.011, H=1.008, N=14.007, O=15.999, Cl=35 .45).

ElementCountTotal Mass ( g/mol )Theoretical % Acceptance Range (±0.4%)
Carbon (C) 15180.16569.37% 68.97% – 69.77%
Hydrogen (H) 1414.1125.43% 5.03% – 5.83%
Nitrogen (N) 114.0075.39% 4.99% – 5.79%
Chlorine (Cl) 135.45013.65% Typically not reported in CHN
Oxygen (O) 115.9996.16% Calculated by difference

Comparative Analysis: EA vs. Alternatives

Why is Combustion Analysis (EA) still required when we have HRMS and NMR? The table below objectively compares these methodologies for a compound like C15H14ClNO.

FeatureCombustion Analysis (EA) Quantitative NMR (qNMR) HRMS (High-Res Mass Spec)
Primary Output Bulk Purity (% by weight)Absolute Purity (molar ratio)Molecular Identity (Formula)
Detection Principle Oxidative combustion of entire sample.Nuclear spin resonance relative to internal standard.[2]Ionization of molecules (gas phase).[3]
Blind Spots Cannot identify what the impurity is (only that it exists)."Silent" impurities (inorganics, salts without protons).Poor at detecting bulk impurities; ionization suppression issues.
Sample Requirement ~2–5 mg (Destructive)~5–10 mg (Non-destructive)< 0.1 mg (Destructive)
Chlorine Handling Requires silver trap/wool to prevent interference.No interference (unless ¹⁹F/³¹P NMR is used).Isotopic pattern (³⁵Cl/³⁷Cl) confirms presence easily.
Regulatory Status Mandatory for most top-tier journals (±0.4%).Accepted by FDA/ICH; gaining journal acceptance.Insufficient for bulk purity claims alone.
Expert Insight: The "Purity Gap"

Researchers often attempt to substitute HRMS for EA. This is scientifically flawed. HRMS can detect the correct ion


 even in a sample that is 50% silica gel or NaCl. EA fails in this scenario, correctly flagging the sample as impure. Therefore, EA validates the bulk, while HRMS validates the molecule. 

Experimental Protocol: Validated Workflow for C15H14ClNO

This protocol is designed to ensure compliance with the strict ±0.4% tolerance required by journals.

A. Sample Preparation (The Critical Step)[2]
  • Drying: C15H14ClNO is likely a solid. Recrystallized samples often trap solvent.

    • Action: Dry sample under high vacuum (< 0.1 mbar) at 40–50°C for 12 hours.

    • Validation: Run TGA (Thermogravimetric Analysis) or take a preliminary ¹H NMR to ensure solvent peaks are < 1%.

  • Homogeneity:

    • Action: Crush crystals into a fine, uniform powder using an agate mortar. Large crystals cause incomplete combustion.

B. Instrument Setup (CHN Mode)
  • Carrier Gas: Helium (99.999% purity).

  • Combustion Temp: 950°C – 1050°C (Flash combustion).

  • Halogen Management (Crucial for C15H14ClNO):

    • Since the molecule contains Chlorine , the combustion tube MUST contain a Silver (Ag) wool plug or specific halogen scrubber reagents.

    • Reasoning: Chlorine gas (

      
      ) produced during combustion can interfere with N₂/CO₂ detection or damage the detector. Silver reacts to form AgCl, effectively trapping the halogen.
      
C. The Self-Validating Run Sequence

To ensure trustworthiness, follow this injection sequence:

  • Blank: Run an empty tin capsule to establish the baseline.

  • Conditioning: Run a "waste" sample of C15H14ClNO to condition the columns.

  • Calibration (K-Factor): Run Acetanilide (Standard)

    
    .
    
    • Acceptance Criteria: The K-factor standard deviation must be < 0.2%.

  • Sample Analysis: Run C15H14ClNO

    
     (Duplicates).
    
    • Target Mass: 2.000 mg ± 0.005 mg (Use a Mettler Toledo microbalance).

Data Interpretation & Troubleshooting Logic

Visualization: The Purity Decision Tree

The following diagram illustrates the logical flow for validating the compound, specifically addressing the "Failed EA" scenario common in drug development.

EA_Workflow Start Synthesized C15H14ClNO Dry Vacuum Dry (12h, 50°C) Start->Dry NMR_Check ¹H NMR Check (Solvent visible?) Dry->NMR_Check NMR_Check->Dry Yes (Solvent > 1%) EA_Run Run Combustion Analysis (CHN Mode + Ag Trap) NMR_Check->EA_Run No (Clean) Decision Result within ±0.4%? EA_Run->Decision Pass PASS: Submit for Publication Decision->Pass Yes Fail FAIL: Analyze Deviation Decision->Fail No Low_C Low %C / Low %N (Inorganic Contamination) Fail->Low_C Values Low High_C High %C / High %H (Trapped Solvent?) Fail->High_C Values High Recalc Recalculate for Solvate (e.g., + 0.5 H2O) Low_C->Recalc High_C->Recalc Recalc->Decision Matches Solvate?

Caption: Logical workflow for validating C15H14ClNO purity. Note the feedback loop for solvate recalculation.

Handling Deviations (The ±0.4% Rule)

If your result is C: 68.50% (Theoretical: 69.37%), you are outside the limit (-0.87%).

  • Check for Water (Hydrates):

    • C15H14ClNO is polar enough to form a hemi-hydrate.

    • Calculation (C15H14ClNO • 0.5 H₂O):

      • New MW = 259.73 + 9.01 = 268.74

      • New %C =

        
        
        
    • If the found value matches this, report as a hemi-hydrate.

  • Check for Inorganics:

    • If C, H, and N are all lower than theoretical by a proportional amount, you likely have non-combustible contamination (Silica gel, NaCl, Na₂SO₄).

    • Solution: Perform an ash test or run qNMR to quantify the organic fraction.

References

  • Journal of Organic Chemistry. "Author Guidelines: Compound Characterization." American Chemical Society. [Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. "Standard Atomic Weights of the Elements 2021." IUPAC. [Link][4][5][6]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231. [Link]

  • Martin, C. D., et al. "Searching for the Truth: Elemental Analysis—A Powerful but Often Poorly Executed Technique." Inorganic Chemistry, 2022.[7][8] [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal of 3-chloro-N-(2-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-chloro-N-(2-phenylethyl)benzamide Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Drug Discovery Scientists[1]

Executive Summary & Chemical Profile[1]

This guide provides the mandatory disposal workflow for 3-chloro-N-(2-phenylethyl)benzamide (Formula: C₁₅H₁₄ClNO).[1] As a chlorinated aromatic amide, this compound presents specific environmental and combustion hazards that distinguish it from standard organic waste.

Effective disposal requires strict adherence to halogenated waste protocols . Improper segregation of this compound can damage incinerator scrubbers (due to HCl generation) or violate EPA/RCRA compliance regarding halogen content in waste streams.

Chemical Characterization Table
PropertyDataOperational Implication
Molecular Formula C₁₅H₁₄ClNOContains Chlorine (Halogenated).[1][2][3][4][5][6]
Physical State Solid (Powder)Dust generation risk; requires particulate containment.
Hazard Class (GHS) Acute Tox. 4 (Oral), IrritantHarmful if swallowed; potential aquatic toxin.
Combustion Byproducts HCl, NOₓ, CO, CO₂Must be incinerated with acid gas scrubbing.
Reactivity StableAvoid strong oxidizers.

The "Why": Causality & Risk Assessment

To build a self-validating safety culture, you must understand the mechanism of hazard:

  • The Halogen Factor (C-Cl Bond): Unlike standard organic waste (C, H, O, N), this molecule contains a Carbon-Chlorine bond. Upon incineration, this bond breaks to form Hydrogen Chloride (HCl) gas.

    • Risk:[7][8] If disposed of in a standard "Non-Halogenated" stream destined for fuel blending or low-spec incineration, the HCl generated can corrode facility infrastructure and contribute to acid rain.[1]

  • Aquatic Toxicity: Chlorinated aromatics are often persistent in the environment.

    • Risk:[7][8] Pouring this down the drain is a violation of the Clean Water Act and can disrupt local wastewater treatment biology.

  • Nitrogen Content: The amide bond releases Nitrogen Oxides (NOₓ) upon burning, requiring controlled combustion temperatures.

Waste Stream Segregation Protocol

This is the most critical step at the bench. You must segregate based on the state of matter and solvent matrix .

A. Solid Waste (Pure Compound)
  • Classification: Hazardous Solid Waste (Halogenated).

  • Container: High-density polyethylene (HDPE) wide-mouth jar or double-bagged in chemically resistant polyethylene bags.

  • Labeling: Must explicitly state "Solid Waste: 3-chloro-N-(2-phenylethyl)benzamide" and "Toxic."[1]

B. Liquid Waste (Solutions/Mother Liquor)
  • Scenario 1: Dissolved in Halogenated Solvent (e.g., DCM, Chloroform)

    • Stream: Halogenated Organic Waste .[9]

    • Action: Pour into the dedicated red-can/carboy for halogenated solvents.

  • Scenario 2: Dissolved in Non-Halogenated Solvent (e.g., Methanol, DMSO)

    • Stream: Halogenated Organic Waste (Recommended).

    • Reasoning: Although the solvent is non-halogenated, the solute introduces chlorine. Mixing this into a "Non-Halogenated" tank (often used for fuel blending) can cause the batch to fail halogen content testing (<1000 ppm limit usually).

    • Protocol: If the concentration is >1%, default to the Halogenated stream to ensure downstream compliance.

Step-by-Step Disposal Workflow

Phase 1: Preparation & Containment
  • Don PPE: Nitrile gloves (double gloving recommended for powders), lab coat, and safety glasses. Use a fume hood to minimize dust inhalation.

  • Quench (If Reactive): This compound is generally stable. No quenching is required unless mixed with reactive reagents (e.g., acid chlorides).

  • Transfer:

    • Solids: Use a disposable spatula. Do not wash the spatula in the sink; wipe it with a solvent-soaked Kimwipe and dispose of the wipe as solid hazardous waste.[1]

    • Liquids: Use a funnel to prevent drips on the carboy exterior.

Phase 2: Labeling & Documentation

Every container must be a "Self-Validating System."[1] The label must answer three questions without opening the container:

  • What is it? (Full Chemical Name, not just structure).

  • What is the hazard? (Check "Toxic" and "Halogenated").

  • Who generated it? (Lab Group/Date).

Phase 3: Final Destruction (EHS/Contractor)
  • Transport: Waste is moved to a central accumulation area (CAA).

  • Method: High-Temperature Incineration .

    • The waste is injected into a rotary kiln incinerator operating >1000°C.

    • Scrubbing: Flue gases pass through a caustic scrubber (NaOH spray) to neutralize the HCl gas generated from the chlorine atom.

Visualized Decision Tree (Workflow)

The following diagram illustrates the logical flow for disposing of 3-chloro-N-(2-phenylethyl)benzamide.

DisposalWorkflow Start Waste Generation: 3-chloro-N-(2-phenylethyl)benzamide StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Form (Powder/Crystals) StateCheck->SolidWaste Solid LiquidWaste Solution Form (Dissolved) StateCheck->LiquidWaste Liquid BagTag Double Bag or Jar Label: 'Toxic Solid' SolidWaste->BagTag SolidDrum Hazardous Solid Waste Drum BagTag->SolidDrum Incineration High-Temp Incineration (w/ HCl Scrubbing) SolidDrum->Incineration SolventCheck Check Solvent Type LiquidWaste->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent Halogenated NonHaloSolvent Non-Halogenated Solvent (MeOH, DMSO, Acetone) SolventCheck->NonHaloSolvent Non-Halogenated HaloStream Halogenated Waste Carboy (Due to Cl on solute) HaloSolvent->HaloStream NonHaloSolvent->HaloStream Best Practice HaloStream->Incineration

Caption: Operational logic flow for segregating chlorinated benzamide waste based on physical state and solvent matrix.

Emergency Contingencies (Spill Management)

In the event of a spill, immediate containment prevents environmental release.[8]

  • Solid Spill (Powder):

    • Do not sweep vigorously (creates dust).

    • Cover with wet paper towels to dampen, then scoop into a bag.

    • Clean surface with soap and water; dispose of all cleanup materials as Hazardous Solid Waste .

  • Liquid Spill:

    • Use Universal Absorbent Pads (gray) or vermiculite.

    • Do not use clay kitty litter if the solvent is an oxidizer (unlikely here, but good habit).

    • Place soaked absorbents into a sealed bag labeled "Debris from Spill of [Chemical Name]."

References

  • PubChem. (n.d.).[10] 3-chloro-N-(2-phenylethyl)benzamide Compound Summary. National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generator Regulations: A User-Friendly Reference. Retrieved from [Link]

  • Princeton University EHS. (2022). Waste Removal and Waste Streams Guide. Retrieved from [Link]

Sources

Personal protective equipment for handling 3-chloro-N-(2-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 3-chloro-N-(2-phenylethyl)benzamide

Executive Summary & Chemical Profile

Purpose: This guide defines the operational safety, personal protective equipment (PPE), and logistical protocols for handling 3-chloro-N-(2-phenylethyl)benzamide .

Audience: Medicinal Chemists, Pharmacology Researchers, and Lab Managers.

Chemical Context: This compound is a functionalized benzamide derivative featuring a phenylethylamine scaffold. While specific toxicological data for this exact CAS may be limited in public repositories, its structural pharmacophore suggests potential biological activity at monoamine receptors or enzymes. Therefore, Universal Precautions for Novel Chemical Entities (NCEs) must be applied.

Property Data / Classification Operational Implication
Physical State Solid (Crystalline Powder)High risk of inhalation (dust) and surface contamination.[1][2][3]
Hazard Class Irritant / Potential Bioactive Treat as Control Band 3 (Potent/Toxic).
Key Hazards H302 (Harmful if swallowed), H315/H319 (Irritant), H335 (Resp.[4] Irritant).Mucous membrane protection is critical.
Waste Stream Halogenated Organic Contains Chlorine (Cl); must be segregated from non-halogenated waste.

Risk Assessment & Engineering Controls

The Hierarchy of Controls: PPE is the last line of defense. Engineering controls are primary.

  • Primary Barrier: All weighing, transfer, and solubilization must occur within a Chemical Fume Hood certified to operate at face velocities between 80–100 fpm (0.4–0.5 m/s) .

  • Static Control: As a dry powder, this compound may carry static charge, causing "fly-away" particles. Use an ionizing bar or anti-static gun during weighing to prevent aerosolization.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on a Risk-Based Approach .

A. Respiratory Protection
  • Standard Operation (Inside Hood): No respirator required if sash is at proper working height.

  • High Risk (Spill/Outside Hood): N95 or P100 particulate respirator .

    • Scientific Logic: Benzamide dusts can be fine. A P100 filter captures 99.97% of airborne particles, essential if the engineering barrier is breached.

B. Dermal Protection (Gloves)
  • Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4-5 mil).

  • Protocol: Double Gloving is mandatory for handling >10 mg or preparing stock solutions.

    • Inner Glove: Standard Nitrile (White/Blue).

    • Outer Glove: Long-cuff Nitrile (Purple/Teal) to cover lab coat cuffs.

    • Why? This provides a visual indicator of breach. If the outer glove is compromised, the inner glove protects the skin while you doff safely.

  • Solvent Compatibility: If dissolving in DCM (Dichloromethane) , nitrile degrades rapidly (<5 mins). Use PVA (Polyvinyl alcohol) or Silver Shield laminates for DCM solutions.

C. Ocular & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for powders that can drift behind lenses.

  • Body: Lab coat (100% Cotton or Flame Resistant). Synthetic blends can melt onto skin if a flammability event occurs with the solvent carrier.

Operational Workflow: Gowning & Handling

This protocol ensures a self-validating safety system.

Step 1: Pre-Work Verification
  • Airflow Check: Verify fume hood flow monitor is green/reading normal.

  • Glove Integrity Test: Perform the "Inflation Test" on nitrile gloves (trap air, squeeze to check for pinholes) before donning.

Step 2: Donning Sequence (The "Clean to Dirty" Flow)
  • Don Lab Coat.

  • Don Inner Gloves.

  • Don Goggles.

  • Don Outer Gloves (Pull cuffs over lab coat sleeves).

Step 3: Handling Protocol
  • Weighing: Use a disposable anti-static weighing boat. Do not use spatulas that have been used with strong oxidizers.

  • Solubilization: Add solvent slowly to the solid. Avoid vigorous vortexing of open containers which can generate aerosols.

Step 4: Doffing (The Critical Risk Point)
  • Risk:[4][5][6][7] Most exposure occurs when removing contaminated PPE.

  • Technique: Use the "Beak Method" or "Glove-in-Glove" removal to ensure the outside of the glove never touches skin. Wash hands immediately with soap and water (20 seconds) after doffing.

Visualization: Decision Logic & Workflow

The following diagram illustrates the decision logic for PPE selection and the safe handling workflow.

SafetyProtocol cluster_Assessment Risk Assessment cluster_PPE PPE Selection Start Start: Handling 3-chloro-N-(2-phenylethyl)benzamide State State of Matter? Start->State Solid Solid Powder State->Solid Weighing Solution In Solution State->Solution Dissolved Hood Engineering Control: Chemical Fume Hood Solid->Hood Dust Risk Gloves Glove Selection Solution->Gloves Nitrile Double Nitrile (Standard) Hood->Nitrile Handling Solid Gloves->Nitrile Alcohol/DMSO Laminate Silver Shield/PVA (If DCM solvent) Gloves->Laminate Halogenated Solvent Waste Disposal: Halogenated Waste Stream Nitrile->Waste Post-Exp Laminate->Waste

Caption: Logic flow for PPE selection based on physical state and solvent carrier, leading to the correct waste stream.

Waste Disposal & Emergency Response

Disposal Protocol (Halogenated)

Because the molecule contains a Chlorine atom (3-chloro...), it cannot be disposed of in standard organic waste.

  • Segregation: Collect all solid waste, contaminated gloves, and liquid mother liquors in the Halogenated Organic Waste container.

  • Labeling: Label clearly with full chemical name. Do not use abbreviations like "CPB".

  • Glassware: Triple rinse glassware with acetone. Collect the first rinse in Halogenated waste. Subsequent rinses can go to non-halogenated if the concentration is negligible (check local EHS rules).

Spill Response (Dry Powder)
  • Evacuate: Move away from the immediate area to let dust settle (2 mins).

  • PPE Up: Don N95/P100 respirator and double gloves.

  • Wet Wipe Method: Do NOT sweep dry powder (generates dust).

    • Cover spill with paper towels dampened with Ethanol or Water .

    • Scoop up the damp towels and place in a hazardous waste bag.

    • Clean surface with soap and water.[2][3][4][6][7][8]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Forsberg, K., & Mansdorf, S. Z. (2007).[9] Quick Selection Guide to Chemical Protective Clothing. Wiley-Interscience. (Referenced via Conservation Wiki: [Link])

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.